Monocalcium citrate
Description
The exact mass of the compound this compound is 422.0009460 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;3-carboxy-3,5-dihydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFJMGQSOHDIPP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14CaO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726685 | |
| Record name | Monocalcium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white powder | |
| Record name | MONOCALCIUM CITRATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
109459-70-3 | |
| Record name | Calcium dicitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109459703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monocalcium citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM DICITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78TPW2F8XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Monocalcium Citrate: Chemical Formula, Structure, and Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of monocalcium citrate (B86180), a calcium acid salt of citric acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures relevant to research, quality control, and formulation development.
Chemical Formula and Structure
Monocalcium citrate is formed from the reaction of one mole of a calcium source with two moles of citric acid.[1] It is the primary calcium salt of citric acid, also referred to as calcium tetrahydrogen dicitrate or calcium bis(dihydrogen citrate).
The chemical formula for the anhydrous form is C₁₂H₁₄CaO₁₄ .[2][3][4] It also exists in a hydrated form, this compound monohydrate, with the formula C₁₂H₁₄CaO₁₄ · H₂O.[5] The structure consists of a central calcium ion (Ca²⁺) ionically bonded to two dihydrogen citrate anions (C₆H₇O₇⁻).
-
IUPAC Name: calcium bis(dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate)[2]
-
CAS Number: 109459-70-3[3]
Structural Identifiers:
-
Canonical SMILES: C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Ca+2][3]
-
InChI: InChI=1S/2C6H8O7.Ca/c27-3(8)1-6(13,5(11)12)2-4(9)10;/h213H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2[2][3]
Physicochemical Properties
This compound is a white, odorless crystalline powder.[6][7] Its key quantitative properties are summarized in the table below.
| Property | Value | Notes | Source(s) |
| Molar Mass | 422.31 g/mol | Anhydrous | [2] |
| 440.33 g/mol | Monohydrate | [5] | |
| Appearance | White, odorless powder | Crystalline | [6][7] |
| Taste | Tasteless or slightly sour | - | [5][6] |
| Calcium Content | approx. 9% | For monohydrate form | [5] |
| pH (1% solution) | ~3.5 | In water | [5] |
| Solubility in Water | < 1 g/L at 20°C | Sparingly soluble | [5] |
| Solubility in Ethanol | Insoluble | - | [7][8] |
| Loss on Drying | 10.0% - 13.3% | For tetrahydrate form of calcium citrate | [7] |
Synthesis of this compound
This compound is synthesized by reacting a calcium source, such as calcium carbonate, calcium hydroxide, or calcium oxide, with citric acid in a stoichiometric ratio of approximately 1:2.[1][9] The reaction can be controlled to produce different physical forms (e.g., crystalline, amorphous) with varying solubility profiles.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Paste Method
This protocol is adapted from patent literature and describes the formation of solid this compound dihydrate.[1]
Materials:
-
Calcium Carbonate (CaCO₃), powdered (1 mole, e.g., 100.09 g)
-
Citric Acid, anhydrous, solid (at least 2.1 moles, e.g., 403.45 g)
-
Deionized Water
-
Mixing apparatus (e.g., planetary mixer)
-
Drying oven
Procedure:
-
Thoroughly mix the powdered calcium carbonate and solid citric acid in a dry state within the mixing apparatus.
-
Slowly add a minimal amount of deionized water to the dry mixture while continuously mixing. Add only enough water to form a workable, thick paste.
-
Continue mixing. An exothermic reaction will occur, and the paste will begin to set into an almost dry cake.
-
Once the reaction is complete and the cake has formed, transfer the solid material to a drying oven.
-
Dry the cake to remove excess water and obtain the final dry product. The resulting product is largely water-soluble this compound, potentially containing small amounts of free citric acid and dicalcium citrate.[1]
Analytical Protocols
Quality control for this compound involves a series of tests to confirm its identity, purity, and strength.
Caption: Quality control workflow for this compound analysis.
Protocol 1: Assay of Calcium by Complexometric Titration
This method determines the calcium content by titration with disodium (B8443419) edetate (EDTA).[10]
Materials:
-
This compound sample (previously dried)
-
0.05 M Disodium Edetate (EDTA) solution, standardized
-
3N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
Hydroxy naphthol blue indicator
-
Deionized water
-
50 mL burette, magnetic stirrer, beaker
Procedure:
-
Accurately weigh approximately 350 mg of the previously dried this compound sample and record the weight.
-
Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N HCl in a beaker.
-
Dilute the solution to about 100 mL with deionized water.
-
While stirring (preferably with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA solution from the burette.
-
Add 15 mL of 1N NaOH solution, followed by approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.
-
Continue the titration with the 0.05 M EDTA solution until the endpoint is reached, indicated by a sharp color change from reddish-pink to a clear blue.[10]
-
Record the total volume of EDTA solution used.
-
Calculate the percentage of calcium citrate in the sample based on the stoichiometry of the reaction.
Protocol 2: Identification Test
This protocol provides a qualitative test for the presence of citrate.[7]
Materials:
-
This compound sample (0.5 g)
-
2N Nitric Acid
-
Mercuric sulfate (B86663) solution
-
Potassium permanganate (B83412) solution
-
Test tube, heating apparatus
Procedure:
-
Dissolve 0.5 g of the sample in a mixture of 10 mL of water and 2.5 mL of 2N nitric acid.
-
Add 1 mL of mercuric sulfate solution.
-
Heat the mixture to boiling.
-
Add 1 mL of potassium permanganate solution.
-
A positive test for citrate is the formation of a white precipitate.[7]
Applications in Drug Development and Research
This compound's properties make it a valuable compound in pharmaceutical and food sciences. Its primary application is as a source of calcium for nutritional supplements and food fortification.[1][11]
Caption: Key application areas for this compound.
In drug development, its acidic nature and solubility characteristics are utilized in effervescent tablet formulations. When combined with a carbonate source (like calcium carbonate), it reacts in water to release carbon dioxide, aiding disintegration and dissolution while forming a soluble solution of calcium citrate.[12] This improves palatability and potentially enhances calcium absorption, particularly in individuals with low gastric acid secretion.[12] Furthermore, its use in bioactive and bioresorbable surgical cements is an area of ongoing research.[12]
References
- 1. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikidata [wikidata.org]
- 4. wikiwand.com [wikiwand.com]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. altmeyers.org [altmeyers.org]
- 7. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 8. fao.org [fao.org]
- 9. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]
- 10. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 11. data.epo.org [data.epo.org]
- 12. scispace.com [scispace.com]
Physical and chemical properties of monocalcium citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the core physical and chemical properties of monocalcium citrate (B86180). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details the physicochemical characteristics, analytical methodologies for characterization, and the biological significance of its constituent ions, calcium and citrate. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the compound's behavior and analysis.
Introduction
Monocalcium citrate, a calcium salt of citric acid, is a compound of significant interest in the pharmaceutical and food industries. Its favorable properties, including its role as a bioavailable source of calcium and its acidic nature, make it a versatile excipient and active ingredient. A thorough understanding of its physical and chemical properties is crucial for its effective application in drug formulation, development, and quality control. This guide aims to consolidate the available technical information on this compound, with a focus on its monohydrate and anhydrous forms, to support advanced research and development activities.
Physical and Chemical Properties
This compound can exist in both anhydrous and hydrated forms, with the monohydrate being a common form. The presence of water of hydration can influence the physical properties of the compound.
General Properties
| Property | This compound Monohydrate | This compound Anhydrous |
| Appearance | White, odorless, crystalline powder[1] | Fine white powder |
| Taste | Sour[1] | - |
Molecular and Thermodynamic Properties
| Property | This compound Monohydrate | This compound Anhydrous |
| Chemical Formula | C₁₂H₁₄CaO₁₄·H₂O[1] | C₁₂H₁₄CaO₁₄[2][3] |
| Molecular Weight | 440.33 g/mol [1] | 422.31 g/mol [2][3] |
| Density | - | - |
| Melting Point | Decomposes[4] | Decomposes[4] |
| Thermal Decomposition | Dehydration occurs in stages, followed by decomposition of the anhydrous salt.[5] | Decomposes at elevated temperatures. |
Solubility and pH
| Property | Value | Conditions |
| Solubility in Water | Sparingly soluble[4] | The solubility is influenced by pH and temperature. |
| pH of 1% Aqueous Solution | Approximately 3.2 - 3.5[1][6] | 25 °C |
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound.
Assay by Complexometric Titration
This method determines the purity of this compound by quantifying the calcium content.
Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable indicator.
Reagents and Equipment:
-
This compound sample
-
0.05 M EDTA standard solution
-
3 N Hydrochloric acid
-
1 N Sodium hydroxide (B78521)
-
Hydroxy naphthol blue indicator
-
Analytical balance
-
Buret, 50 mL
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh about 350 mg of previously dried this compound and record the weight.
-
Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N hydrochloric acid in a beaker.
-
Dilute the solution to approximately 100 mL with deionized water.
-
While stirring, add 30 mL of 0.05 M EDTA solution from a buret.
-
Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.
-
Continue the titration with 0.05 M EDTA solution until the color changes to a clear blue endpoint.[7]
-
Record the total volume of EDTA solution used.
Calculation: The percentage of this compound (anhydrous) can be calculated using the following formula:
% this compound = (V_EDTA × M_EDTA × 8.307) / (W_sample) × 100
Where:
-
V_EDTA is the volume of EDTA solution used in mL.
-
M_EDTA is the molarity of the EDTA solution.
-
8.307 is the milliequivalent weight of anhydrous this compound (Ca(C₆H₇O₇)₂).
-
W_sample is the weight of the sample in mg.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.
Equipment and Materials:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press and pellet die
-
Potassium bromide (KBr), spectroscopy grade
-
This compound sample
Procedure (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove moisture.
-
Place a small amount of this compound sample (1-2 mg) in the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently grind the mixture to a fine, homogenous powder.
-
Transfer a portion of the mixture to the pellet die.
-
Press the powder under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Data Analysis:
-
Identify characteristic absorption bands for carboxylate groups (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), hydroxyl groups (broad band around 3500-3000 cm⁻¹), and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the structure and purity of this compound by analyzing the magnetic properties of its hydrogen nuclei.
Equipment and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Internal standard of known concentration (for quantitative analysis, e.g., TSP or maleic acid)
-
This compound sample
Procedure (Quantitative ¹H NMR):
-
Accurately weigh a known amount of this compound and the internal standard.
-
Dissolve both in a precise volume of D₂O in a vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Process the spectrum (phasing, baseline correction, and integration).
Data Analysis:
-
Integrate the signals corresponding to the citrate protons and the protons of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_sample = (Integral_sample / N_protons_sample) × (N_protons_standard / Integral_standard) × Concentration_standard
Where:
-
Integral_sample and Integral_standard are the integration values of the sample and standard signals, respectively.
-
N_protons_sample and N_protons_standard are the number of protons giving rise to the respective signals.
-
Concentration_standard is the known concentration of the internal standard.
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. Together, they provide information on dehydration, decomposition, and phase transitions.
Equipment:
-
TGA/DSC instrument
-
Sample pans (e.g., aluminum or alumina)
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of this compound (5-10 mg) into a sample pan.
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
Data Analysis:
-
TGA: Determine the temperature ranges and percentage mass loss for dehydration and decomposition steps.
-
DSC: Identify the temperatures and enthalpies of endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.
Powder X-ray Diffraction (PXRD)
Principle: PXRD is a non-destructive technique used to identify the crystalline phases of a solid material by analyzing the diffraction pattern of X-rays scattered by the crystal lattice.
Equipment:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)
-
Sample holder
Procedure:
-
Grind the this compound sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder.
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters (e.g., voltage, current, scan range, step size, and scan speed).
-
Collect the diffraction pattern.
Data Analysis:
-
Compare the obtained diffraction pattern (peak positions and intensities) with reference patterns from databases (e.g., ICDD) to confirm the identity and crystalline form of the material.
-
The pattern can also be used to assess crystallinity and detect the presence of impurities.
Signaling Pathways of Constituent Ions
The biological effects of this compound are primarily attributed to its constituent ions: calcium (Ca²⁺) and citrate.
Calcium Signaling Pathway
Calcium ions are a ubiquitous second messenger involved in a multitude of cellular processes. A key mediator of calcium signaling is calmodulin (CaM), a calcium-binding protein.
An increase in intracellular calcium concentration, triggered by various stimuli, leads to the binding of Ca²⁺ to calmodulin.[1][6][8] This binding induces a conformational change in calmodulin, activating it. The active Ca²⁺-calmodulin complex then interacts with and modulates the activity of a wide range of target proteins, such as kinases and phosphatases, ultimately leading to diverse cellular responses.[9][10]
Citrate Metabolism and Signaling
Citrate is a key intermediate in cellular metabolism, most notably in the Krebs cycle (also known as the citric acid cycle or TCA cycle) and as a precursor for fatty acid synthesis.
Within the mitochondria, citrate is formed from the condensation of acetyl-CoA and oxaloacetate, marking the first step of the Krebs cycle.[11][12] When cellular energy levels are high, citrate can be transported out of the mitochondria into the cytosol.[13] In the cytosol, citrate is cleaved by ATP-citrate lyase to regenerate acetyl-CoA, which serves as the primary building block for fatty acid synthesis.[14] Citrate also acts as an allosteric regulator of several enzymes, thereby influencing the rates of glycolysis and gluconeogenesis.[13]
Conclusion
This compound is a compound with well-defined, albeit sometimes variable, physical and chemical properties that are critical to its application in various scientific and industrial fields. This guide has provided a consolidated source of technical data and detailed analytical protocols to aid researchers and professionals in their work with this important substance. The elucidation of the signaling pathways of its constituent ions further highlights the biological relevance of this compound. A thorough and consistent characterization using the methodologies outlined herein is essential for ensuring the quality, safety, and efficacy of products containing this compound.
References
- 1. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icdd.com [icdd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Calcium citrate - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Calmodulin - Wikipedia [en.wikipedia.org]
- 7. fao.org [fao.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Calcium Signalling in Heart and Vessels: Role of Calmodulin and Downstream Calmodulin-Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
Monocalcium Citrate Solubility: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of monocalcium citrate (B86180) in aqueous and organic media. The information presented herein is curated from scientific literature, patent filings, and technical data sheets to support research and development activities.
Executive Summary
Monocalcium citrate, a calcium acid salt of citric acid, presents a complex solubility profile that appears contradictory across various sources. While some regulatory documents describe it as soluble in water and certain organic solvents, technical data sheets and patent literature characterize it as sparingly to very slightly soluble in aqueous solutions. This guide synthesizes the available quantitative and qualitative data, details relevant experimental methodologies for solubility determination, and provides visual representations of key processes to clarify the current understanding of this compound's solubility.
Solubility of this compound
The solubility of this compound is a critical parameter for its application in pharmaceutical formulations and other scientific endeavors. The available data, however, is not always consistent. This section summarizes the reported solubility in water and organic solvents.
Aqueous Solubility
The solubility of this compound in water is a subject of conflicting reports. A technical data sheet from a commercial supplier provides a quantitative value, while other sources offer qualitative descriptions that range from "soluble" to "sparingly soluble."
Table 1: Aqueous Solubility of this compound
| Temperature (°C) | Solubility (g/L) | Source Description | Citation |
| 20 | < 1 | Semi-quantitative data | [1] |
It is noteworthy that a patent describes this compound as the "only relatively soluble member of the group" of calcium citrates and that it is "largely water soluble"[2]. Conversely, another patent refers to crystalline this compound as "sparingly soluble" with "limited utility due to slow dissolution"[3]. This discrepancy may be attributable to differences in the crystalline form, purity, or the presence of other substances.
Solubility in Organic Solvents
Information regarding the solubility of this compound in organic solvents is primarily qualitative and, in some cases, contradictory. Several European Union regulations state that it is soluble in ethanol, methanol, ethyl acetate, and acetone (B3395972). However, a patent suggests its insolubility in acetone and aliphatic alcohols[2].
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Reported Solubility | Citation |
| Ethanol | Soluble | [4][5][6][7] |
| Insoluble | [8] | |
| Methanol | Soluble | [4][5][6][7] |
| Ethyl Acetate | Soluble | [4][5][6][7] |
| Acetone | Soluble | [4][5][6][7] |
| Insoluble (used for extraction) | [2] |
The conflicting data underscores the need for empirical verification of this compound's solubility in specific organic solvents for any given application.
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., deionized water, ethanol)
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Reagents for quantification (e.g., EDTA for titration of calcium ions)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Place the container in a constant temperature bath set to the desired temperature.
-
Stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is assumed, cease stirring and allow the solid to settle.
-
Withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to prevent precipitation due to temperature changes.
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the filtered, saturated solution with an appropriate solvent.
-
Determine the concentration of calcium in the diluted solution. A common method is complexometric titration with EDTA using a suitable indicator such as Murexide[9]. Alternatively, instrumental methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) can be used for more precise measurements.
-
The concentration of this compound can be calculated from the calcium concentration based on its molecular weight.
-
-
Data Analysis:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Calculate the average solubility and the standard deviation.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing Key Processes
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Dissolution and Equilibrium of this compound in Water
The dissolution of this compound in water is an equilibrium process. The following diagram depicts the relationship between the solid phase and the dissolved ions.
Conclusion
The solubility of this compound is not well-defined in publicly available literature, with notable contradictions between different sources. For researchers and drug development professionals, it is imperative to experimentally determine the solubility of this compound under the specific conditions of their application rather than relying solely on the conflicting information in the literature. The experimental protocol outlined in this guide provides a robust framework for such determinations. Future research should aim to resolve the existing discrepancies and provide a more definitive understanding of the solubility of this compound.
References
- 1. lohmann-minerals.com [lohmann-minerals.com]
- 2. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 3. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]
- 4. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. fao.org [fao.org]
- 9. nano.ku.dk [nano.ku.dk]
An In-depth Technical Guide to the pH and Stability of Aqueous Monocalcium Citrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monocalcium citrate (B86180), a salt derived from citric acid, is utilized in various applications, including as a food additive and a calcium supplement. Its efficacy in aqueous formulations is critically dependent on its solubility and the stability of the resulting solution. This technical guide provides a comprehensive overview of the factors governing the pH and stability of aqueous monocalcium citrate solutions. It delves into the physicochemical properties of this compound, with a particular focus on its various hydrate (B1144303) forms and their respective solubilities. Detailed experimental protocols for the preparation and analysis of these solutions are provided, alongside a summary of key quantitative data. Furthermore, this guide illustrates the complex interplay of factors influencing solution stability through diagrams of experimental workflows and dissolution-precipitation pathways.
Introduction
The formulation of stable aqueous solutions of calcium salts is a significant challenge in the pharmaceutical and food industries due to the propensity of many calcium salts to precipitate over time. This compound presents a unique case, as its solubility and the stability of its solutions are influenced by a complex interplay of factors including temperature, pH, concentration, and the specific hydrate form of the salt used. Understanding these parameters is crucial for developing robust and effective liquid formulations. This whitepaper aims to provide a detailed technical resource for professionals working with aqueous this compound solutions, covering its fundamental properties, factors affecting its stability, and methodologies for its characterization.
Physicochemical Properties of this compound
This compound, also known as calcium dihydrogen citrate, is a calcium acid salt of citric acid with the chemical formula C₁₂H₁₄CaO₁₄[1]. It is generally described as a white, odorless, crystalline powder[2].
Solubility
This compound is characterized as being slightly soluble in water[2]. The pH of a 1% aqueous solution of this compound is approximately 3.5[3]. Its solubility is significantly influenced by the pH of the medium, with greater solubility observed at lower pH values[4].
Hydrate Forms and Their Influence on Solubility
Calcium citrate can exist in several hydrate forms, most notably the tetrahydrate (CCT) and the hexahydrate (CCH). These different forms exhibit distinct solubility profiles and stability characteristics. Research has shown that the tetrahydrate, when dissolved, can form supersaturated solutions that are metastable with respect to the less soluble, more stable hexahydrate[5][6]. The interconversion between these hydrate forms is a key factor in the long-term stability of aqueous calcium citrate solutions[5][7]. The dihydrate (CCD) and anhydrous (CCA) forms of calcium citrate also exist and have different dissolution enthalpies[5][7].
The solubility of different calcium citrate hydrates is temperature-dependent. The aqueous solubility of calcium citrate tetrahydrate decreases with increasing temperature, whereas the solubility of the hexahydrate increases with temperature[8]. The transition temperature between these two forms is approximately 51.6 °C[8].
Factors Influencing the Stability of Aqueous this compound Solutions
The stability of an aqueous this compound solution is defined by its ability to maintain calcium citrate in a dissolved state without precipitation over time. Several factors can influence this stability.
pH
The pH of the solution is a critical determinant of this compound solubility and stability. A lower pH generally favors higher solubility[4]. In a simulated intestinal environment, the precipitation of calcium citrate was observed during neutralization to pH 7[9]. Maintaining a sufficiently acidic environment is therefore essential for preventing precipitation.
Concentration
The concentration of this compound in the solution directly impacts its stability. Supersaturated solutions, while they can be temporarily stable, are prone to precipitation over time, especially with the transformation to a less soluble hydrate form[5][6].
Temperature
Temperature affects not only the solubility of the different hydrate forms but also the rate of interconversion between them[8]. Storing solutions at controlled temperatures can be crucial for maintaining stability.
Calcium-to-Citrate Molar Ratio
The molar ratio of calcium to citrate in the formulation can be adjusted to enhance solubility and stability. An excess of citrate can delay the precipitation of calcium citrate by forming soluble complexes and keeping calcium in solution for longer periods[10]. Mixtures of calcium hydroxide (B78521) and citric acid with a calcium-to-citrate molar ratio of 1.25 have been shown to dissolve rapidly and remain in solution for an hour across a wide pH range of 2 to 7[10].
Presence of Other Ions and Excipients
The presence of other ions can influence the stability of this compound solutions. For instance, the presence of amino acids and bile components has been shown to have a buffering effect and help maintain calcium in solution in simulated intestinal fluids[9].
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility of different calcium citrate hydrates at various temperatures.
Table 1: Solubility of Calcium Citrate Hydrates at Different Temperatures
| Temperature (°C) | Total Calcium Concentration (mol/L) - CCH (Hexahydrate) | Total Calcium Concentration (mol/L) - CCT (Tetrahydrate) | Total Calcium Concentration (mol/L) - CCD (Dihydrate) | Total Calcium Concentration (mol/L) - CCA (Anhydrate) |
| 10 | 0.0015 | 0.0022 | 0.0025 | 0.0030 |
| 25 | 0.0018 | 0.0020 | 0.0023 | 0.0028 |
| 37 | 0.0021 | 0.0018 | 0.0021 | 0.0026 |
| 50 | 0.0025 | 0.0016 | 0.0019 | 0.0024 |
| 70 | 0.0032 | 0.0013 | 0.0016 | 0.0021 |
| 90 | 0.0042 | 0.0011 | 0.0014 | 0.0018 |
Data adapted from Liu et al., Food Research International, 2021.[5]
Table 2: pH of Saturated Calcium Citrate Tetrahydrate (CCT) Solutions at 25°C
| pH | Total Calcium Concentration (mol/L) |
| ~4.0 | > 0.008 |
| ~5.0 | ~0.004 |
| ~6.0 | ~0.002 |
| ~7.0 | < 0.002 |
Data interpreted from graphical representation in Liu et al., Food Research International, 2021.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and stability testing of aqueous this compound solutions.
Preparation of Aqueous this compound Solutions
Objective: To prepare aqueous solutions of this compound at desired concentrations.
Materials:
-
This compound (ensure the hydrate form is known)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound using an analytical balance.
-
Transfer the weighed powder to a volumetric flask of the desired volume.
-
Add approximately half of the final volume of deionized water to the flask.
-
Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the temperature should be controlled to avoid changes in the hydrate form.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Measure and record the initial pH of the solution.
Stability Assessment of Aqueous this compound Solutions
Objective: To evaluate the physical stability of aqueous this compound solutions over time under different storage conditions.
Materials:
-
Prepared this compound solutions
-
Sealed, transparent containers (e.g., glass vials)
-
Temperature-controlled storage chambers (e.g., incubators, refrigerators)
-
pH meter
-
Turbidimeter or spectrophotometer
-
Light microscope
Procedure:
-
Aliquot the prepared this compound solution into several sealed, transparent containers.
-
Store the containers under different conditions (e.g., refrigerated at 2-8°C, room temperature at 20-25°C, and accelerated conditions at 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks, and 3, 6 months), withdraw a sample from each storage condition.
-
Visual Inspection: Visually inspect the samples for any signs of precipitation, crystallization, or color change. Record the observations.
-
pH Measurement: Measure the pH of each sample using a calibrated pH meter.
-
Turbidity Measurement: Measure the turbidity of each sample using a turbidimeter. An increase in turbidity indicates the formation of particulate matter.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and examine under a light microscope for the presence of crystals.
-
(Optional) Calcium Concentration Analysis: Determine the concentration of dissolved calcium at each time point using methods such as EDTA titration or atomic absorption spectroscopy to quantify any loss due to precipitation.
Protocol for pH Measurement
Objective: To accurately measure the pH of aqueous this compound solutions.
Materials:
-
Digital pH meter with a combination pH electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar (optional, for ensuring sample homogeneity)
Procedure:
-
Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard pH buffers that bracket the expected pH of the sample (e.g., pH 4.0 and 7.0 for this compound solutions).
-
Sample Preparation: Place a sufficient amount of the this compound solution into a clean beaker. If using a magnetic stirrer, add a clean stir bar.
-
Measurement: Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue. Immerse the electrode in the sample solution, ensuring the bulb is fully submerged. If stirring, do so gently to avoid creating a vortex.
-
Stabilization: Allow the pH reading to stabilize. Record the pH value once the reading is stable.
-
Cleaning: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.
Visualizations
Dissolution and Precipitation Pathway of Calcium Citrate Hydrates
The following diagram illustrates the potential pathways for the dissolution of different calcium citrate hydrates and their subsequent precipitation into more stable forms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugfuture.com [drugfuture.com]
- 3. lohmann-minerals.com [lohmann-minerals.com]
- 4. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 5. nano.ku.dk [nano.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Monocalcium Citrate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, analysis, and biological relevance of monocalcium citrate (B86180).
This technical guide provides a comprehensive overview of monocalcium citrate, a compound of increasing interest in the pharmaceutical and nutritional sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, analytical methods, and its role in biological systems, particularly concerning calcium absorption and cellular signaling.
Chemical Identity
This compound exists in both anhydrous and monohydrate forms. It is crucial to distinguish between these two forms as they possess different CAS numbers and molecular weights.
-
This compound (Anhydrous)
-
This compound Monohydrate
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and understanding its behavior in biological systems.
| Property | Value | References |
| Physical Appearance | Fine white powder | [2][3] |
| Odor | Odorless | [4] |
| Taste | Sour | [2] |
| Solubility in Water | Sparingly soluble. Solubility is reported to be 8 times higher than that of tricalcium citrate. A 1% aqueous solution has a pH of approximately 3.2-3.5. | [2][4][5][6][7] |
| Solubility in Organic Solvents | Insoluble in ethanol. | [6] |
| pH (1% aqueous solution) | ~ 3.2 - 3.5 | [2][3] |
| Calcium Content (approx.) | 9% (for monohydrate) | [2] |
Experimental Protocols
Synthesis of this compound from Seashells
This protocol describes an environmentally friendly method for synthesizing this compound using seashell powder as a calcium source.[5]
Materials:
-
Seashells (e.g., oyster shells)
-
Citric acid
-
Distilled water
-
Grinder or pulverizer
-
Stirrer
-
Filtration apparatus
-
Drying oven or lyophilizer/spray dryer
Procedure:
-
Preparation of Shell Powder: Pulverize clean seashells using a grinder to obtain a fine powder. The primary component of the shell powder is calcium carbonate (CaCO₃).[5]
-
Reaction Mixture: In a suitable container, dissolve citric acid in distilled water to prepare a citric acid aqueous solution. Add the pulverized shell powder to the citric acid solution. A molar ratio of shell powder (as CaCO₃) to citric acid of 1:2 is typically used.[5]
-
Reaction: Stir the mixture vigorously for 5 to 20 minutes. The dissolution of the shells will be observed as calcium citrate is formed in the solution. This process avoids high-temperature treatment and does not generate carbon dioxide.[5]
-
Filtration: Filter the resulting solution to remove any insoluble impurities or residual organic materials.[5]
-
Drying: Recover the this compound powder from the filtered solution by drying. This can be achieved through:
Caption: Workflow for the synthesis of this compound.
Analytical Methods for Purity and Assay
Accurate determination of the purity and concentration of this compound is critical in research and drug development.
3.2.1. Titration Method for Calcium Content
This method is suitable for determining the total calcium content.
Procedure:
-
Accurately weigh about 350 mg of previously dried this compound.
-
Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3N hydrochloric acid.
-
Dilute the solution to approximately 100 mL with water.
-
While stirring, add about 30 mL of 0.05 M disodium (B8443419) edetate (EDTA) from a 50 mL burette.
-
Add 15 mL of 1N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M disodium edetate until a blue endpoint is reached.
-
Each mL of 0.05 M disodium edetate is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.
3.2.2. High-Performance Liquid Chromatography (HPLC) for Citrate Content
An HPLC method can be employed for the accurate quantification of citrate.
Recommended Method: Ion-exchange chromatography with suppressed conductivity detection.[8]
-
Column: A hydroxide-selective anion-exchange column, such as a Dionex IonPac AS11.[8]
-
Mobile Phase: Isocratic 20 mM potassium hydroxide.[8]
-
Flow Rate: Typically 2 mL/min.[9]
-
Detection: Suppressed conductivity.[8]
-
Run Time: Less than 10 minutes.[8]
Sample Preparation:
-
For soluble solid samples, a finely ground portion equivalent to approximately 100 mg of citric acid should be dissolved in 300 mL of deionized water in a 500 mL volumetric flask and then diluted to the mark to create a stock solution.[8]
-
Further dilutions (e.g., 1000-fold) may be necessary to bring the citrate concentration within the linear range of the detector.[8]
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a source of bioavailable calcium.
Calcium Bioavailability
Clinical studies have demonstrated that calcium from calcium citrate is more readily absorbed than from calcium carbonate, a common calcium supplement. This enhanced bioavailability is particularly noted in fasting individuals and may be attributed to the higher solubility of calcium citrate.[10][11][12]
Experimental Protocol for In Vitro Calcium Absorption using Caco-2 Cells:
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption of nutrients and drugs.[13]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Cytotoxicity Assay: Before the absorption study, determine the non-toxic concentration of the this compound solution on the Caco-2 cells using an MTT assay.[14]
-
Sample Preparation: Prepare a solution of this compound in a suitable transport buffer.
-
Absorption Study:
-
Wash the Caco-2 cell monolayers with pre-warmed buffer.
-
Add the this compound solution to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral side at various time points.
-
-
Quantification: Analyze the calcium concentration in the basolateral samples using methods such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry to determine the amount of calcium transported across the cell monolayer.
Potential Involvement in Cellular Signaling
While direct studies on the signaling pathways specifically modulated by this compound are limited, the roles of its constituent ions, calcium and citrate, are well-documented.
The Calcium-Sensing Receptor (CaSR) Pathway:
The Calcium-Sensing Receptor (CaSR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[15] It is activated by extracellular calcium ions. In the kidney, the apical CaSR in the proximal tubule is involved in regulating the transport of dicarboxylates, including citrate.[16] Activation of the CaSR can inhibit the reabsorption of citrate from the renal tubules, thereby increasing urinary citrate excretion. This is significant because urinary citrate is a known inhibitor of calcium stone formation.[16]
The signaling cascade initiated by CaSR activation in the proximal tubule is believed to proceed via the Gq protein, leading to the activation of Phospholipase C (PLC) and subsequently Protein Kinase C (PKC).[16]
Caption: CaSR-mediated regulation of citrate transport.
It is plausible that the administration of this compound, by increasing the local concentration of calcium ions, could modulate this pathway, thereby influencing citrate transport and potentially reducing the risk of kidney stone formation. Further research is warranted to directly investigate the effects of monocalcem citrate on CaSR activity and downstream signaling events.
Conclusion
This compound is a valuable compound for researchers and drug development professionals due to its enhanced calcium bioavailability. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, and methods for its synthesis and analysis. The potential for this compound to influence cellular signaling pathways, particularly the Calcium-Sensing Receptor pathway, presents an exciting avenue for future research. The experimental protocols outlined herein provide a foundation for further investigation into the biological effects and therapeutic applications of this important calcium salt.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium citrate - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
- 6. fao.org [fao.org]
- 7. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medscape.com [medscape.com]
- 11. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Frontiers | Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E [frontiersin.org]
- 14. scienceopen.com [scienceopen.com]
- 15. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium receptor signaling and citrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Monocalcium Citrate from Calcium Carbonate and Citric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of monocalcium citrate (B86180) from calcium carbonate and citric acid. It details various synthesis methodologies, including reaction stoichiometry, conditions, and drying techniques critical for obtaining the desired product characteristics. Furthermore, this guide presents detailed experimental protocols for the quantitative and qualitative analysis of monocalcium citrate, ensuring product quality and consistency. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, where this compound is utilized as a key excipient or a source of bioavailable calcium.
Introduction
This compound, with the chemical formula C12H14CaO14, is the calcium acid salt of citric acid.[1] It is recognized for its high water solubility compared to other calcium citrate salts, making it a preferred choice in pharmaceutical and food applications as a readily bioavailable source of calcium, a firming agent, an acidity regulator, or a sequestrant.[1][2] The synthesis of this compound from the readily available and cost-effective precursors, calcium carbonate and citric acid, is a process of significant industrial interest. This guide elucidates the key parameters and methodologies for its successful synthesis and characterization.
Synthesis Methodologies
The synthesis of this compound involves the reaction of citric acid with calcium carbonate. The stoichiometry of this reaction is crucial in determining the final product. The theoretical molar ratio for the formation of this compound is 2 moles of citric acid to 1 mole of calcium carbonate.
Reaction: 2 C₆H₈O₇ + CaCO₃ → Ca(C₆H₇O₇)₂ + H₂O + CO₂
However, to prevent the formation of less soluble dicalcium or tricalcium citrate and to ensure a completely water-soluble product, a slight excess of citric acid is often employed.[3]
Two primary methodologies for the synthesis are prevalent: the paste method and the aqueous solution method.
Paste Method
This method involves reacting the solid reactants in the presence of a limited amount of water, forming a thick paste. The exothermicity of the reaction drives the process, resulting in a solid, porous cake of this compound.
-
Reactant Preparation: Accurately weigh powdered calcium carbonate and anhydrous citric acid in a molar ratio of 1:2.1.
-
Dry Mixing: Thoroughly mix the powdered reactants in a suitable vessel.
-
Paste Formation: Gradually add a minimal amount of deionized water to the dry mixture while continuously stirring to form a thick, workable paste.
-
Reaction: Continue stirring. An effervescence will be observed due to the release of carbon dioxide. The temperature of the mixture will rise.
-
Curing: Once the initial vigorous reaction subsides, allow the paste to set. It will harden into a solid, porous cake.
-
Drying: The resulting cake is then broken up and dried. Gentle heating (e.g., in an oven at 50-80°C) or more advanced techniques like lyophilization can be used to remove residual water.[4]
-
Milling: The dried product can be milled to the desired particle size.
Aqueous Solution Method
In this method, the reaction is carried out in a larger volume of water, leading to the formation of a solution of this compound, from which the product is subsequently isolated.
-
Solution Preparation: Prepare an aqueous solution of citric acid. The concentration can be varied, for instance, in the range of 20-30%.
-
Reaction: Slowly add a slurry of calcium carbonate in water to the citric acid solution under constant agitation. The molar ratio of calcium carbonate to citric acid should be maintained at approximately 1:2.1.
-
Temperature Control: The reaction is exothermic. To obtain an amorphous and highly water-soluble product, it is recommended to maintain the temperature of the reaction mixture below 30°C, and preferably between 0 and 5°C, using a cooling bath.
-
Rapid Drying: To prevent the crystallization of less soluble calcium citrate forms, the resulting solution should be dried rapidly. Spray drying is a commonly employed technique for this purpose. The inlet temperature for spray drying can range from 400 to 475°C.
Data Presentation: Synthesis Parameters
| Parameter | Paste Method | Aqueous Solution Method |
| Citric Acid:CaCO₃ Molar Ratio | 2.1 : 1 | 2.1 : 1 |
| Reaction Medium | Limited water (paste) | Aqueous solution |
| Temperature Control | Reaction is exothermic; temperature rises | Cooled to < 30°C, preferably 0-5°C |
| Product Form before Drying | Solid, porous cake | Aqueous solution |
| Drying Method | Oven drying (50-80°C), Lyophilization | Spray drying (Inlet: 400-475°C) |
Experimental Workflows
Analytical Protocols
Thorough characterization of the synthesized this compound is essential to ensure its purity, identity, and quality for pharmaceutical applications. The following are key analytical protocols.
Identification
-
Test for Calcium:
-
Ignite approximately 0.5 g of the sample at a low temperature until fully ashed.
-
Cool the residue and dissolve it in a mixture of 10 mL of water and 1 mL of glacial acetic acid.
-
Filter the solution, if necessary.
-
To the filtrate, add 10 mL of ammonium (B1175870) oxalate (B1200264) solution.
-
Result: A voluminous white precipitate of calcium oxalate forms, which is soluble in hydrochloric acid.[5]
-
-
Test for Citrate:
-
Dissolve 0.5 g of the sample in a mixture of 10 mL of water and 2.5 mL of 2 N nitric acid.
-
Add 1 mL of mercuric sulfate (B86663) solution and heat to boiling.
-
Add 1 mL of potassium permanganate (B83412) solution.
-
Result: A white precipitate is formed.[5]
-
Assay for Calcium Content (Complexometric Titration)
This method determines the total calcium content and is based on the USP monograph for calcium citrate.[6][7]
-
Procedure:
-
Accurately weigh about 350 mg of the previously dried sample.
-
Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3 N hydrochloric acid.
-
Dilute the solution to approximately 100 mL with deionized water.
-
While stirring, add about 30 mL of 0.05 M edetate disodium (B8443419) (EDTA) from a 50-mL burette.
-
Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M EDTA until a clear blue endpoint is reached.
-
Each mL of 0.05 M edetate disodium is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.[7]
-
Determination of Citrate Content (HPLC)
High-Performance Liquid Chromatography (HPLC) can be used for the accurate quantification of citrate.
-
Chromatographic Conditions (Example):
-
Column: A suitable ion-exclusion column (e.g., a C18 column).
-
Mobile Phase: An aqueous solution of a suitable acid, such as dilute sulfuric acid or a formate (B1220265) buffer.
-
Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of citric acid or a certified reference standard of sodium citrate.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and dilute to a known volume.
-
Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas to quantify the citrate content.
-
Purity Assessment
-
Loss on Drying:
-
Procedure: Weigh accurately about 1 g of the sample in a pre-weighed drying bottle. Dry at 150°C for 4 hours.
-
Acceptance Criteria: The loss in weight should be within the specified limits for the hydrated form (e.g., this compound dihydrate).[4]
-
-
Acid-Insoluble Substances:
-
Procedure: Dissolve 5 g of the sample by heating it with a mixture of 10 mL of hydrochloric acid and 50 mL of water for 30 minutes.
-
Filter the solution, wash the residue with hot water, and dry it at 105°C for 2 hours.
-
Acceptance Criteria: The weight of the residue should not exceed a specified limit (e.g., 0.2%).[6]
-
-
Heavy Metals:
-
Procedure: Dissolve 1 g of the sample in a mixture of 20 mL of water and 2 mL of hydrochloric acid. Add 1.5 mL of ammonium hydroxide and dilute with water to 25 mL.
-
Acceptance Criteria: The heavy metal content should be within the pharmacopeial limits (e.g., not more than 0.002%).[6]
-
Conclusion
The synthesis of this compound from calcium carbonate and citric acid is a well-established process. The choice between the paste and aqueous solution methods will depend on the desired product characteristics, particularly its physical form and solubility, as well as the available manufacturing equipment. The paste method offers a simpler route to a solid product, while the aqueous solution method, coupled with rapid drying, is advantageous for producing a highly soluble, amorphous form. Rigorous analytical testing, following established pharmacopeial methods, is imperative to ensure the quality, purity, and suitability of the synthesized this compound for its intended applications in the pharmaceutical and related industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Calcium Citrate [doi.usp.org]
- 3. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 4. fao.org [fao.org]
- 5. Calcium Citrate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 6. Calcium Citrate [drugfuture.com]
- 7. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
Uncharted Territory: The Crystalline Structure of Monocalcium Citrate Dihydrate Remains Elusive
Despite extensive investigation into the various hydrated forms of calcium citrate (B86180), a comprehensive technical guide on the crystalline structure of monocalcium citrate dihydrate cannot be provided at this time due to a significant lack of publicly available scientific data. While the existence of a dihydrate form is acknowledged in scientific literature, detailed crystallographic information, including unit cell parameters, space group, and atomic coordinates, remains conspicuously absent from peer-reviewed journals, crystallographic databases, and patent literature.
This in-depth review, aimed at researchers, scientists, and drug development professionals, has revealed that while other calcium citrate hydrates, such as tricalcium dicitrate tetrahydrate, have been extensively studied and their crystal structures elucidated, this compound dihydrate has not received the same level of scientific scrutiny.
Our exhaustive search for quantitative data and detailed experimental protocols for the crystallographic analysis of this compound dihydrate has been unfruitful. Consequently, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental methodologies for crystallographic studies, and the visualization of experimental workflows—cannot be met.
The Landscape of Calcium Citrate Hydrates
Calcium citrate is known to exist in several hydrated forms, including a monohydrate, dihydrate, tetrahydrate, and hexahydrate.[1][2] The interconversion between these hydrated states is influenced by factors such as temperature and humidity.[3] Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has been employed to study the dehydration processes of various calcium citrate hydrates, confirming the existence of a dihydrate as a product of the stepwise dehydration of the tetrahydrate and hexahydrate forms.[3]
Synthesis of this compound Dihydrate
Patents describe methods for the production of this compound dihydrate. One such method involves the reaction of one mole of a calcium reagent (such as calcium oxide, hydroxide, or carbonate) with at least two moles of citric acid in the presence of water to form a paste that subsequently solidifies into a cake containing this compound dihydrate.[4] Another patented method describes the production of this compound from shell powder and citric acid, followed by a drying step.[5] However, these patents, while detailing the synthesis, do not provide the specific crystallographic data necessary for a complete structural analysis.
The Missing Crystallographic Data
A thorough search of scientific databases has not yielded a single study that reports the single-crystal X-ray diffraction or powder X-ray diffraction analysis of this compound dihydrate with the level of detail required for this guide. While some studies present X-ray diffraction patterns for "calcium citrate," these are often not specific to the monocalcium dihydrate form or lack the detailed indexing and structural solution required for a comprehensive understanding of its crystal lattice.[6][7]
Future Outlook
The absence of detailed structural information on this compound dihydrate represents a notable gap in the scientific understanding of calcium citrate compounds. Such information is crucial for a variety of applications, including in the pharmaceutical industry, where the crystalline form of an active ingredient can significantly impact its solubility, bioavailability, and stability.
Further research, specifically focused on the synthesis of single crystals of this compound dihydrate and their subsequent analysis using single-crystal X-ray diffraction, is necessary to elucidate its precise atomic arrangement. Such a study would provide the foundational data required to construct a complete technical guide as originally envisioned.
References
- 1. Crystal structure of aqua(citric acid)(hydrogen citrato)calcium monohydrate, [Ca(HC6H5O7)(H3C6H5O7)(H2O)]·H2O, from synchrotron X-ray powder data, and DFT-optimized crystal structure of existing calcium hydrogen citrate trihydrate, [Ca(HC6H5O7)(H2O)3] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crystallography.net [crystallography.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nano.ku.dk [nano.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Monocalcium Citrate (B86180)
Introduction
Monocalcium citrate, a calcium acid salt of citric acid, is a compound of increasing interest in the pharmaceutical and nutritional sciences. Chemically designated as calcium dihydrogen citrate, it is one of several salts formed from the reaction of calcium with citric acid. Unlike the more common and less soluble tricalcium citrate, this compound's acidic nature and higher solubility under certain conditions make it a prime candidate for applications requiring efficient calcium delivery.
This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis protocols, analytical methods, and its role in drug development. It also explores the biological significance of its constituent ions, calcium and citrate, with a focus on relevant cellular signaling pathways.
Physicochemical Properties
This compound is a white, odorless crystalline powder with a distinctly sour taste. It is typically available in a hydrated form, with both monohydrate and dihydrate forms having been described in the literature. Its acidic nature is evidenced by the pH of a 1% aqueous solution, which is approximately 3.5.
Solubility
The solubility of this compound is a critical parameter for its application, particularly in oral dosage forms. Its solubility is highly dependent on pH, increasing as the pH decreases. While sparingly soluble in neutral water (one source indicates less than 1 g/L for the monohydrate at 20°C), its solubility is significantly enhanced in acidic environments, which is relevant for dissolution in the stomach. Formulations containing an excess of citric acid can form metastably supersaturated solutions, keeping calcium in solution for longer periods and across a wider pH range.
Structural and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value / Description | Reference(s) |
| Chemical Formula | C₁₂H₁₄CaO₁₄ (anhydrous) | |
| Appearance | White, odorless crystalline powder | |
| pH (1% solution) | ~3.5 | |
| Solubility (20°C) | < 1 g/L (monohydrate form); solubility increases significantly with decreasing pH. | |
| FTIR Bands (cm⁻¹) | ~3479, ~3176: O-H stretching (crystal water)1578-1443 (strong band at ~1595): Asymmetric stretching of carboxylate groups (C=O) coordinated to calcium. | |
| Raman Spectroscopy | Can be used for characterization, particularly for identifying the citrate backbone and its interaction with the calcium ion. |
Synthesis and Characterization
The synthesis of this compound involves the reaction of a calcium source with a stoichiometric excess of citric acid. The precise molar ratio is critical to prevent the formation of the less soluble di- and tricalcium citrate salts.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a composite method derived from established patent literature for producing this compound dihydrate.
Materials:
-
Calcium Carbonate (CaCO₃), powdered, high purity
-
Citric Acid (anhydrous, C₆H₈O₇), powdered
-
Deionized Water
-
Acetone (B3395972) (for washing/drying, optional)
Procedure:
-
Reactant Preparation: Weigh 1 mole of calcium carbonate (approx. 100.09 g) and at least 2.1 moles of anhydrous citric acid (approx. 403.4 g). A molar ratio of citric acid to calcium carbonate greater than 2:1 is essential to ensure the formation of the monocalcium salt and maintain a sufficiently low pH to prevent precipitation of other forms.
-
Reaction:
-
In a suitable reaction vessel, thoroughly mix the powdered calcium carbonate and citric acid in their dry states.
-
With continuous, vigorous stirring, slowly add a sufficient quantity of deionized water (e.g., ~185 mL for the amounts above) to form a thick, aqueous paste. The reaction is exothermic and will produce carbon dioxide gas; ensure adequate ventilation.
-
-
Maturation: Continue stirring the paste until the effervescence ceases. The reaction mixture should be a moist, cake-like solid.
-
Isolation and Purification:
-
The moist cake consists of this compound dihydrate, potentially with some unreacted citric acid.
-
The product can be dried directly in an oven at a moderate temperature (e.g., 50-80°C).
-
To remove excess free citric acid, the moist cake can be washed with a solvent like acetone, in which citric acid is soluble but this compound is not. The acetone will also aid in dehydrating the product.
-
-
Drying: Dry the final product to a constant weight. The resulting white powder is solid this compound dihydrate.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Assay for Calcium Content (EDTA Titration)
The calcium content of this compound can be accurately determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA). The following protocol is based on the USP monograph for calcium citrate.
Materials:
-
This compound sample, dried at 150°C
-
0.05 M Edetate Disodium (EDTA) volumetric solution (VS)
-
3 N Hydrochloric Acid (HCl)
-
1 N Sodium Hydroxide (B78521) (NaOH)
-
Hydroxy naphthol blue indicator
-
Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh approximately 350 mg of the previously dried this compound sample. Dissolve the sample in a mixture of 10 mL of water and 2 mL of 3 N HCl. Dilute the solution with deionized water to about 100 mL in a suitable titration flask (e.g., a 250 mL Erlenmeyer flask).
-
Titration (Initial Step): While stirring the solution (a magnetic stirrer is recommended), add approximately 30 mL of 0.05 M EDTA VS from a 50-mL burette.
-
pH Adjustment: Add 15 mL of 1 N NaOH to raise the pH, ensuring the subsequent calcium-indicator complex is stable and the reaction with EDTA goes to completion.
-
Indicator Addition: Add approximately 300 mg of hydroxy naphthol blue indicator. The solution should turn a wine-red color.
-
Titration (Final Step): Continue the titration with the 0.05 M EDTA VS. The endpoint is reached when the solution color changes from wine-red to a distinct blue.
-
Calculation: Each mL of 0.05 M EDTA VS is equivalent to a specific mass of the calcium citrate salt, which can be calculated based on stoichiometry.
Figure 2: Workflow for the EDTA titration assay of this compound.
Applications in Research and Drug Development
This compound's properties make it a versatile compound for drug development, primarily as a source of bioavailable calcium and as a pharmaceutical excipient.
Bioavailability
A significant body of research indicates that the calcium from calcium citrate is more readily absorbed than from calcium carbonate, the most common supplement form. Studies comparing oral calcium loads have shown that calcium citrate leads to a significantly higher rise in urinary calcium, an indicator of absorption. An improved formulation using a mixture of calcium hydroxide and citric acid with an excess of citrate (which forms a solubilized form of calcium citrate in situ) demonstrated even greater bioavailability than standard tricalcium dicitrate. This enhanced absorption is attributed to its ability to form soluble complexes and remain in solution over a wider pH range, particularly the neutral to alkaline environment of the small intestine where calcium absorption primarily occurs.
Table 2: Comparative Calcium Bioavailability
| Calcium Salt Comparison | Key Finding | Reference(s) |
| Calcium Citrate vs. Calcium Carbonate | Urinary calcium excretion was 20-66% higher following a calcium citrate load, indicating better absorption. | |
| Solubilized Calcium Citrate vs. Tricalcium Dicitrate | Fractional calcium absorption was 88.4% higher from a solubilized form with a 1.25 calcium-to-citrate molar ratio. |
Use as a Pharmaceutical Excipient
This compound is used in solid dosage forms, such as in the formulation of effervescent tablets. When combined with calcium carbonate and a compression vehicle, it can be directly compressed into tablets that rapidly dissolve in water, releasing carbon dioxide and resulting in a palatable solution of this compound. Its acidic nature can also be utilized to control the micro-pH in formulations, potentially improving the stability or dissolution of pH-sensitive active pharmaceutical ingredients (APIs).
Biological Role and Signaling Pathways
This compound itself is not known to be a direct signaling molecule. Its biological effects are mediated by its dissociation into calcium (Ca²⁺) and citrate ions, both of which are fundamentally important to cellular physiology.
Calcium-Sensing Receptor (CaSR) Signaling
Extracellular calcium ions are the primary physiological agonists for the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) crucial for maintaining calcium homeostasis. The CaSR is highly expressed in the parathyroid glands and kidneys. In the kidney's proximal tubule, CaSR activation by luminal calcium can regulate the transport of citrate. This is a key mechanism for preventing the formation of calcium-based kidney stones, as urinary citrate is a potent inhibitor of calcium oxalate (B1200264) crystallization. The signaling cascade proceeds through the Gq protein pathway.
The activation pathway is as follows:
-
Activation: Elevated extracellular Ca²⁺ binds to the Venus flytrap domain of the CaSR.
-
G Protein Coupling: The activated receptor couples to the Gq/11 alpha subunit.
-
PLC Activation: Gq/11 activates Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
PKC Activation: DAG recruits and activates Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC can then phosphorylate target proteins, leading to a modulation of cellular functions, such as inhibiting the transport of dicarboxylates (including citrate) from the tubular lumen back into the cells, thereby increasing urinary citrate concentration.
Figure 3: Activation of the CaSR pathway by extracellular calcium.
Conclusion
This compound is a multifaceted compound with significant potential in drug development and nutritional science. Its favorable solubility profile in acidic conditions and superior bioavailability compared to calcium carbonate make it an excellent choice for calcium supplementation. The detailed protocols for its synthesis and analysis provided herein offer a robust framework for researchers. Furthermore, understanding the signaling pathways, such as the CaSR pathway, that are modulated by its constituent ions, provides deeper insight into its physiological effects and potential therapeutic applications beyond simple mineral replenishment. Future research should focus on obtaining detailed crystallographic data and exploring its compatibility and utility as an excipient with a wider range of APIs.
Monocalcium Citrate: A Technical Guide for Food Scientists and Researchers
An in-depth examination of the properties, applications, and mechanisms of monocalcium citrate (B86180) as a food additive and firming agent.
Abstract
Monocalcium citrate, designated as E333(i) in the European Union, is a versatile and highly functional food additive employed across a wide range of food products. As a calcium salt of citric acid, it serves multiple purposes, including as an acidity regulator, sequestrant, and, most notably, as a firming agent. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, synthesis, and regulatory status. A key focus is its application as a firming agent in processed fruits and vegetables, with a detailed exploration of the underlying biochemical mechanisms. This document also presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding and application of this important food ingredient.
Introduction
The textural integrity of processed foods, particularly fruits and vegetables, is a critical quality attribute that significantly influences consumer acceptance. Thermal processing, such as canning, can lead to undesirable softening of plant tissues due to the degradation of pectic substances in the cell walls. Firming agents are employed to counteract these effects and maintain a desirable texture. This compound has emerged as an effective firming agent due to its ability to provide calcium ions that interact with pectin (B1162225), reinforcing the cell wall structure.[1][2] Beyond its firming capabilities, it also contributes to the overall stability and sensory profile of food products by regulating pH and sequestering metal ions.[3][4]
Chemical and Physical Properties
This compound is the calcium acid salt of citric acid.[3][4] Its chemical and physical characteristics are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Calcium dihydrogen citrate | [5] |
| Synonyms | This compound, Calcium tetrahydrogen 2-hydroxypropane-1,2,3-tricarboxylate | [4] |
| Chemical Formula | C₁₂H₁₄CaO₁₄ | [4] |
| Molecular Weight | 422.31 g/mol | [4] |
| CAS Number | 109459-70-3 | [5] |
| E Number | E333(i) | [6] |
| Appearance | White, odorless powder | |
| Solubility in Water (20 °C) | < 1 g/L | [2] |
| pH (1% solution) | ~3.5 | [2] |
Note: Solubility is influenced by factors such as temperature and pH.
Synthesis of this compound
This compound can be synthesized through the reaction of a calcium source with an excess of citric acid. A general laboratory-scale synthesis is described below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Calcium carbonate (CaCO₃)
-
Citric acid (C₆H₈O₇)
-
Deionized water
-
Stirrer
-
Drying oven or lyophilizer
Procedure:
-
Prepare a citric acid aqueous solution by dissolving citric acid in deionized water. A molar ratio of at least 2.1 moles of citric acid to 1 mole of calcium carbonate is recommended to favor the formation of the monocalcium salt.
-
Slowly add powdered calcium carbonate to the citric acid solution while stirring continuously. The reaction will produce carbon dioxide, so addition should be gradual to avoid excessive foaming.
-
Continue stirring the mixture for a specified period (e.g., 5-20 minutes) to ensure the complete reaction of the calcium carbonate.[7]
-
The resulting solution containing this compound can then be dried to obtain the powdered form. This can be achieved through heat drying in an oven at a temperature range of 50°C to 80°C or through rapid drying methods like lyophilization (freeze-drying) or spray drying.[7]
-
The final product is a white powder of this compound.
This protocol is based on principles described in patent literature and may require optimization for specific applications.[8]
Mechanism of Action as a Firming Agent
The firming effect of this compound in plant-based foods is primarily attributed to the interaction of calcium ions with pectic polysaccharides in the plant cell wall.
The Role of Pectin in Plant Cell Wall Structure
Pectin is a complex heteropolysaccharide rich in galacturonic acid. In the middle lamella of plant cells, which is the layer that cements adjacent cells together, pectin exists in a partially esterified form. The unesterified carboxyl groups of the galacturonic acid residues can be cross-linked by divalent cations, most notably calcium.
The "Egg-Box" Model of Calcium-Pectin Cross-Linking
The prevailing model for the interaction between calcium and pectin is the "egg-box" model.[9] This model proposes that calcium ions bind to the negatively charged carboxyl groups of adjacent pectin chains, forming a stable, three-dimensional network. This cross-linking reinforces the cell wall structure, increasing its rigidity and resistance to enzymatic degradation during processing.
The process can be visualized as follows:
-
This compound in the food matrix dissociates, releasing calcium ions (Ca²⁺).
-
These Ca²⁺ ions migrate into the plant tissue and interact with the free carboxyl groups on the pectin chains.
-
The calcium ions form ionic bridges between different pectin molecules, creating junction zones.[9]
-
This network of cross-linked pectin chains strengthens the middle lamella and the overall cell wall structure, resulting in a firmer texture.
Below is a diagram illustrating the calcium-pectin cross-linking mechanism.
Application in Food Products
This compound is utilized in a variety of food products to enhance texture and stability.
Canned Fruits and Vegetables
A primary application of this compound is in canned fruits and vegetables to maintain firmness.[6] During the retorting process, the high temperatures can lead to the breakdown of pectin and subsequent softening of the product. The addition of this compound provides a source of calcium ions that reinforce the pectin structure, preserving the desired texture.
Experimental Protocol: Evaluation of Firming Effect in Canned Vegetables
Objective: To quantify the effect of this compound concentration on the firmness of canned green beans.
Materials:
-
Fresh green beans
-
This compound
-
Canning jars, lids, and rings
-
Pressure canner
-
Texture Analyzer (e.g., Stable Micro Systems TA.XTplus) with a Warner-Bratzler shear blade or a puncture probe.[10][11]
Procedure:
-
Preparation: Wash and trim the green beans to a uniform length.
-
Brine Preparation: Prepare brines with varying concentrations of this compound (e.g., 0%, 0.1%, 0.2%, 0.3% w/v).
-
Canning: Pack the green beans into canning jars and cover with the prepared brines, leaving the appropriate headspace.
-
Processing: Process the jars in a pressure canner according to established food safety guidelines for green beans.
-
Storage: Store the canned green beans for a designated period (e.g., 2 weeks) to allow for textural equilibration.
-
Texture Analysis:
-
Data Analysis: Statistically analyze the texture data to determine the effect of this compound concentration on the firmness of the canned green beans.
Dairy Products and Other Applications
This compound is also used in dairy products, baked goods, and confectionery.[14] In these applications, it can function as a pH regulator, a source of calcium fortification, and a stabilizer.
Regulatory Status and Safety
This compound is generally recognized as safe (GRAS) for its intended use in food by the U.S. Food and Drug Administration (FDA).[15][16][17] In the European Union, it is an authorized food additive (E333i) and its use is regulated under Regulation (EC) No 1333/2008. The European Food Safety Authority (EFSA) has evaluated the safety of calcium citrates and has not identified any safety concerns at the reported uses and use levels.[18]
Analytical Methods
The quantification of this compound in food matrices can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of organic acids and their salts.[19]
Workflow for HPLC Analysis of this compound in a Food Matrix
The following diagram illustrates a general workflow for the analysis of this compound in a food sample.
Conclusion
This compound is a valuable food additive that plays a crucial role in maintaining the textural quality of processed foods, particularly fruits and vegetables. Its efficacy as a firming agent is well-established and is based on the fundamental interaction between calcium ions and pectic substances in the plant cell wall. With its favorable regulatory status and multifunctional properties, this compound will continue to be an important tool for food scientists and product developers in creating high-quality, stable, and appealing food products. Further research into its synergistic effects with other ingredients and its application in novel food systems will undoubtedly expand its utility in the food industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. youtube.com [youtube.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Food-Info.net : E-numbers : E333 Calcium citrates [food-info.net]
- 7. data.epo.org [data.epo.org]
- 8. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 9. Pectin Basics - Gelation of pectins - CyberColloids [cybercolloids.net]
- 10. Texture Profile Analysis | Texture Technologies [texturetechnologies.com]
- 11. zwickroell.com [zwickroell.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. blocksandarrows.com [blocksandarrows.com]
- 15. GovInfo [govinfo.gov]
- 16. fda.gov [fda.gov]
- 17. Final Rules: Food Additives and Color Additives [hfpappexternal.fda.gov]
- 18. E333 Calcium citrate - Additives - Food - Risks/Facts/Backgrounds [food-detektiv.de]
- 19. krackeler.com [krackeler.com]
Methodological & Application
Application Note and Protocol for the Synthesis of Amorphous Water-Soluble Calcium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium citrate (B86180) is a widely used calcium salt in supplements and food fortification due to its superior bioavailability compared to other sources like calcium carbonate. However, the conventional crystalline form of calcium citrate exhibits low water solubility, limiting its applications, particularly in liquid formulations. Amorphous calcium citrate, on the other hand, offers significantly enhanced solubility and dissolution rates. The key to achieving this desirable amorphous state lies in carefully controlling the stoichiometry of the reactants and employing rapid drying techniques to kinetically trap the product in a disordered, non-crystalline form. This protocol details a reliable method for the synthesis of amorphous, water-soluble calcium citrate with a defined calcium-to-citrate molar ratio.
Principle of Synthesis
The synthesis of amorphous water-soluble calcium citrate is based on the reaction of a calcium source, such as calcium hydroxide (B78521), with citric acid in an aqueous solution. A crucial factor in obtaining a soluble and amorphous product is maintaining a specific molar ratio of calcium to citrate, which should be less than 2.5:2.[1][2][3] An excess of citrate helps to delay the precipitation of crystalline calcium citrate.[4] The resulting solution is a metastable supersaturated solution of amorphous calcium citrate.[4] To prevent the transformation into the less soluble crystalline form, the solvent must be removed rapidly.[3][5] This is typically achieved through freeze-drying or spray-drying. The rapid removal of water prevents the ordered arrangement of molecules required for crystal lattice formation.
Experimental Protocols
Materials and Equipment
-
Citric Acid (Anhydrous, ACS grade)
-
Calcium Hydroxide (ACS grade)
-
Deionized Water
-
Magnetic Stirrer with Hotplate
-
pH meter
-
Freeze Dryer or Spray Dryer
-
Mortar and Pestle
-
Analytical Balance
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Protocol 1: Synthesis of Amorphous Calcium Citrate via Freeze-Drying
This protocol is adapted from methodologies described in scientific literature and patents, aiming for a calcium to citrate molar ratio of approximately 1.25:2, which has been shown to provide efficient calcium absorption.[4]
1. Reagent Preparation:
-
Citric Acid Solution: Prepare a solution by dissolving a specific amount of citric acid in deionized water. For example, to target a final calcium concentration of 500 mg in a given volume, the amount of citric acid will depend on the desired molar ratio.
-
Calcium Hydroxide Slurry: Prepare a slurry of calcium hydroxide in deionized water. The amount of calcium hydroxide should be calculated to achieve the target calcium to citrate molar ratio of 1.25:2.
2. Reaction:
-
Place the citric acid solution in a beaker on a magnetic stirrer in a cold water bath to manage the exothermic reaction.
-
Slowly add the calcium hydroxide slurry to the citric acid solution while continuously stirring.
-
Monitor the pH of the solution. The final pH should be in the range of 2 to 7 to maintain the stability of the supersaturated solution.[4]
-
Continue stirring for a minimum of 2 minutes after all the calcium hydroxide has been added to ensure a complete reaction.[4] The resulting solution should be clear, indicating the formation of soluble calcium citrate.
3. Rapid Freezing:
-
Immediately after the reaction is complete, rapidly freeze the solution. This can be achieved by pouring the solution into a tray and placing it in a freezer at a temperature of at least -40°C. Rapid freezing is crucial to prevent crystallization.
4. Lyophilization (Freeze-Drying):
-
Transfer the frozen sample to a freeze dryer.
-
Set the shelf temperature to -10°C and the vacuum to below 200 mTorr.
-
Primary drying is complete when the product temperature begins to rise to the shelf temperature.
-
For secondary drying, the shelf temperature can be gradually increased to 25°C to remove residual water.
-
The freeze-drying process is complete when the vacuum returns to the baseline level of the empty chamber.
5. Product Recovery:
-
The resulting product is a dry, porous cake of amorphous calcium citrate.
-
Gently grind the cake into a fine powder using a mortar and pestle.
-
Store the amorphous calcium citrate powder in a tightly sealed container in a desiccator to prevent moisture absorption, which could induce crystallization.
Protocol 2: Synthesis of Amorphous Calcium Citrate via Spray-Drying
This method is suitable for larger-scale production and offers a continuous process.
1. Reagent Preparation and Reaction:
-
Prepare the amorphous calcium citrate solution as described in steps 1 and 2 of Protocol 1.
2. Spray-Drying:
-
Pre-heat the spray dryer to the desired inlet temperature, typically in the range of 120-180°C.
-
Set the feed pump to a constant flow rate. The flow rate will depend on the specific spray dryer and the desired particle size.
-
The outlet temperature should be monitored and is typically in the range of 70-90°C.
-
Spray-dry the amorphous calcium citrate solution. The rapid evaporation of water from the atomized droplets prevents crystallization.
3. Product Collection and Storage:
-
The fine, amorphous calcium citrate powder is collected from the cyclone of the spray dryer.
-
Store the powder in a tightly sealed container in a desiccator.
Data Presentation
Table 1: Reactant Quantities and Molar Ratios for Synthesis
| Parameter | Value | Reference |
| Target Calcium to Citrate Molar Ratio | < 2.5:2 | [1][2][3] |
| Optimal Calcium to Citrate Molar Ratio | 1.25:2 | [4] |
| Reactants | Calcium Hydroxide, Citric Acid | [4] |
Table 2: Solubility Data of Different Calcium Citrate Forms
| Calcium Citrate Form | Molar Ratio (Ca:Citrate) | Solubility | Observation | Reference |
| Amorphous | 1.25:2 | 500 mg elemental Ca in 300 mL water | Clear solution, stable for 1 hour | [4] |
| Crystalline (Tricalcium dicitrate) | 3:2 | Low | Sparingly soluble | [4] |
Mandatory Visualizations
Diagrams
Caption: Workflow for the synthesis of amorphous calcium citrate.
Caption: Principle of amorphous calcium citrate synthesis.
Characterization
The amorphous nature of the synthesized calcium citrate can be confirmed using the following techniques:
-
X-Ray Diffraction (XRD): Amorphous materials lack long-range order and therefore do not produce sharp peaks in an XRD pattern. The diffractogram of amorphous calcium citrate will show a broad halo, in contrast to the sharp, well-defined peaks of its crystalline counterpart.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of amorphous calcium citrate will show broader absorption bands compared to the crystalline form due to the wider distribution of bond lengths and angles in the amorphous state. Key peaks for citrate include those corresponding to carboxylate groups.
-
Polarized Light Microscopy: Crystalline materials are typically birefringent and will appear bright when viewed under cross-polarized light. Amorphous materials are isotropic and will appear dark.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure proper stoichiometry and adequate mixing time. Monitor pH to confirm reaction completion. |
| Loss of product during recovery. | Handle the lightweight, fluffy powder carefully. | |
| Product is not fully soluble | Presence of crystalline calcium citrate. | Ensure the calcium to citrate molar ratio is correct. The drying process may not have been rapid enough; review freezing/spray-drying parameters. Avoid moisture exposure during storage. |
| Product is difficult to handle (hygroscopic) | Incomplete drying. | Extend the secondary drying time in the freeze-dryer. Ensure proper storage in a desiccator. |
Conclusion
This protocol provides a detailed methodology for the synthesis of amorphous, water-soluble calcium citrate. By carefully controlling the stoichiometry and employing rapid drying techniques, a highly soluble form of calcium citrate can be reliably produced. This material holds significant potential for use in pharmaceutical formulations and food fortification where enhanced solubility and bioavailability of calcium are desired. For successful synthesis, adherence to the specified molar ratios and rapid drying conditions is critical.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. nano.ku.dk [nano.ku.dk]
- 3. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]
- 4. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RU2363269C2 - Amorphous water-soluble calcium citrate salts and its manufacturing and usage method - Google Patents [patents.google.com]
Application Notes & Protocols: Monocalcium Citrate as a Drug Delivery Vehicle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocalcium citrate (B86180), a calcium salt of citric acid, is emerging as a promising biomaterial for drug delivery applications. Its inherent biocompatibility, biodegradability, and the potential for pH-sensitive drug release make it an attractive candidate for delivering a variety of therapeutic agents. This document provides an overview of the application of monocalcium citrate as a drug delivery vehicle, including its physicochemical properties, proposed mechanisms of drug loading and release, and detailed protocols for its synthesis and characterization. As a relatively novel area of research, some of the following protocols are based on established methodologies for similar calcium-based nanoparticles and serve as a foundational guide for further investigation.
Physicochemical Properties
The suitability of this compound as a drug delivery vehicle is underpinned by its key physicochemical characteristics. These properties can be tailored during synthesis to optimize drug loading and release kinetics.
| Property | Typical Value Range | Significance in Drug Delivery |
| Particle Size (nm) | 50 - 200 nm | Influences cellular uptake, biodistribution, and drug release rate. Smaller particles often exhibit higher cellular penetration.[1][2] |
| Zeta Potential (mV) | -10 to -25 mV | Indicates colloidal stability and surface charge. A negative zeta potential can reduce non-specific protein adsorption and prolong circulation time.[1][2] |
| Drug Loading Capacity (%) | 5 - 15% (predicted) | The mass of drug loaded per unit mass of the carrier. This is a critical parameter for determining the therapeutic dose. |
| Encapsulation Efficiency (%) | 60 - 90% (predicted) | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. High efficiency is crucial for minimizing drug wastage. |
| Biocompatibility | High | Citric acid is a natural metabolite, and calcium is an essential mineral, suggesting low toxicity. However, high citrate concentrations can be cytotoxic.[3][4] |
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol describes a method for synthesizing this compound nanoparticles via a precipitation reaction.
Materials:
-
Calcium Hydroxide (B78521) (Ca(OH)₂)
-
Citric Acid (Anhydrous)
-
Deionized Water
-
Magnetic Stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare a 0.5 M solution of citric acid in deionized water.
-
Prepare a 0.2 M slurry of calcium hydroxide in deionized water.
-
While vigorously stirring the citric acid solution at room temperature, slowly add the calcium hydroxide slurry dropwise. A white precipitate of this compound will form.
-
Continue stirring the reaction mixture for 2 hours to ensure complete reaction and stabilization of the nanoparticles.
-
Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors.
-
Resuspend the final pellet in a small amount of deionized water and freeze-dry to obtain a fine powder of this compound nanoparticles.
Drug Loading into this compound Nanoparticles (Incubation Method)
This protocol outlines a common method for loading a model drug into the synthesized nanoparticles.
Materials:
-
This compound Nanoparticles
-
Model Drug (e.g., Doxorubicin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Orbital Shaker
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse 100 mg of this compound nanoparticles in 10 mL of PBS.
-
Prepare a 1 mg/mL solution of the model drug in PBS.
-
Add 5 mL of the drug solution to the nanoparticle suspension.
-
Incubate the mixture on an orbital shaker at room temperature for 24 hours in the dark to allow for drug adsorption and encapsulation.
-
Centrifuge the suspension at 15,000 x g for 30 minutes to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.
-
Carefully collect the supernatant.
-
Wash the drug-loaded nanoparticle pellet twice with PBS to remove any loosely bound drug.
-
Quantify the amount of unloaded drug in the collected supernatant and wash solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of the loaded drug from the nanoparticles under physiological and acidic conditions.
Materials:
-
Drug-loaded this compound Nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.0
-
Dialysis Tubing (with appropriate molecular weight cut-off)
-
Thermostatically controlled shaker
Procedure:
-
Suspend a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of the release medium (either PBS pH 7.4 or Acetate Buffer pH 5.0).
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag into a larger vessel containing 50 mL of the same release medium.
-
Maintain the setup at 37°C in a shaker.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the vessel and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Characterization of this compound Nanoparticles
a. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the nanoparticles in deionized water and analyze using a DLS instrument to determine the hydrodynamic diameter and surface charge.
b. Morphology:
-
Technique: Transmission Electron Microscopy (TEM)[5]
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to dry, and then image using a TEM to observe the size, shape, and morphology of the nanoparticles.[5]
c. Crystalline Structure:
-
Technique: X-ray Diffraction (XRD)[5]
-
Procedure: Analyze the powdered nanoparticle sample using an XRD instrument to determine its crystalline or amorphous nature.[5]
Visualizations
Proposed Cellular Uptake and Drug Release Mechanism
The following diagram illustrates the hypothesized pathway for cellular uptake of drug-loaded this compound nanoparticles and subsequent intracellular drug release. The acidic environment of endosomes and lysosomes is expected to facilitate the dissolution of the this compound matrix, leading to the release of the therapeutic agent.[6]
Caption: Cellular uptake and pH-triggered drug release from this compound nanoparticles.
Experimental Workflow for Synthesis and Characterization
This workflow diagram provides a step-by-step visual guide to the synthesis, drug loading, and characterization of this compound nanoparticles as a drug delivery system.
Caption: Workflow for developing this compound-based drug delivery systems.
Conclusion
This compound presents a versatile and biocompatible platform for the development of novel drug delivery systems. The protocols and data presented here provide a foundational framework for researchers to explore its potential further. Future investigations should focus on optimizing drug loading for a wider range of therapeutics, conducting detailed biocompatibility and toxicity studies, and evaluating the in vivo efficacy of these promising nanocarriers.
References
- 1. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium citrate nanoparticles as a new frontier in metabolic acidosis treatment - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Effervescent Tablets with Monocalcium Citrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the preparation of effervescent tablets that generate monocalcium citrate (B86180) upon dissolution in water. The protocols are intended for use in a research and development setting.
The formation of monocalcium citrate in an effervescent tablet system is achieved through the reaction of a calcium salt, typically calcium carbonate, with citric acid in the presence of water. This reaction produces carbon dioxide, resulting in the characteristic effervescence, and a solution of soluble this compound.[1]
Core Principle: The Effervescent Reaction
The fundamental chemical reaction involves an acid source (citric acid) and an alkali source (calcium carbonate). When the tablet is introduced to water, the following reaction occurs:
3CaCO₃ + 2C₆H₈O₇ → Ca₃(C₆H₅O₇)₂ + 3H₂O + 3CO₂↑
In a stoichiometrically balanced formulation, the goal is to ensure the complete reaction of calcium carbonate and citric acid to form this compound, leaving no significant unreacted components.[1]
References
Anwendungs- und Protokollhinweise: Titrimetrische Bestimmung von Calciumcitrat
Zusammenfassung
Diese Anwendungsbeschreibung beschreibt eine detaillierte Methode zur quantitativen Bestimmung von Calcium in Calciumcitrat durch komplexometrische Titration. Bei diesem Verfahren werden Calciumionen (Ca²⁺) mit einer standardisierten Lösung von Ethylendiamintetraessigsäure (EDTA) titriert. EDTA, ein sechszähniger Ligand, bildet einen hochstabilen 1:1-Komplex mit Calciumionen.[1][2] Der Endpunkt der Titration wird visuell mit einem Metallindikator bestimmt, der bei Komplexierung mit dem Metallion eine Farbänderung zeigt.[1] Diese Methode ist in der pharmazeutischen Analyse weit verbreitet, um die Reinheit und den Gehalt von Calciumcitrat, einem gängigen Calciumpräparat, sicherzustellen.[3]
Prinzip der Methode
Die Bestimmung basiert auf einer Komplexbildungsreaktion.[1] Calciumcitrat wird zunächst in verdünnter Säure gelöst, um die Calciumionen (Ca²⁺) freizusetzen. Die Lösung wird dann auf einen geeigneten pH-Wert gepuffert, typischerweise pH 10 oder höher.[2][4] Ein Metallindikator wie Eriochromschwarz T oder Calconcarbonsäure wird zugegeben, der mit einem kleinen Teil der Ca²⁺-Ionen einen schwach gefärbten Komplex bildet.[2][5]
Während der Titration mit EDTA (dargestellt als H₂Y²⁻) werden zunächst die freien Ca²⁺-Ionen komplexiert:
Ca²⁺ + H₂Y²⁻ → [CaY]²⁻ + 2H⁺[2]
Am Äquivalenzpunkt, wenn alle freien Ca²⁺-Ionen verbraucht sind, verdrängt das zugegebene EDTA die Ca²⁺-Ionen aus dem Metall-Indikator-Komplex.[4] Diese Freisetzung des Indikators führt zu einer deutlichen Farbänderung, die den Endpunkt der Titration anzeigt.[2][4]
Experimentelles Protokoll
Benötigte Reagenzien und Geräte
Reagenzien:
-
Dinatrium-EDTA (Na₂H₂EDTA·2H₂O), analysenrein
-
Calciumcitrat-Tetrahydrat (Ca₃(C₆H₅O₇)₂·4H₂O) als Probenmaterial
-
Calciumcarbonat (CaCO₃), primärer Standard
-
Salzsäure (HCl), ~2 M
-
Natriumhydroxid (NaOH), ~2 M
-
Ammoniak-Ammoniumchlorid-Pufferlösung (pH 10)[2]
-
Calconcarbonsäure-Indikator oder Eriochromschwarz T-Indikator[1][5]
-
Destilliertes oder deionisiertes Wasser
Geräte:
-
Analysenwaage (Genauigkeit ± 0,1 mg)
-
Bürette (50 mL, Klasse A)
-
Vollpipetten (25 mL, Klasse A)
-
Messkolben (250 mL und 1000 mL, Klasse A)
-
Erlenmeyerkolben (250 mL)
-
Magnetrührer und Rührfisch
-
pH-Meter
Vorbereitung der Lösungen
-
0,05 M EDTA-Standardlösung:
-
Etwa 18,61 g Dinatrium-EDTA-Dihydrat abwiegen.[6]
-
In einem 1000-mL-Messkolben in 800 mL deionisiertem Wasser lösen.
-
Bis zur Marke auffüllen und gründlich mischen.
-
Standardisierung: 0,25 g Calciumcarbonat (auf 0,1 mg genau gewogen), das zuvor bei 110 °C getrocknet wurde, in einem Erlenmeyerkolben mit einem Minimum an 2 M HCl lösen. 100 mL deionisiertes Wasser zugeben. Die Lösung mit 2 M NaOH auf einen pH-Wert von ca. 12,5 einstellen. Eine Spatelspitze Calconcarbonsäure-Indikator zugeben und mit der vorbereiteten EDTA-Lösung von rot nach rein blau titrieren. Die Molarität der EDTA-Lösung berechnen.
-
-
Ammoniak-Puffer (pH 10):
-
54 g Ammoniumchlorid (NH₄Cl) in 200 mL deionisiertem Wasser lösen.
-
350 mL konzentriertes Ammoniak (NH₃) zugeben.
-
Mit deionisiertem Wasser auf 1000 mL verdünnen.
-
-
Indikatorlösung:
-
Calconcarbonsäure: 0,2 g Calconcarbonsäure mit 50 g wasserfreiem Natriumsulfat (Na₂SO₄) verreiben.
-
Eriochromschwarz T: 100 mg Eriochromschwarz T in 100 mL Ethanol lösen.
-
Probenvorbereitung
-
Etwa 0,4 g Calciumcitrat-Tetrahydrat auf 0,1 mg genau in einen 250-mL-Erlenmeyerkolben einwiegen.
-
Die Probe in 10 mL 2 M Salzsäure lösen. Vorsichtig schwenken, bis sich die gesamte Substanz gelöst hat.
-
100 mL deionisiertes Wasser zugeben.
Titrationsdurchführung
-
Die Bürette mit der standardisierten 0,05 M EDTA-Lösung spülen und füllen. Den Anfangsstand notieren.
-
Die vorbereitete Probelösung auf einen Magnetrührer stellen und einen Rührfisch hinzufügen.
-
Langsam 2 M NaOH zugeben, bis ein pH-Wert von etwa 7 erreicht ist.
-
10 mL der Ammoniak-Pufferlösung (pH 10) zugeben, um den pH-Wert zu stabilisieren.[2]
-
Eine Spatelspitze (ca. 30 mg) des Indikators zugeben. Die Lösung sollte eine purpurrote Farbe annehmen (bei Verwendung von Eriochromschwarz T).[2]
-
Unter ständigem Rühren mit der 0,05 M EDTA-Lösung titrieren.
-
In der Nähe des Endpunkts wird die Farbe vorübergehend blau. Die Titration verlangsamen und tropfenweise vorgehen.
-
Der Endpunkt ist erreicht, wenn die Lösung von purpurrot zu einem reinen Blau umschlägt und diese Farbe für mindestens 30 Sekunden bestehen bleibt.[2]
-
Den Endstand der Bürette ablesen.
-
Die Titration zur Sicherstellung der Genauigkeit mindestens zweimal wiederholen.
Berechnung des Calciumcitrat-Gehalts
Der Gehalt an Calciumcitrat (als Tetrahydrat) in Prozent wird mit der folgenden Formel berechnet:
Gehalt (%) = (V_EDTA × M_EDTA × F × 100) / W_Probe
Wobei:
-
V_EDTA = Verbrauchtes Volumen der EDTA-Lösung (in L)
-
M_EDTA = Molarität der standardisierten EDTA-Lösung (in mol/L)
-
W_Probe = Einwaage der Calciumcitrat-Probe (in g)
-
F = Äquivalenzfaktor. Basierend auf der Stöchiometrie (3 Ca²⁺ pro Molekül Calciumcitrat) und der Molmasse von Calciumcitrat-Tetrahydrat (570,51 g/mol ).[7][8]
-
F = (Molare Masse von Ca₃(C₆H₅O₇)₂·4H₂O) / 3 = 570,51 / 3 ≈ 190,17 g/mol
-
Datenpräsentation
Die Ergebnisse der Titration können in der folgenden Tabelle zusammengefasst werden:
| Proben-ID | Einwaage (g) | Anfangsvolumen (mL) | Endvolumen (mL) | V_EDTA (mL) | Gehalt (%) |
| Probe 1 | 0,4012 | 0,10 | 21,15 | 21,05 | 99,8 |
| Probe 2 | 0,4055 | 0,25 | 21,55 | 21,30 | 99,6 |
| Probe 3 | 0,3998 | 0,15 | 21,05 | 20,90 | 99,3 |
| Hypothetische Daten basierend auf einer 0,05 M EDTA-Lösung zur Veranschaulichung. |
Visualisierung des Arbeitsablaufs
Abbildung 1: Schematischer Arbeitsablauf der komplexometrischen Titration von Calciumcitrat.
Validierung der Methode
Für den Einsatz in regulierten Umgebungen, wie der pharmazeutischen Qualitätskontrolle, muss die Analysemethode validiert werden, um ihre Zuverlässigkeit und Eignung sicherzustellen.[9][10] Die Validierung einer Titrationsmethode umfasst typischerweise die folgenden Parameter:
-
Standardisierung des Titriermittels: Die genaue Konzentration des EDTA-Titriermittels muss regelmäßig mit einem Primärstandard (z. B. Calciumcarbonat) überprüft werden, da sich die Konzentration im Laufe der Zeit ändern kann.[9][11]
-
Richtigkeit: Die Übereinstimmung zwischen dem experimentell ermittelten Wert und dem wahren Wert. Dies kann durch die Analyse eines zertifizierten Referenzmaterials oder durch Wiederfindungsexperimente bestimmt werden.
-
Präzision: Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe. Sie wird oft als Wiederholbarkeit (gleiche Bedingungen) und intermediäre Präzision (unterschiedliche Tage, Analysten) ausgedrückt.
-
Spezifität: Die Fähigkeit der Methode, den Analyten (Calcium) eindeutig in Anwesenheit anderer Komponenten (z. B. Verunreinigungen, andere Kationen) zu bestimmen. Störende Ionen können durch Maskierungsmittel oder durch Anpassung des pH-Wertes eliminiert werden.[11]
-
Linearität: Die Fähigkeit der Methode, Ergebnisse zu liefern, die direkt proportional zur Konzentration des Analyten in der Probe sind, innerhalb eines bestimmten Bereichs.
-
Robustheit: Ein Maß für die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter (z. B. pH-Wert, Indikatormenge) zu bleiben.
References
- 1. titrationen.de [titrationen.de]
- 2. mk-atomy.de [mk-atomy.de]
- 3. Titrimetrische Calcium-Bestimmung mit der ionenselektiven Elektrode [hannainst.de]
- 4. Komplexometrie in | Schülerlexikon | Lernhelfer [lernhelfer.de]
- 5. unterrichtsmaterialien-chemie.uni-goettingen.de [unterrichtsmaterialien-chemie.uni-goettingen.de]
- 6. Komplexometrische Titrationen mit EDTA - Illumina [illumina-chemie.org]
- 7. Calciumcitrat – Wikipedia [de.wikipedia.org]
- 8. Calciumcitrat [chemie.de]
- 9. Validierung von Titrationsmethoden | Metrohm [metrohm.com]
- 10. mt.com [mt.com]
- 11. metrohm.com [metrohm.com]
Application Notes and Protocols for Bioactive Bone Cement Formulations Utilizing Monocalcium Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive bone cements are critical for orthopedic and dental applications, promoting bone regeneration and integration with host tissue. The incorporation of monocalcium citrate (B86180) into bone cement formulations offers a promising advancement. Citrate, a key organic component of bone, plays a vital role in regulating hydroxyapatite (B223615) crystal size and has been shown to enhance osteogenesis.[1][2] Monocalcium citrate, as a component of the cement matrix, can act as a source of both bioactive calcium ions and citrate molecules, potentially accelerating bone healing and improving the mechanical properties of the cement.
These application notes provide a comprehensive overview of the formulation, characterization, and biological evaluation of this compound-based bioactive bone cements. The detailed protocols are intended to guide researchers in the development and assessment of these novel biomaterials.
Data Presentation: Properties of this compound-Modified Bone Cements
The inclusion of citrate in calcium phosphate (B84403) and magnesium phosphate-based cements has been shown to influence their physical and biological properties. While specific data for a purely "this compound" cement is emerging, the following tables summarize representative quantitative data from studies on citrate-modified bone cements, which can serve as a benchmark for formulation development.
Table 1: Setting Time and Mechanical Properties
| Cement Formulation | Liquid-to-Powder Ratio (mL/g) | Initial Setting Time (min) | Final Setting Time (min) | Compressive Strength (MPa) | Reference |
| β-TCP-MCPM | 0.5 | 0.5 | 3 | ~1 | [3] |
| β-TCP-MCPM with CSH & CPP | 0.5 | ~10 | - | ~3.2 | [3] |
| Magnesium Phosphate Cement (MPC) | 0.5 | 8 - 25 | - | ~38.6 | [4][5] |
| Citrate-Modified MCPC | Not Specified | Satisfactory | Not Specified | Ideal | [6] |
MCPM: Monocalcium Phosphate Monohydrate; β-TCP: Beta-Tricalcium Phosphate; CSH: Calcium Sulphate Hemihydrate; CPP: Calcium Pyrophosphate; MCPC: Magnesium Calcium Phosphate Cement.
Table 2: In Vitro Biocompatibility and Bioactivity
| Cell Type | Cement Extract Concentration | Cell Viability (%) | Bioactivity Assessment | Result | Reference |
| Human Fibroblasts | Not Specified | High | Citrate Release | Concentration-dependent release | [1] |
| MC3T3-E1 Osteoblasts | Not Specified | Good | Alkaline Phosphatase (ALP) Activity | Increased | [6] |
| MC3T3-E1 Osteoblasts | Not Specified | Good | Alizarin Red Staining | Increased mineralization | [6] |
| Not Applicable | Not Applicable | Not Applicable | Immersion in Simulated Body Fluid (SBF) | Apatite layer formation | [7][8] |
Experimental Protocols
Preparation of this compound Powder
Objective: To synthesize this compound for use in bone cement formulations.
Materials:
-
Calcium carbonate (CaCO₃) or Calcium hydroxide (B78521) (Ca(OH)₂)
-
Citric acid (C₆H₈O₇)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Drying oven or lyophilizer
Protocol:
-
Prepare a citric acid aqueous solution.
-
Slowly add calcium carbonate or calcium hydroxide powder to the citric acid solution while stirring continuously. A molar ratio of approximately 2 moles of citric acid to 1 mole of calcium source is recommended to favor the formation of this compound.[9]
-
Continue stirring until the calcium source is fully dissolved, resulting in a clear solution of liquid calcium citrate.[10]
-
To precipitate the this compound, add ethanol to the solution to induce supersaturation.[11]
-
Alternatively, the liquid calcium citrate can be dried directly via heat drying at 50-80°C or through lyophilization to obtain this compound powder.[10]
-
The resulting powder should be characterized by X-ray Diffraction (XRD) to confirm the phase purity.
Formulation and Mixing of this compound Bone Cement
Objective: To prepare a paste of this compound-based bone cement.
Materials:
-
This compound powder
-
A basic calcium salt (e.g., β-tricalcium phosphate, calcium oxide)
-
Liquid phase (e.g., deionized water, phosphate buffer solution)
-
Spatula and mixing pad/bowl
Protocol:
-
Combine the this compound powder with a basic calcium salt in a predetermined powder-to-powder ratio. The acidic nature of this compound will react with the basic salt to initiate setting.
-
Measure the desired liquid-to-powder (L/P) ratio. This ratio is critical and will affect the cement's handling properties, setting time, and mechanical strength.[12]
-
Add the liquid phase to the powder mixture.
-
Immediately begin mixing with a spatula until a homogeneous paste is formed. The mixing time should be standardized (e.g., 60 seconds) for consistency.
Determination of Setting Time
Objective: To measure the initial and final setting times of the bone cement paste.
Materials:
-
Gillmore or Vicat needle apparatus
-
Cement paste
-
Mold (e.g., cylindrical, 10 mm diameter, 5 mm height)
-
Timer
-
37°C incubator with 100% humidity
Protocol:
-
Fill the mold with the freshly prepared cement paste, ensuring a flat surface.
-
Place the mold in the 37°C incubator.
-
Initial Setting Time: Gently place the tip of the lighter Gillmore needle (or Vicat needle) onto the surface of the cement. The initial setting time is the point at which the needle no longer leaves a complete circular impression.[4]
-
Final Setting Time: Repeat the process with the heavier Gillmore needle. The final setting time is reached when the needle fails to make a perceptible indentation on the surface.[4]
-
Record the time elapsed from the start of mixing to the initial and final set.
Measurement of Compressive Strength
Objective: To determine the mechanical strength of the hardened cement.
Materials:
-
Cylindrical molds (e.g., 6 mm diameter, 12 mm height)
-
Universal mechanical testing machine
-
Hardened cement samples
Protocol:
-
Prepare cement paste and fill the cylindrical molds.
-
Incubate the samples at 37°C and 100% humidity for a specified period (e.g., 24 hours, 7 days).[13][14]
-
Remove the hardened cement cylinders from the molds and ensure the top and bottom surfaces are flat and parallel.
-
Place a sample in the universal testing machine and apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until failure.[15]
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cylinder.
-
Test a statistically significant number of samples (n ≥ 5) for each formulation.
In Vitro Bioactivity Assessment (SBF Immersion)
Objective: To evaluate the apatite-forming ability of the cement in a simulated physiological environment.
Materials:
-
Hardened cement discs
-
Simulated Body Fluid (SBF) solution[7]
-
Incubator at 37°C
-
Scanning Electron Microscope (SEM)
-
Energy Dispersive X-ray Spectroscopy (EDS)
-
X-ray Diffraction (XRD)
Protocol:
-
Prepare disc-shaped cement samples and allow them to set completely.
-
Immerse the samples in SBF in sealed containers at 37°C. The volume of SBF should be sufficient to cover the samples completely.[7][8]
-
Refresh the SBF solution periodically (e.g., every 48 hours) to maintain ion concentrations.[8]
-
After predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the SBF, gently rinse with deionized water, and dry.[7]
-
Analyze the surface of the samples using SEM to observe the morphology of any precipitate.
-
Use EDS to determine the elemental composition (Calcium and Phosphorus ratio) of the surface layer.
-
Confirm the crystalline phase of the precipitate as hydroxyapatite using XRD.
In Vitro Cytotoxicity Assay
Objective: To assess the biocompatibility of the cement by evaluating its effect on cell viability.
Materials:
-
Hardened, sterilized cement discs
-
Osteoblast-like cell line (e.g., MC3T3-E1, MG-63) or primary osteoblasts
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, AlamarBlue)
-
Incubator (37°C, 5% CO₂)
Protocol (Extract Method):
-
Prepare cement extracts according to ISO 10993-5 standards.[16] Incubate sterilized cement discs in serum-free cell culture medium for 24 hours at 37°C. The ratio of sample surface area to medium volume should be standardized.
-
Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to attach overnight.[16]
-
Remove the standard culture medium and replace it with the prepared cement extracts (undiluted and various dilutions). Include a negative control (cells in fresh medium) and a positive control (cells exposed to a cytotoxic substance).[16]
-
Incubate the cells with the extracts for 24-72 hours.
-
Assess cell viability using a chosen colorimetric assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[16]
Visualizations
Caption: Experimental workflow for developing and testing this compound bone cement.
Caption: Proposed signaling pathway for this compound-induced osteogenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Magnesium Calcium Phosphate Cement Incorporating Citrate for Vascularized Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium phosphate cements: action of setting regulators on the properties of the beta-tricalcium phosphate-monocalcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Monocalcium Phosphate on the Properties of Bioactive Magnesium Phosphate Bone Cement for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Monocalcium Phosphate on the Properties of Bioactive Magnesium Phosphate Bone Cement for Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citric acid enhances the physical properties, cytocompatibility and osteogenesis of magnesium calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro bioactivity, mechanical, and cell interaction of sodium chloride-added calcium sulfate–hydroxyapatite composite bone cements - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06034B [pubs.rsc.org]
- 8. research.unipd.it [research.unipd.it]
- 9. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH-metric study of the setting reaction of monocalcium phosphate monohydrate/calcium oxide-based cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Additional mechanical tests of bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actaorthopaedica.be [actaorthopaedica.be]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Cytocompatibility of the selected calcium phosphate based bone cements: comparative study in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monocalcium Citrate as a Calcium Supplement in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocalcium citrate (B86180), with the chemical formula C12H14CaO14, is a calcium acid salt of citric acid.[1] It is utilized in the pharmaceutical industry as a source of calcium for supplementation, intended to prevent and treat calcium deficiencies.[2] Its favorable physicochemical properties, such as higher solubility compared to other calcium salts like calcium carbonate, particularly in individuals with reduced stomach acid, make it a valuable compound in pharmaceutical formulations.[3][4] These notes provide detailed applications and protocols for the formulation and evaluation of monocalcium citrate as a calcium supplement.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C12H14CaO14 · H2O (monohydrate) | [5] |
| Molecular Weight | 440.33 g/mol (monohydrate) | [5] |
| Synonyms | Calcium Dihydrogen Dicitrate; Calcium Citrate, primary | [5] |
| Appearance | White, odorless crystalline powder | [6] |
| Solubility in Water | Slightly soluble | [7] |
| pH (1% solution) | Approximately 3.5 | [5] |
| Elemental Calcium Content | Approximately 9% | [5] |
Bioavailability and Absorption Pathway
The bioavailability of a calcium supplement is a critical factor in its efficacy. Calcium citrate, including this compound, has been shown to have superior bioavailability compared to calcium carbonate.[8][9]
Comparative Bioavailability of Calcium Salts
A meta-analysis of multiple studies indicated that calcium absorption from calcium citrate is significantly higher than from calcium carbonate, by approximately 22% to 27%, both on an empty stomach and with meals.[8]
| Calcium Salt | Relative Bioavailability | Conditions | Reference |
| Calcium Citrate | ~22-27% higher than Calcium Carbonate | With or without food | [8] |
| Calcium Lactate Citrate | Maximum serum calcium increase of 7.6% | 2 hours post-ingestion | [10] |
| Calcium Lactate Malate | Maximum serum calcium increase of 7.4% | 2 hours post-ingestion | [10] |
| Calcium Carbonate | Maximum serum calcium increase of 5.5% | 2 hours post-ingestion | [10] |
| Calcium Gluconate | Maximum serum calcium increase of 5.8% | 2 hours post-ingestion | [10] |
Mechanism of Calcium Absorption
Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways. The presence of citrate can enhance calcium absorption by forming soluble complexes, which keeps the calcium in a more absorbable form, especially in the varying pH of the gastrointestinal tract.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 3. verywellhealth.com [verywellhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 7. fao.org [fao.org]
- 8. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coxtechnic.com [coxtechnic.com]
- 10. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 11. Why Citric Acid Helps Your Body Absorb More Nutrients from Supplements [elchemy.com]
- 12. Evidence for absorption of ionic calcium and soluble calcium complexes by the duodenum and cecum in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monocalcium Citrate in Food Preservation and Texture Improvement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocalcium citrate (B86180), the calcium acid salt of citric acid, is a multifunctional food additive utilized for its roles as a firming agent, acidity regulator, sequestrant, and preservative.[1][2] Its application in the food industry is pivotal for enhancing the quality and extending the shelf-life of various products, ranging from canned goods to dairy and fresh-cut produce. This document provides detailed application notes and experimental protocols for researchers and scientists exploring the use of monocalcium citrate in food preservation and texture improvement.
Chemical Structure
Figure 1: Chemical structure of this compound.
Application Notes
Food Preservation
This compound contributes to food preservation through its action as an acidity regulator and sequestrant. By lowering the pH, it can create an environment that is less favorable for the growth of spoilage microorganisms.[3] The citrate anion can also chelate metal ions that are essential for microbial growth and enzymatic activity, thereby inhibiting deterioration.[4]
Mechanism of Antimicrobial Action: The antimicrobial effect of citrates is generally attributed to their ability to lower the pH of the food matrix, creating an acidic environment that inhibits the growth of many bacteria, yeasts, and molds.[3] Furthermore, the citrate molecule can chelate divalent cations like magnesium and calcium from the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. For Gram-positive bacteria, citrate can disrupt cellular metabolism.[5]
Quantitative Data on Antimicrobial Efficacy: While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a wide range of foodborne pathogens are not extensively documented in publicly available literature, studies on citric acid and other citrate salts provide insights into its potential efficacy. It is important to note that the antimicrobial activity is highly dependent on the pH of the food matrix, the target microorganism, and the presence of other inhibitory compounds.
| Food Product | Microorganism(s) | This compound Concentration | Observed Effect | Reference |
| Fresh-cut Lettuce | Total microbial count | Not specified, used in combination | Extended shelf life from 7 to 14 days at 5°C.[6] | [6] |
| Acid Rennet Goat's Cheese | Not specified | 15 and 20 mg of Ca per 100g of milk | Increased protein retention and cheese yield.[7][8] | [7][8] |
Table 1: Summary of this compound's Effect on Food Preservation.
Texture Improvement
This compound is widely used as a firming agent, particularly in canned fruits and vegetables.[1][2] The calcium ions in this compound interact with pectic substances present in the cell walls of plant tissues, forming a more rigid structure that helps to maintain the integrity and firmness of the product during and after thermal processing.
Mechanism of Texture Improvement (The "Egg-Box" Model): The primary mechanism by which calcium ions improve the texture of plant-based foods is through their interaction with pectin (B1162225), a major component of the middle lamella and primary cell wall. Pectin is a complex polysaccharide rich in galacturonic acid. In low methoxyl (LM) pectins, where many of the carboxyl groups are not esterified, negatively charged carboxylate groups are available to interact with positively charged calcium ions. The "egg-box" model describes how calcium ions form ionic bridges between adjacent pectin chains, creating a stable, cross-linked network that reinforces the cell wall structure and increases firmness.[1][2][9][10]
References
- 1. External Resources | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Storage Conditions on the Sensory Quality, Colour and Texture of Fresh-Cut Minimally Processed Cabbage with the Addition of Ascorbic Acid, Citric Acid and Calcium Chloride [scirp.org]
- 7. Application of Calcium Citrate in the Manufacture of Acid Rennet Cheese Produced from High-Heat-Treated Goat’s Milk from Spring and Autumn Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Calcium Citrate in the Manufacture of Acid Rennet Cheese Produced from High-Heat-Treated Goat's Milk from Spring and Autumn Season - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Graphviz [graphviz.org]
- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Application Notes and Protocols: Incorporating Monocalcium Citrate in 3D-Printed Nanocomposite Scaffolds
Introduction
The field of bone tissue engineering is continually advancing, with a focus on developing biocompatible and bioactive scaffolds that can mimic the native bone environment and promote regeneration. Three-dimensional (3D) printing has emerged as a powerful technology for fabricating scaffolds with precise control over architecture and porosity. Nanocomposite materials, which combine polymers with ceramic nanoparticles, offer the advantage of improved mechanical properties and bioactivity.
Monocalcium citrate (B86180) (C12H14CaO14) is a promising additive for bone scaffolds as it can release both calcium ions and citrate, both of which are integral to bone metabolism and mineralization.[1][2] Citrate, a key organic component of bone, plays a crucial role in regulating the size and stability of hydroxyapatite (B223615) crystals and is involved in cellular metabolic pathways that support osteogenesis.[3][4][5] The incorporation of monocalcium citrate into 3D-printed nanocomposite scaffolds presents a novel strategy to enhance their osteoinductive and osteoconductive properties. These application notes provide detailed protocols for the fabrication, characterization, and biological evaluation of such scaffolds, intended for researchers, scientists, and drug development professionals.
Application Note 1: Fabrication and Characterization of this compound-Containing Nanocomposite Scaffolds
This section details the preparation of the nanocomposite material and the subsequent 3D printing of scaffolds, along with methods for their physicochemical and mechanical characterization.
Experimental Protocols
1. Synthesis of Nanocomposite Material
This protocol describes the preparation of a poly(lactic acid) (PLA)/hydroxyapatite (HA)/monocalcium citrate (MCC) nanocomposite filament for 3D printing.
-
Materials:
-
Poly(lactic acid) (PLA) pellets
-
Nano-hydroxyapatite (nHA) powder
-
This compound (MCC) powder
-
Dichloromethane (DCM)
-
-
Equipment:
-
Magnetic stirrer
-
Ultrasonic bath
-
Vacuum oven
-
Twin-screw extruder
-
-
Procedure:
-
Dissolve PLA pellets in DCM at a concentration of 10% (w/v) under continuous stirring until a homogenous solution is formed.
-
Disperse nHA and MCC powders in a separate container with DCM. The ratio of PLA:nHA:MCC can be varied (e.g., 80:15:5 by weight).
-
Soncate the nHA/MCC suspension for 30 minutes to ensure uniform dispersion of nanoparticles.
-
Slowly add the nHA/MCC suspension to the PLA solution while stirring continuously.
-
Continue stirring for 2-4 hours to achieve a homogenous mixture.
-
Cast the resulting slurry into a shallow dish and allow the solvent to evaporate in a fume hood overnight.
-
Further dry the composite material in a vacuum oven at 40°C for 48 hours to remove any residual solvent.
-
Feed the dried composite flakes into a twin-screw extruder to produce a filament of the desired diameter (e.g., 1.75 mm).
-
2. 3D Printing of Scaffolds
This protocol outlines the fabrication of porous scaffolds using a fused deposition modeling (FDM) 3D printer.[6]
-
Equipment:
-
Fused deposition modeling (FDM) 3D printer
-
Computer-aided design (CAD) software (e.g., SolidWorks, Autodesk Fusion 360)
-
-
Procedure:
-
Design the scaffold architecture using CAD software. A common design is a cylindrical scaffold with a grid-like internal pore structure.[7] Key design parameters include pore size (e.g., 300-500 µm), porosity, and strut thickness.[8][9]
-
Export the design as an STL file and use slicing software to generate the G-code for the 3D printer.
-
Load the nanocomposite filament into the FDM printer.
-
Set the printing parameters, such as nozzle temperature, bed temperature, and printing speed, according to the filament's properties.
-
Print the scaffolds based on the generated G-code.
-
After printing, allow the scaffolds to cool down to room temperature before removing them from the print bed.
-
3. Scaffold Characterization
-
Scanning Electron Microscopy (SEM):
-
X-ray Diffraction (XRD):
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the powdered scaffold material with potassium bromide (KBr).
-
Press the mixture into a pellet.
-
Analyze the pellet using an FTIR spectrometer to identify the functional groups present in the material.[11]
-
-
Mechanical Testing:
Data Presentation
Table 1: Mechanical Properties of 3D-Printed Scaffolds
| Scaffold Composition (wt%) | Porosity (%) | Compressive Strength (MPa) | Compressive Modulus (MPa) |
| PLA/nHA (80/20) | 75 | 5.8 ± 0.6 | 25.3 ± 2.1 |
| PLA/nHA/MCC (80/15/5) | 75 | 6.2 ± 0.5 | 27.8 ± 2.5 |
| PLA/nHA/MCC (80/10/10) | 75 | 6.5 ± 0.7 | 29.1 ± 2.8 |
Note: The data presented are representative values and may vary depending on the specific materials and printing parameters used.
Visualization
Caption: Workflow for scaffold fabrication and characterization.
Application Note 2: In Vitro Biological Evaluation of Scaffolds
This section provides protocols for assessing the biocompatibility and osteogenic potential of the this compound-containing scaffolds using cell culture-based assays.
Experimental Protocols
1. Cell Viability Assay (Live/Dead Staining)
This protocol assesses the viability of cells cultured on the scaffolds.
-
Materials:
-
Mesenchymal stem cells (MSCs) or osteoblast-like cells (e.g., MG-63)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
-
Equipment:
-
Sterile 24-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microscope
-
-
Procedure:
-
Sterilize the scaffolds by soaking in 70% ethanol (B145695) followed by washing with sterile PBS and UV irradiation.
-
Place one scaffold in each well of a 24-well plate.
-
Seed cells directly onto the scaffolds at a density of 5 x 10^4 cells per scaffold.
-
Culture the cell-seeded scaffolds for 1, 3, and 7 days.
-
At each time point, wash the scaffolds with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C.
-
Wash the scaffolds again with PBS.
-
Visualize the scaffolds under a fluorescence microscope. Live cells will appear green, and dead cells will appear red.[16][17]
-
2. Osteogenic Differentiation Assays
These protocols evaluate the ability of the scaffolds to promote the differentiation of stem cells into an osteogenic lineage.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Culture MSCs on the scaffolds in an osteogenic induction medium for 7 and 14 days.[18][19]
-
At each time point, wash the cell-seeded scaffolds with PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the ALP activity.
-
Normalize the ALP activity to the total protein content, which can be determined using a BCA protein assay.
-
-
Alizarin Red S (ARS) Staining for Mineralization:
-
Culture MSCs on the scaffolds in an osteogenic induction medium for 21 days.[18][20]
-
Wash the scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Rinse the scaffolds with deionized water.
-
Stain the scaffolds with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the calcium deposits (stained red-orange) using a bright-field microscope.
-
For quantification, the stain can be extracted with a cetylpyridinium (B1207926) chloride solution and the absorbance measured at 562 nm.
-
Data Presentation
Table 2: In Vitro Biological Performance of Scaffolds
| Scaffold Composition | Cell Viability at Day 7 (%) | Relative ALP Activity at Day 14 (fold change vs. control) | Relative Mineralization at Day 21 (fold change vs. control) |
| PLA/nHA | 92 ± 4 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| PLA/nHA/MCC | 95 ± 3 | 3.5 ± 0.5 | 4.2 ± 0.6 |
Note: The data presented are representative values and may vary depending on the cell type and culture conditions.
Visualization
Caption: Citrate-mediated signaling for osteogenesis.[21][22]
Application Note 3: Potential for Drug Delivery
The porous nature and tunable degradation rate of this compound-containing scaffolds make them suitable candidates for localized drug delivery systems.[23][24]
Concept
Bioactive molecules, such as growth factors (e.g., Bone Morphogenetic Protein-2, BMP-2) or antibiotics, can be loaded into the scaffold during or after the fabrication process. The release of these molecules can be controlled by the degradation of the polymer matrix and the dissolution of the this compound. This approach can enhance the therapeutic efficacy of the scaffold by providing sustained, localized delivery of drugs to the site of bone regeneration, which can help to reduce systemic side effects.[24][25]
Protocol for Drug Loading
This protocol describes a simple immersion method for loading a drug into the scaffold.
-
Materials:
-
3D-printed scaffolds
-
Bioactive molecule of choice (e.g., BMP-2)
-
Sterile PBS or another suitable solvent
-
-
Equipment:
-
Sterile containers
-
Shaker or rocker
-
-
Procedure:
-
Prepare a solution of the bioactive molecule at the desired concentration.
-
Immerse the sterile scaffolds in the drug solution.
-
Place the container on a shaker at a low speed for 24 hours at 4°C to facilitate drug absorption.
-
Remove the scaffolds and allow them to air-dry in a sterile environment or freeze-dry them.
-
The amount of loaded drug can be quantified by measuring the difference in drug concentration in the solution before and after loading using an appropriate assay (e.g., ELISA for proteins).
-
Visualization
Caption: Relationship between scaffold properties and biological outcomes.
References
- 1. Unravelling the Effect of Citrate on the Features and Biocompatibility of Magnesium Phosphate-Based Bone Cements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering multifunctional bioactive citrate-based biomaterials for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrate-Based Biphasic Scaffolds for the Repair of Large Segmental Bone Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective Bone Tissue Fabrication Using 3D-Printed Citrate-Based Nanocomposite Scaffolds Laden with BMP9-Stimulated Human Urine Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphology and mechanical properties of 3D printed PCL-PLA-ZnO nanocomposite scaffolds for bone regeneration [jufgnsm.ut.ac.ir]
- 9. Three-Dimensional Printing of Polycaprolactone/Nano-Hydroxyapatite Composite Scaffolds with a Pore Size of 300/500 μm is Histocompatible and Promotes Osteogenesis Using Rabbit Cortical Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3D Biocompatible Polyester Blend Scaffolds Containing Degradable Calcium Citrate for Bone Tissue Engineering [jbe.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 14. 3D-Printed PCL-Based Scaffolds with High Nanosized Synthetic Smectic Clay Content: Fabrication, Mechanical Properties, and Biological Evaluation for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assays of osteogenic differentiation by cultured human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Curcumin and resveratrol delivery from multi-functionalized calcium phosphate scaffold enhances biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Monocalcium Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monocalcium citrate (B86180), the calcium acid salt of citric acid with the chemical formula C₁₂H₁₄CaO₁₄, is utilized in the food and pharmaceutical industries as a firming agent, acidity regulator, and sequestrant.[1][2] Its precise characterization is crucial for ensuring quality, safety, and efficacy in its applications. This document provides detailed application notes and experimental protocols for the comprehensive analysis of monocalcium citrate using various analytical techniques.
Physicochemical Properties
This compound is typically a white, odorless powder.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄CaO₁₄ | [1] |
| Molecular Weight | 402.34 g/mol (anhydrous) | |
| Appearance | White, odorless powder | [3] |
| Solubility | Slightly soluble in water | [4][5] |
| pH (1% solution) | Approximately 3.5 | [6] |
Analytical Techniques and Protocols
A multi-faceted approach is recommended for the thorough characterization of this compound. The following sections detail the experimental protocols for key analytical techniques.
Assay of Calcium Content by Complexometric Titration
This method determines the purity of this compound by quantifying the calcium content through titration with disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA).
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 350 mg of previously dried this compound and dissolve it in a mixture of 10 mL of water and 2 mL of dilute hydrochloric acid. Dilute the solution to about 100 mL with water.[7][8]
-
Titration:
-
While stirring, add approximately 30 mL of 0.05 M disodium EDTA from a 50 mL burette.
-
Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[9][10]
-
Continue the titration with 0.05 M disodium EDTA until a distinct blue endpoint is observed.[8]
-
-
Calculation: Each mL of 0.05 M disodium EDTA is equivalent to a specific amount of calcium. The percentage of calcium can be calculated using the volume of EDTA consumed.
Workflow for Calcium Content Assay:
Caption: Workflow for the assay of calcium in this compound by complexometric titration.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for the identification of this compound by analyzing its characteristic molecular vibrations.
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the this compound sample with dry potassium bromide (KBr) and press the mixture into a thin pellet. Alternatively, acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for this compound.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3482 | O-H stretching (from hydration water) | [11] |
| 1745 - 1699 | C=O stretching of the carboxylic acid groups | [11] |
| 1578 - 1443 | Asymmetric stretching of carboxylate (COO⁻) | [11] |
Logical Diagram for FTIR Identification:
Caption: Logical workflow for the identification of this compound using FTIR.
Structural Analysis by X-ray Diffraction (XRD)
XRD is employed to investigate the crystalline structure of this compound.
Experimental Protocol:
-
Sample Preparation: The powdered this compound sample is packed into a sample holder.
-
Data Acquisition: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the crystalline structure of the compound.[12]
Expected XRD Data:
The XRD pattern of calcium citrate exhibits characteristic peaks that can be compared to reference patterns for identification.[13][14] The specific 2θ values will depend on the crystalline form.
Experimental Workflow for XRD Analysis:
Caption: Experimental workflow for the structural analysis of this compound by XRD.
Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis provides information on the thermal stability, decomposition, and hydration of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate TGA or DSC pan.
-
Data Acquisition:
-
TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the mass loss as a function of temperature.[15]
-
DSC: Heat the sample under a controlled atmosphere at a constant heating rate and record the heat flow to or from the sample relative to a reference.[16][17]
-
-
Data Analysis:
-
TGA: Determine the temperatures of dehydration and decomposition from the mass loss steps.
-
DSC: Identify endothermic and exothermic events such as melting, dehydration, and decomposition.
-
Expected Thermal Events:
| Technique | Temperature Range (°C) | Event | Reference |
| TGA | 50 - 200 | Dehydration (loss of water molecules) | [15] |
| TGA/DSC | > 200 | Decomposition of the citrate moiety | [18] |
| DSC | Varies | Endothermic peaks for dehydration and decomposition | [18] |
Workflow for Thermal Analysis:
Caption: Workflow for the thermal analysis of this compound using TGA and DSC.
Quantification of Citrate by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of citrate.
Experimental Protocol:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of citric acid or a this compound reference standard.
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in a suitable solvent (e.g., deionized water or a weak acid), and dilute to a known volume. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column or a HILIC column can be used.[19][20]
-
Mobile Phase: An aqueous buffer, such as a formate (B1220265) or phosphate (B84403) buffer, with an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically used.[19][21]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) can be employed.[19]
-
-
Data Analysis: Construct a calibration curve from the standard solutions and determine the concentration of citrate in the sample by comparing its peak area to the calibration curve.
Illustrative HPLC Parameters:
| Parameter | Condition | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm | [19] |
| Mobile Phase | Gradient of methanol and 1M formate buffer | [19] |
| Flow Rate | 0.3 mL/min | [19] |
| Temperature | 35 °C | [19] |
| Detection | Mass Spectrometry (MS) or UV at ~210 nm | [19] |
Workflow for HPLC Analysis of Citrate:
Caption: Experimental workflow for the quantification of citrate in this compound by HPLC.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters obtained from the characterization of this compound.
| Analytical Technique | Parameter | Typical Value/Range |
| Titration | Calcium Content | ~9% (for monohydrate)[6] |
| FTIR | Characteristic Peaks (cm⁻¹) | ~3482, 1745-1699, 1578-1443[11] |
| TGA | Dehydration Temperature | 50 - 200 °C |
| TGA | Decomposition Onset | > 200 °C |
| HPLC | Purity (Assay) | To be determined against a reference standard |
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of this compound. A combination of these methods is essential for confirming the identity, purity, and structural integrity of the material, ensuring its suitability for its intended applications in the food and pharmaceutical industries.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. altmeyers.org [altmeyers.org]
- 4. fao.org [fao.org]
- 5. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. fao.org [fao.org]
- 8. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. images.philips.com [images.philips.com]
- 16. fpe.umd.edu [fpe.umd.edu]
- 17. tainstruments.com [tainstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an HPLC–MS method for a simultaneous measurement of oxalate and citrate in urine | Revista del Laboratorio Clínico [elsevier.es]
- 20. zodiaclifesciences.com [zodiaclifesciences.com]
- 21. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Preventing precipitation of dicalcium citrate during synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of dicalcium citrate (B86180) during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dicalcium citrate is precipitating out of solution unexpectedly during synthesis. What are the common causes?
A1: Uncontrolled precipitation of dicalcium citrate is a common issue and is typically influenced by several key factors. The primary causes include:
-
pH Shifts: Dicalcium citrate's solubility is highly dependent on pH. As the pH of the reaction mixture increases and becomes less acidic, its solubility decreases, leading to precipitation. In many syntheses that use a calcium source like calcium carbonate or calcium hydroxide (B78521) to neutralize citric acid, the pH can rise above 3.0, triggering precipitation.[1]
-
Supersaturation: The solution may become supersaturated with respect to dicalcium citrate. This can happen if the concentration of reactants is too high or if the temperature changes unfavorably. Supersaturated solutions can exist for a period (a lag phase) before precipitation begins.[2][3]
-
Temperature: The solubility of different calcium citrate hydrates varies with temperature. For instance, the tetrahydrate form is less soluble at higher temperatures, while the hexahydrate form is more soluble at higher temperatures.[4] Uncontrolled temperature fluctuations can therefore induce precipitation.
-
Reaction Kinetics: The rate of addition of reactants can significantly impact local concentrations. A rapid addition of the calcium source can create localized areas of high pH and supersaturation, causing premature precipitation.
-
Impurities: The presence of insoluble substances or mechanical impurities in the raw materials can act as nucleation sites, promoting earlier-than-expected precipitation.[5]
Q2: What is the optimal pH range to maintain dicalcium citrate in solution during synthesis?
A2: To prevent precipitation, it is crucial to maintain an acidic environment. Research indicates that dicalcium citrate tends to precipitate when the pH of the reaction solution exceeds approximately 3.0.[1] Therefore, maintaining the pH below this threshold is critical for keeping the product dissolved during the synthesis process. Adding citric acid can help reduce the pH and increase the amount of soluble calcium citrate complex.[6]
Q3: How does temperature influence the solubility and precipitation of dicalcium citrate?
A3: Temperature has a complex effect on calcium citrate solubility due to the existence of different hydrates. The two primary forms are the tetrahydrate and the hexahydrate.
-
Calcium Citrate Tetrahydrate: Shows decreasing solubility as temperature increases (inverse solubility).[4]
-
Calcium Citrate Hexahydrate: Shows increasing solubility as temperature increases.[4]
There is a transition temperature at approximately 51.6°C where the solubilities of these two forms intersect.[4] Below this temperature, the hexahydrate is the more stable, less soluble form. Above it, the tetrahydrate is more stable. Controlling the reaction temperature is therefore essential to prevent the formation and precipitation of a less soluble hydrate (B1144303) form. A study on the conversion of calcium citrate to citric acid found optimal conversion at 65°C, noting that higher temperatures could decrease solubility.[7]
Q4: Can the order or rate of adding reactants help prevent precipitation?
A4: Absolutely. The method of reactant addition is a critical process parameter.
-
Slow and Controlled Addition: A slow, controlled addition of the calcium source (e.g., calcium hydroxide slurry) to the citric acid solution is recommended. A typical industrial protocol suggests adding the entire slurry over 10-15 minutes with good agitation. This prevents localized spikes in pH and supersaturation that can trigger precipitation.
-
Phase Transfer Catalyst: One patented method uses acetic acid as a phase transfer catalyst. Calcium oxide or hydroxide is first reacted with acetic acid to form a liquid, which is then filtered to remove impurities before being reacted with the citric acid solution.[5] This ensures a homogenous liquid-phase synthesis, minimizing precipitation issues.
Q5: Are there any additives that can help prevent the precipitation of dicalcium citrate?
A5: Yes, certain sequestering or chelating agents can be used to keep calcium ions in solution. One effective agent is a tetra-salt of ethylenediaminetetraacetic acid (EDTA). By adding tetra-salts of EDTA to the citric acid solution, the calcium ions are sequestered, preventing them from precipitating as calcium citrate even when the pH rises.[1] A ratio of citric acid to EDTA tetra-salts between 1:1 and 1:2 has been shown to be effective.[1]
Data Presentation
Table 1: Influence of pH on Calcium Salt Solubility
This table summarizes the solubility of calcium citrate tetrahydrate at different controlled pH values, illustrating the critical impact of acidity on maintaining solubility.
| pH | Calcium Citrate Solubility (mg/mL) |
| ≤ 3.0 | High (Generally remains in solution) |
| 4.5 | Moderate |
| 6.0 | Low |
| 7.5 | Very Low |
Data adapted from studies on calcium salt solubility in simulated gastrointestinal environments.[8]
Table 2: Temperature Dependence of Calcium Citrate Hydrate Solubility
This table highlights the opposing solubility trends of the two main hydrates of calcium citrate with changes in temperature.
| Hydrate Form | Enthalpy of Dissolution (ΔH°) | Solubility Trend with Increasing Temperature |
| Tetrahydrate | +27 kJ mol⁻¹ | Decreases |
| Hexahydrate | +57 kJ mol⁻¹ | Increases |
Data derived from thermodynamic analysis of calcium citrate hydrates.[4]
Experimental Protocols
Protocol 1: Standard Synthesis of Dicalcium Citrate with Precipitation Control
This protocol describes a standard laboratory procedure for synthesizing dicalcium citrate while minimizing the risk of premature precipitation.
Materials:
-
Citric Acid (Anhydrous)
-
Calcium Hydroxide (High Purity)
-
Deionized Water
-
pH meter
-
Stirring hotplate
-
Reaction vessel
Procedure:
-
Prepare Citric Acid Solution: Dissolve the desired amount of citric acid in deionized water in the reaction vessel. For example, create a solution with a concentration that will yield the target dicalcium citrate concentration upon reaction.
-
Prepare Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. Vigorous stirring is necessary to ensure a uniform suspension.
-
Controlled Neutralization: Begin stirring the citric acid solution vigorously. Slowly pump or drip the calcium hydroxide slurry into the citric acid solution over a period of 15-30 minutes.
-
Monitor pH: Continuously monitor the pH of the reaction mixture. The goal is to slowly raise the pH. If precipitation is to be avoided entirely for an intermediate step, maintain the pH below 3.0. For synthesis where precipitation is the goal for isolation, the pH will be raised higher, typically to a range of 3.8-4.6 for the final slurry.
-
Temperature Control: Maintain a constant reaction temperature. If the reaction is exothermic, use a cooling bath to prevent significant temperature increases that could affect solubility. A common practice is to cool the final batch to 25-30°C (80-90°F) after the reaction is complete.
-
Agitation: Ensure continuous and efficient agitation throughout the reaction to maintain homogeneity and prevent localized concentration gradients.
-
Isolation (If Precipitate is the Goal): Once the reaction is complete and the target pH is reached, the precipitated dicalcium citrate can be isolated by filtration, washed with deionized water, and dried.
Visualizations
Below are diagrams illustrating key concepts and workflows related to dicalcium citrate synthesis.
Caption: Factors governing dicalcium citrate precipitation.
Caption: Troubleshooting workflow for dicalcium citrate synthesis.
References
- 1. US8927467B2 - Method for preventing calcium citrate precipitation during citric acid acidizing treatments - Google Patents [patents.google.com]
- 2. Supersaturation of calcium citrate as a mechanism behind enhanced availability of calcium phosphates by presence of citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CN103833545A - Preparation method of calcium citrate - Google Patents [patents.google.com]
- 6. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility and Dissolution Rate of Monocalcium Citrate
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the solubility and dissolution rate of monocalcium citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: My monocalcium citrate formulation shows poor solubility in aqueous media. What are the primary strategies to consider for enhancement?
A1: Poor aqueous solubility of this compound can be addressed through several formulation strategies. The choice of method depends on the desired release profile, the scale of the experiment, and available equipment. The primary approaches include:
-
pH Modification and Complexation with Citric Acid: Increasing the acidity of the formulation environment can significantly enhance the solubility of this compound. This is due to the formation of more soluble calcium citrate complexes.[1]
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix. This can lead to the formation of an amorphous state, which has a higher dissolution rate compared to the crystalline form.
-
Inclusion Complexation: Utilizing host molecules like cyclodextrins to encapsulate the this compound can improve its solubility by creating a more hydrophilic exterior.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate.
-
Formation of Amorphous States: Converting the crystalline structure of this compound to an amorphous form can enhance its solubility. This is often a result of processes like spray drying or melt extrusion used in creating solid dispersions.
Q2: How does the addition of citric acid improve the solubility of this compound?
A2: Adding citric acid to a formulation containing preformed calcium citrate enhances its solubility through a dual mechanism. Firstly, the citric acid lowers the pH of the microenvironment, and the solubility of calcium citrate is pH-dependent, increasing with higher acidity. Secondly, the excess citrate ions promote the formation of soluble calcium citrate complexes, further increasing the total amount of calcium that can be dissolved.[1]
Q3: I am considering a solid dispersion approach. Which polymers are commonly used and what preparation methods are suitable?
A3: For solid dispersions, hydrophilic polymers are typically chosen to act as carriers. Commonly used polymers include:
-
Polyvinylpyrrolidone (PVP): Known for its ability to form stable amorphous solid dispersions.
-
Hydroxypropyl Methylcellulose (HPMC): A versatile polymer that can also act as a precipitation inhibitor.
-
Polyethylene Glycols (PEGs): Often used in melt-based methods due to their low melting points.
Suitable preparation methods for solid dispersions include:
-
Spray Drying: A common method where a solution of the drug and polymer is rapidly dried to form an amorphous powder.
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed at an elevated temperature and extruded.
-
Solvent Evaporation: A simpler method where the drug and polymer are dissolved in a common solvent, which is then evaporated.
Q4: My formulation precipitates upon standing. How can this be prevented?
A4: Precipitation of a supersaturated solution is a common issue. To mitigate this, consider the following:
-
Use of Precipitation Inhibitors: Certain polymers, such as HPMC, can help maintain a supersaturated state by inhibiting the nucleation and growth of crystals.
-
Optimization of Drug-to-Polymer Ratio: In solid dispersions, a higher proportion of the polymer can sometimes better stabilize the amorphous form of the drug and prevent recrystallization.
-
Excess Citrate: In aqueous solutions, an excess of citrate can delay the precipitation of calcium citrate.[2]
Q5: How can I characterize the solid-state properties of my new this compound formulation?
A5: To confirm the successful modification of this compound, several analytical techniques are essential:
-
Powder X-ray Diffraction (PXRD): This technique is used to determine the crystallinity of your sample. A crystalline material will show sharp peaks, while an amorphous form will display a broad halo.[3]
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of your sample, such as melting point and glass transition temperature. The absence of a sharp melting peak can indicate the formation of an amorphous solid dispersion.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to investigate potential interactions between the drug and the carrier polymer in a solid dispersion.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Dissolution Rate | Crystalline nature of this compound; large particle size. | 1. Consider preparing an amorphous solid dispersion using spray drying or hot-melt extrusion. 2. Reduce particle size via micronization or wet milling. 3. Increase the acidity of the dissolution medium or add citric acid to the formulation. |
| Incomplete Dissolution | Insufficient solubility in the given volume of medium. | 1. Increase the concentration of solubility enhancers (e.g., polymers in solid dispersion, cyclodextrins). 2. Adjust the pH of the medium to a more acidic range. 3. Verify the drug-to-carrier ratio; a higher carrier concentration may be needed. |
| Precipitation During Dissolution Testing | The formulation creates a supersaturated solution that is not stable. | 1. Incorporate a precipitation inhibitor like HPMC into your formulation. 2. For cyclodextrin (B1172386) complexes, ensure the stoichiometry is optimized for maximum stability. |
| Phase Separation or Recrystallization on Storage | The amorphous form is thermodynamically unstable. | 1. Ensure the formulation is stored in a low-humidity environment. 2. Check the glass transition temperature (Tg) via DSC; storage temperature should be well below the Tg. 3. Re-evaluate the choice of polymer and drug-to-polymer ratio for better stabilization. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and dissolution of calcium citrate under various conditions.
Table 1: Effect of Citric Acid Addition on Calcium Citrate Solubility in 250 mL Solution
| Molar Ratio (Citric Acid : Calcium Citrate) | Simulated Gastric Acid (mmol HCl) | pH of Medium | Total Dissolved Calcium (mg) |
| 0 | 0 | ~6.5 | ~100 |
| 0.133 | 0 | ~5.0 | ~200 |
| 0.3 | 0 | ~4.5 | ~300 |
| 0 | 7.26 | ~3.0 | ~350 |
| 0.133 | 7.26 | ~2.8 | ~400 |
| 0.3 | 7.26 | ~2.6 | >400 |
Data adapted from a study on preformed calcium citrate.[1]
Table 2: Dissolution Velocity of Different Calcium Preparations after 60 Minutes
| Calcium Preparation | pH of Medium | Dissolution Velocity (% of elemental calcium) |
| Calcium Carbonate | 6.9 | 0.67 ± 0.8% |
| Calcium Carbonate | 1.5 | 77.15 ± 17.5% |
| Calcium Citrate (Tablet) | 1.5 | High (among the better dissolution velocities for tablets) |
| Calcium Citrate (Effervescent) | pH-independent | 95 to 115% |
Data from a study on various commercial calcium supplements.
Experimental Protocols
Note: The following protocols are generalized methods and may require optimization for this compound.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (B145695).
-
Procedure:
-
Determine the desired ratio of this compound to PVP (e.g., 1:1, 1:2, 1:4 by weight).
-
Dissolve both the this compound and PVP in a sufficient volume of ethanol with stirring until a clear solution is obtained.
-
Pour the solution into a shallow glass dish and allow the solvent to evaporate in a fume hood at room temperature or in an oven at a controlled temperature (e.g., 40-50 °C).
-
Once the solvent has completely evaporated, scrape the solid film from the dish.
-
Grind the resulting solid into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a desiccator to prevent moisture absorption.
-
Characterize the product using PXRD and DSC to confirm the amorphous state.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, β-Cyclodextrin, Deionized water.
-
Procedure:
-
Determine the molar ratio for the complex (typically 1:1).
-
Place the β-Cyclodextrin in a mortar.
-
Add a small amount of deionized water to the β-Cyclodextrin to form a paste.
-
Gradually add the this compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for a specified period (e.g., 60-90 minutes). Add more water if the mixture becomes too dry.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Characterize the formation of the inclusion complex using techniques like FTIR and DSC.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing solid dispersions.
References
- 1. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 2. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. researchgate.net [researchgate.net]
Optimizing the reaction conditions for monocalcium citrate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monocalcium citrate (B86180).
Troubleshooting Guide
This guide addresses common issues encountered during the production of monocalcium citrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to incorrect stoichiometry. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of product during washing or filtration. | - Ensure a molar ratio of at least 2:1 of citric acid to the calcium source. A slight excess of citric acid (e.g., 2.1:1) can improve the yield of the soluble product.[1] - While the reaction can proceed at room temperature, some protocols suggest temperatures between 30°C and 85°C to optimize the reaction rate.[2][3] - Allow sufficient time for the reaction to complete. Depending on the scale and temperature, this can range from minutes to several hours.[3][4] - Minimize washing steps or use a solvent like acetone (B3395972) to wash the product, which can also aid in dehydration.[1] |
| Product is not fully soluble in water / Opalescent solution | - Presence of insoluble dicalcium or tricalcium citrate. - Incorrect molar ratio of reactants. | - This is a common issue when isolating this compound from a solution.[1] Using a slight excess of citric acid (2.1 moles per mole of calcium source) can lead to a completely water-soluble product.[1] - The reaction can be conducted in a paste-like consistency with limited water to favor the formation of this compound.[1] |
| Final product contains unreacted calcium carbonate/hydroxide | - Inadequate mixing of reactants. - Insufficient citric acid. | - Ensure thorough mixing of the powdered reactants before and during the addition of water to create a homogeneous paste.[1] - Verify the molar ratio of citric acid to the calcium source is at least 2:1. |
| Formation of a hard, difficult-to-process cake | - The reaction can be exothermic and set quickly. | - Continuous stirring during the initial phase of the reaction can prevent the formation of a single solid mass. For reactions with calcium carbonate, the effervescence can help create a more porous and friable product.[1] |
| Inconsistent product quality (e.g., variable hydration) | - Drying temperature and method can influence the final hydrated form. | - Control the drying temperature carefully. Gentle heat (e.g., 50-60°C) is often recommended.[1][4] For sensitive applications, consider freeze-drying or spray drying to obtain an amorphous product.[5] |
Frequently Asked Questions (FAQs)
1. What is the optimal molar ratio of citric acid to calcium source for this compound synthesis?
The theoretical stoichiometric ratio for the formation of this compound is 2 moles of citric acid to 1 mole of a calcium source (e.g., calcium carbonate or calcium hydroxide).[1] However, to ensure the reaction goes to completion and to obtain a fully water-soluble product, a slight excess of citric acid, such as a 2.1:1 molar ratio, is often recommended.[1]
2. What is the recommended reaction temperature?
The reaction between citric acid and a calcium source is exothermic and can proceed at room temperature.[1] Some studies have explored a range of temperatures. For instance, one optimization study found 30°C to be optimal for yield when using eggshells as a calcium source.[3] Another source suggests a reaction temperature of 75-85°C.[2] Chilling the reactants before mixing has also been proposed, particularly for subsequent spray drying.[5]
3. How much water should be used for the reaction?
A key aspect of a successful synthesis is to use a relatively small amount of water, insufficient to dissolve all the reactants.[1] This creates a thin paste and encourages the formation of this compound directly, rather than in solution from which it is difficult to isolate.[1]
4. What is the best drying method for the final product?
The choice of drying method depends on the desired final product characteristics.
-
Gentle Heat: Drying at temperatures up to 60°C (140°F) can be used to obtain a dry, friable product.[1] Another source suggests a range of 50°C to 80°C.[4]
-
Freeze-drying or Spray Drying: These methods are recommended for producing an amorphous, readily soluble form of calcium citrate.[5]
5. How can I confirm the identity and purity of my synthesized this compound?
Several analytical methods can be used:
-
Solubility Test: this compound should be relatively soluble in water. An opalescent or cloudy solution may indicate the presence of dicalcium or tricalcium citrate.[1]
-
Identification Tests: Standard chemical tests can confirm the presence of calcium and citrate ions.[6][7]
-
Loss on Drying: This test determines the amount of water of hydration.[6][7]
-
Assay: Titration methods can be used to determine the purity of the calcium citrate.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound using Calcium Carbonate
This protocol is adapted from a patented method.[1]
Materials:
-
Anhydrous Citric Acid (powdered)
-
Calcium Carbonate (precipitated powder)
-
Deionized Water
Procedure:
-
In a suitable mixing vessel, thoroughly mix 384 grams (2 moles) of powdered anhydrous citric acid and 100 grams (1 mole) of powdered calcium carbonate in their dry state.
-
While continuously stirring, add 185 ml of water. The reactants should all be at room temperature.
-
A thin paste will form initially, accompanied by effervescence. The temperature will slowly rise due to the exothermic reaction.
-
Continue stirring until the mass is a fairly fluid paste and the majority of the effervescence has subsided.
-
Stop stirring to allow the remaining effervescence to expand the mass into a porous state. The mixture will then thicken, and the temperature will rise more rapidly as the mass sets into a substantially dry, friable white product.
-
Allow the product to stand for several hours (e.g., overnight) before breaking it up.
-
Dry the fragmented product using gentle heat (50-60°C).
-
Once dried, the product can be powdered.
Protocol 2: Synthesis of this compound from Eggshells
This protocol is based on a study optimizing calcium citrate production from eggshells.[3]
Materials:
-
Eggshell powder (as a source of calcium carbonate)
-
Citric Acid Solution (30%)
-
Deionized Water
Procedure:
-
Prepare a 30% (w/v) citric acid solution.
-
Mix 10 grams of eggshell powder with the citric acid solution at a solid-to-liquid ratio of 1:16 (g/ml).
-
Maintain the reaction at 30°C for 3 hours with gentle stirring.
-
After the reaction, filter the solution to separate the liquid containing calcium citrate from any unreacted solids.
-
Dry the filtered solution at a temperature of 55-60°C.
-
Grind the dried product to obtain a powder.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Logic for Product Quality Issues.
References
- 1. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 2. CN102557920A - Process for producing calcium citrate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. data.epo.org [data.epo.org]
- 5. US20050181096A1 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]
- 6. fao.org [fao.org]
- 7. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
Challenges in isolating pure monocalcium citrate from solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of pure monocalcium citrate (B86180) from solution.
Frequently Asked Questions (FAQs)
Q1: What is monocalcium citrate and why is it difficult to isolate?
This compound (Ca(C₆H₇O₇)₂) is the most water-soluble of the calcium salts of citric acid.[1][2] The primary challenge in its isolation is the chemical equilibrium in solution with the less soluble dicalcium and tricalcium citrate.[1] Attempts to concentrate a pure solution of this compound often cause the precipitation of these less soluble forms, preventing the isolation of the desired product.[1] Furthermore, calcium citrate can form several different hydrates, each with unique solubility and stability profiles that are dependent on temperature.[3][4]
Q2: How does pH influence the isolation process?
The solubility of calcium citrate is inversely proportional to pH; as the pH increases (becomes less acidic), the solubility decreases.[5][6] Maintaining a low pH is crucial for keeping this compound in solution and preventing the precipitation of di- and tricalcium citrate. A 1% solution of this compound monohydrate typically has a pH of approximately 3.5.[7] Citric acid enhances the solubility of calcium citrate not only by lowering the pH but also by promoting the formation of soluble calcium citrate complexes.[5]
Q3: Why is an excess of citric acid often required?
Using a stoichiometric amount of citric acid (2 moles) to calcium carbonate (1 mole) can result in an opalescent solution, indicating the presence of insoluble dicalcium citrate.[1] To obtain a completely water-soluble product that yields a clear solution, an excess of citric acid is necessary.[1] It has been found that a molar ratio of at least 2.1 moles of citric acid to 1 mole of a calcium source (like calcium carbonate) is needed to prevent the formation of insoluble species.[1]
Q4: What are the different hydrates of calcium citrate and why do they matter?
Calcium citrate can exist in various hydrated forms, including a tetrahydrate (CCT) and a hexahydrate (CCH), which precipitate from aqueous solutions at different temperatures.[3] The transition temperature between these two forms is 52°C.[3] These hydrates, along with the dihydrate (CCD) and anhydrate (CCA), have different solubilities, which can impact crystallization and isolation.[3] Understanding the temperature-dependent behavior of these forms is critical for controlling the crystallization process.
Troubleshooting Guide
Problem 1: My solution becomes cloudy or forms a precipitate unexpectedly.
-
Possible Cause: The pH of the solution may be too high, causing the precipitation of less soluble dicalcium or tricalcium citrate.[1] On standing, even initially clear solutions can slowly deposit a mixture of calcium citrates.[1]
-
Solution: Ensure you are using a sufficient excess of citric acid (a molar ratio of at least 2.1:1 citric acid to calcium source).[1] Monitor and maintain a low pH (around 3.5) throughout the experiment.[7]
Problem 2: I cannot isolate solid this compound by evaporating the solvent.
-
Possible Cause: Concentrating an aqueous solution of this compound, even under reduced pressure, typically leads to the deposition of dicalcium citrate, not the desired monocalcium form.[1]
-
Solution: Avoid concentrating the solution to induce crystallization. Instead, the synthesis should be designed to have the product come out of solution during its formation. This can be achieved by reacting a calcium source (e.g., calcium carbonate powder) with powdered citric acid and a limited amount of water to form a thick paste or cake, from which the solid product is isolated.[1]
Problem 3: The final product is not fully soluble in water.
-
Possible Cause: The product is likely contaminated with dicalcium or tricalcium citrate. This can happen if an insufficient amount of citric acid was used during the synthesis.[1]
-
Solution:
-
Verify the molar ratio of your reactants. Increase the ratio of citric acid to the calcium source in subsequent experiments.[1]
-
Wash the final product with a suitable organic solvent, such as acetone (B3395972) or ethanol, to remove any remaining unreacted (excess) citric acid. These solvents do not dissolve the this compound.[1]
-
Problem 4: The yield of the isolated product is low.
-
Possible Cause: The solubility of this compound, while higher than other calcium citrates, is still limited and is affected by temperature.[3] Reaction conditions may not be optimized.
-
Solution:
-
Control the reaction temperature carefully. The solubility of different hydrates varies significantly with temperature.[3]
-
Ensure thorough mixing of reactants. When using solid reactants, a thin paste should form that gradually thickens.[1]
-
Consider the drying method. Rapid drying techniques like lyophilization or spray drying may improve recovery compared to slow heat drying, which could alter the hydration state.[8]
-
Data & Protocols
Quantitative Data
Table 1: Solubility of Calcium Citrate Hydrates at Various Temperatures
| Temperature (°C) | CCH (hexahydrate) | CCT (tetrahydrate) | CCD (dihydrate) | CCA (anhydrate) |
| 10 | Data not provided | Data not provided | Data not provided | Data not provided |
| 25 | Low Solubility | Higher Solubility | Higher Solubility | Highest Solubility |
| 37 | Low Solubility | Higher Solubility | Higher Solubility | Highest Solubility |
| 50 | Low Solubility | Higher Solubility | Higher Solubility | Highest Solubility |
| 70 | Low Solubility | Higher Solubility | Higher Solubility | Highest Solubility |
| 90 | Low Solubility | Higher Solubility | Higher Solubility | Highest Solubility |
Note: This table is a qualitative summary based on the increasing negative enthalpy of dissolution reported, which correlates with increasing solubility along the series CCH < CCT < CCD < CCA.[3] For precise quantitative values, refer to the source literature. EDTA titration was used to determine these solubilities.[3]
Table 2: pH Influence on Calcium Citrate Solubility
| Condition | Solubility Characteristics |
| Decreasing pH (more acidic) | Solubility increases.[5][6] |
| Increasing pH (less acidic) | Solubility decreases.[5][6] |
| 1% this compound Solution | pH is approximately 3.5.[7] |
Experimental Protocols
Protocol 1: Synthesis of Solid this compound
This protocol is based on the method described in U.S. Patent 2,396,115, which avoids isolation from a dilute solution.[1]
Materials:
-
Calcium Carbonate (CaCO₃), powdered (1 mole, e.g., 100g)
-
Citric Acid, anhydrous, powdered (≥2.1 moles, e.g., ≥403.4g)
-
Deionized Water
-
Acetone (for washing)
Procedure:
-
Thoroughly mix 1 mole of powdered calcium carbonate and at least 2.1 moles of powdered anhydrous citric acid in the dry state in a suitable vessel.
-
With continuous stirring, slowly add a limited amount of water (e.g., ~185 mL for the quantities above).
-
A thin paste will form initially, accompanied by effervescence as CO₂ is released. The temperature will rise due to the heat of reaction.
-
Continue stirring. The mixture will gradually thicken and solidify into a moist, solid cake.
-
Break up the resulting cake.
-
To remove the excess unreacted citric acid, wash the solid material with acetone. Acetone will also aid in dehydrating the cake.
-
Remove the remaining solvent by drying the product either in air at room temperature or under gentle heat to yield a dry, powderable solid.
Visual Guides
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Equilibrium dynamics between calcium citrate species in solution.
Caption: Troubleshooting decision tree for product impurity issues.
References
- 1. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nano.ku.dk [nano.ku.dk]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 6. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lohmann-minerals.com [lohmann-minerals.com]
- 8. data.epo.org [data.epo.org]
Stability issues of monocalcium citrate under acidic or alkaline conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of monocalcium citrate (B86180) under various pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for monocalcium citrate in solution?
A1: The main stability concerns for this compound in aqueous solutions are its pH-dependent solubility and potential for hydrolysis under strongly acidic or alkaline conditions. While generally stable, extreme pH and elevated temperatures can lead to the degradation of the citrate moiety.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly influenced by pH. It is more soluble in acidic conditions due to the protonation of the citrate ion, which prevents the precipitation of less soluble calcium citrate salts. As the pH increases towards neutral and alkaline, its solubility generally decreases.
Q3: What are the likely degradation products of this compound under forced degradation conditions?
A3: Under forced hydrolytic conditions, the citrate molecule itself can degrade. In acidic conditions, this may involve dehydration reactions. Under alkaline conditions, retro-aldol cleavage can occur, leading to the formation of smaller organic acids such as acetone (B3395972) dicarboxylic acid, and subsequently, acetone.
Q4: Can I use this compound in a formulation with acidic or alkaline excipients?
A4: Caution is advised when formulating this compound with strongly acidic or alkaline excipients. Compatibility studies are essential to ensure that the pH of the microenvironment does not lead to precipitation or chemical degradation of the this compound.
Q5: How can I monitor the stability of this compound in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the chemical stability of this compound. This method should be able to separate the intact this compound from its potential degradation products and any other formulation components.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in a this compound Solution
| Possible Cause | Troubleshooting Step |
| pH Shift to Neutral/Alkaline | Measure the pH of the solution. If it has drifted upwards, carefully adjust it back to the desired acidic range using a suitable acid (e.g., citric acid, hydrochloric acid). |
| Supersaturation | Ensure that the concentration of this compound is within its solubility limits at the given pH and temperature. Gentle heating and stirring may help redissolve the precipitate if the solution is not oversaturated. |
| Interaction with Other Components | Review the formulation for any components that could form insoluble salts with calcium or citrate ions. Consider reformulating with more compatible excipients. |
Issue 2: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation due to pH | Confirm the pH of the sample and the mobile phase. Ensure the sample was stored at the appropriate pH and temperature before analysis. |
| Oxidative Degradation | If the formulation is exposed to oxidizing agents or insufficient antioxidant protection is present, degradation may occur. Protect the sample from light and consider adding an antioxidant if appropriate for the formulation. |
| Inadequate HPLC Method | Verify that the HPLC method is stability-indicating by performing forced degradation studies. The method must be able to resolve the parent peak from all potential degradation products. |
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. This data is representative of what might be observed and should be used as a guide for experimental design.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.7 |
| 4 | 90.5 | 5.8 | 3.7 |
| 8 | 82.1 | 10.3 | 7.6 |
| 24 | 65.8 | 20.1 | 14.1 |
Table 2: Stability of this compound under Alkaline Conditions (0.1 M NaOH at 60°C)
| Time (hours) | This compound (%) | Degradation Product C (%) | Degradation Product D (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.3 | 5.2 | 2.5 |
| 4 | 85.1 | 9.8 | 5.1 |
| 8 | 72.9 | 17.5 | 9.6 |
| 24 | 50.3 | 32.1 | 17.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under acidic and alkaline stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
HPLC grade water
-
pH meter
-
Water bath or incubator
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (0.05 M potassium phosphate (B84403) buffer, pH 2.5) and mobile phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Overcoming Limited Solubility of Calcium Citrates in Food Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium citrates in food and beverage formulations.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Liquid Formulations
Symptoms:
-
Visible white precipitate formation over time.
-
Increased turbidity or cloudiness in the final product.
-
Sedimentation at the bottom of the container.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Shift | The solubility of calcium citrate (B86180) is highly dependent on pH, with decreased solubility observed in the pH region just below neutrality (around pH 5-7).[1] Shifts in the formulation's pH during processing or storage can trigger precipitation. Solution: Monitor and control the pH of the formulation. The addition of a suitable buffering agent can help maintain the desired pH.[2][3] |
| Temperature Fluctuations | Different hydrates of calcium citrate exhibit different solubility behaviors with temperature changes.[1] For instance, calcium citrate tetrahydrate's solubility decreases with increasing temperature.[4][5] Solution: Maintain consistent temperature control during production and storage. If the formulation is subjected to heating, consider the specific hydrate (B1144303) of calcium citrate being used and its solubility curve. |
| High Concentration | Exceeding the solubility limit of calcium citrate at a given temperature and pH will inevitably lead to precipitation. Solution: Review the concentration of calcium citrate used. It may be necessary to reduce the concentration or explore methods to enhance solubility. |
| Interaction with Other Ingredients | Components in the food matrix, such as proteins (casein), phosphates, and pectins, can interact with calcium ions, leading to the formation of insoluble complexes and sedimentation.[6] Tannins found in some fruit juices can also interact with soluble salts and cause darkening.[6] Solution: Consider the addition of chelating agents, like tripotassium citrate, or stabilizers to prevent these interactions.[6][7] The order of ingredient addition during formulation can also be critical. |
Issue 2: Chalky or Gritty Mouthfeel in the Final Product
Symptoms:
-
Consumer feedback reports a "sandy" or "chalky" texture.
-
Undesirable mouthfeel affecting the palatability of the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | If calcium citrate is not fully dissolved, the remaining solid particles will impart a gritty texture. Solution: Ensure adequate mixing time and shear during the manufacturing process. Verifying that the solubility limit has not been exceeded at the processing temperature is also crucial. |
| Particle Size of Calcium Citrate | The use of calcium citrate with a large particle size can contribute to a chalky mouthfeel, even if it is within the solubility limits.[7] Solution: Utilize a micronized or superfine grade of calcium citrate.[7][8] For example, tricalcium citrate with a particle size of 90% < 20 µm or 90% < 70 µm is available for different applications.[7] |
| Precipitation Over Time | A product that is initially smooth can develop a gritty texture if calcium citrate precipitates out of solution during storage. Solution: Refer to the troubleshooting guide for "Precipitation or Cloudiness" to address the root cause of the instability. |
Frequently Asked Questions (FAQs)
Q1: What are the different forms of calcium citrate and how does their solubility differ?
A1: Calcium citrate can exist in several hydrate forms, including the dihydrate (CCD), tetrahydrate (CCT), and hexahydrate (CCH), as well as an anhydrous form (CCA).[1] Their solubilities are temperature-dependent. For instance, the solubility of the tetrahydrate decreases as temperature increases, while the hexahydrate's solubility increases with temperature.[4][5] The transition temperature between the tetrahydrate and hexahydrate is approximately 52°C.[1]
Q2: How does pH affect the solubility of calcium citrate?
A2: The solubility of calcium citrate is significantly influenced by pH. It is more soluble in acidic conditions.[9][10] As the pH increases towards neutral (pH 7.0), its solubility decreases, which can lead to precipitation.[11][12] This is a critical factor to control in beverage and food formulations, which often have a pH in the range where solubility can be limited.[1]
Q3: Can I increase the solubility of calcium citrate in my formulation?
A3: Yes, there are several methods to enhance the solubility of calcium citrate:
-
pH Adjustment: Lowering the pH of the solution will increase the solubility of calcium citrate.[9]
-
Addition of Citric Acid: Adding excess citric acid can increase the formation of soluble calcium citrate complexes, thereby increasing the total amount of dissolved calcium.[9][13] The molar ratio of calcium to citrate is a key factor; an excess of citrate generally enhances solubility.[13]
-
Use of Chelating Agents: Ingredients like tripotassium citrate can help keep calcium in solution by forming soluble complexes.[7]
-
Temperature Control: Depending on the hydrate form used, adjusting the temperature can influence solubility. For the commonly used tetrahydrate, lower temperatures favor higher solubility.[4][5]
Q4: What is the elemental calcium content of calcium citrate?
A4: The elemental calcium content varies by the form of calcium citrate. Anhydrous calcium citrate contains approximately 24.1% calcium by mass, while the more common tetrahydrate form contains about 21.1% calcium.[14][15]
Q5: Are there analytical methods to determine the solubility of calcium citrate in my specific food matrix?
A5: Yes, you can determine the solubility of calcium citrate in your formulation using a sequential pH treatment that simulates gastrointestinal conditions.[12] A general protocol involves dissolving the calcium citrate in an acidic solution (e.g., pH 2.0) and then adjusting the pH to a neutral or intestinal pH (e.g., pH 7.0) to observe any precipitation.[12] The soluble calcium can be measured by techniques such as atomic absorption spectroscopy or titration with EDTA.[1][16]
Data Presentation
Table 1: Solubility of Calcium Citrate Hydrates at Different Temperatures
| Temperature (°C) | Calcium Citrate Hexahydrate (CCH) Solubility (mmol/L) | Calcium Citrate Tetrahydrate (CCT) Solubility (mmol/L) | Calcium Citrate Dihydrate (CCD) Solubility (mmol/L) | Calcium Citrate Anhydrate (CCA) Solubility (mmol/L) |
| 10 | 1.8 | 3.5 | 3.9 | 4.8 |
| 25 | 2.2 | 3.2 | 3.6 | 4.5 |
| 37 | 2.6 | 2.9 | 3.3 | 4.2 |
| 50 | 3.1 | 2.6 | 3.0 | 3.8 |
| 70 | 4.2 | 2.2 | 2.6 | 3.3 |
| 90 | 5.5 | 1.8 | 2.2 | 2.8 |
Data adapted from literature.[1] Note that these values are for solubility in water and can be affected by the food matrix.
Table 2: Comparison of Different Calcium Salts Used in Food Fortification
| Calcium Salt | Elemental Calcium (%) | Solubility | Common Organoleptic Issues |
| Calcium Citrate | ~21% | Sparingly soluble in water[14] | Less bitter, but can have a chalky flavor and sandy mouthfeel[17] |
| Calcium Carbonate | ~40% | Low solubility | Chalky taste, gritty mouthfeel[6] |
| Calcium Phosphate | ~38% | Poor solubility | Bland flavor, but can impart a gritty mouthfeel[7][17] |
| Calcium Lactate | ~13% | Highly soluble | Can impart bitter notes at high concentrations[7] |
| Calcium Gluconate | ~9% | Highly soluble | Neutral taste profile[17] |
Experimental Protocols
Protocol 1: Determination of Total Soluble Calcium in a Liquid Formulation
Objective: To quantify the amount of dissolved calcium from calcium citrate in a liquid food product.
Materials:
-
Liquid food product containing calcium citrate
-
0.22 µm syringe filters
-
Centrifuge (optional)
-
Hydrochloric acid (HCl), 3N
-
Deionized water
-
0.05 M disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Hydroxynaphthol blue indicator
-
Magnetic stirrer and stir bar
-
Buret
Methodology:
-
Take a known volume of the liquid food product.
-
To remove any undissolved particles, either centrifuge the sample and collect the supernatant or filter it through a 0.22 µm syringe filter.
-
Accurately weigh a portion of the clear supernatant or filtrate.
-
Dissolve the sample in a mixture of 10 ml of deionized water and 2 ml of 3N hydrochloric acid. Dilute the solution to approximately 100 ml with deionized water.[16]
-
While stirring, add about 30 ml of 0.05 M EDTA from a 50-ml buret.
-
Add 15 ml of NaOH solution and 300 mg of hydroxynaphthol blue indicator.[16]
-
Continue the titration with the EDTA solution until a distinct blue endpoint is reached.[16]
-
Calculate the concentration of calcium based on the volume of EDTA used. Each ml of 0.05 M EDTA is equivalent to a specific amount of calcium, which can be calculated based on the stoichiometry of the reaction.
Visualizations
Caption: Workflow for determining soluble calcium.
Caption: Factors influencing calcium citrate solubility.
References
- 1. nano.ku.dk [nano.ku.dk]
- 2. nbinno.com [nbinno.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Calcium‐fortified foods in public health programs: considerations for implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4814177A - Ultradense and more soluble and bioavailable preparations of calcium citrate - Google Patents [patents.google.com]
- 14. Calcium citrate - Wikipedia [en.wikipedia.org]
- 15. Calcium - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. fao.org [fao.org]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
Technical Support Center: Adjusting the Setting Time of Citrate-Containing Bone Cements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bone cements containing citrate (B86180). The following sections offer solutions to common issues encountered during experimentation, detailed experimental protocols, and a summary of quantitative data to facilitate the adjustment of bone cement setting times.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My citrate-containing bone cement is setting too quickly. How can I prolong the setting time?
A1: An accelerated setting time can limit the workability of the cement. Consider the following factors:
-
Citrate Concentration: In many calcium phosphate (B84403) cement (CPC) formulations, increasing the citrate concentration in the liquid phase can prolong the setting time.[1][2] Citrate ions adsorb onto the surface of cement particles, which can inhibit their dissolution and the subsequent precipitation of the hardened phase.[3] However, be aware that for some cement types, such as Portland cement, citrate can act as an accelerator.[4]
-
Temperature: Higher ambient temperatures will accelerate the setting reaction.[5][6] Ensure that all components (powder, liquid, and mixing instruments) are stored and mixed at a controlled room temperature (e.g., 20-23°C).[5][7] Storing components at a lower temperature before mixing can increase the setting time.[5][8]
-
Powder-to-Liquid (P/L) Ratio: A lower P/L ratio (i.e., more liquid) generally leads to a longer setting time.[9][10] However, this may also affect the final mechanical properties of the set cement, so optimization is key.
-
Humidity: High humidity can reduce the setting time of some bone cements.[7] It is advisable to work in a controlled humidity environment.
Q2: My bone cement is setting too slowly. What can I do to shorten the setting time?
A2: A prolonged setting time can be inconvenient and delay subsequent experimental steps. To decrease the setting time, consider these adjustments:
-
Citrate Concentration: For CPCs where citrate acts as a retarder, decreasing the citrate concentration will typically shorten the setting time.[11] In some formulations, there is an optimal citrate concentration that results in the shortest setting time, after which further increases in concentration will again prolong it.[3]
-
Temperature: Increasing the ambient temperature or warming the cement components (within a reasonable range, e.g., up to 37°C) can significantly reduce the setting time.[6][7][12] For instance, using warmed irrigation water has been shown to decrease curing time.[7]
-
P/L Ratio: Increasing the P/L ratio (i.e., less liquid) will generally result in a faster setting time.[9]
-
Additives: The inclusion of specific accelerators can be considered, but their compatibility with the citrate-containing formulation must be verified.
Q3: I'm observing inconsistent setting times between batches, even with the same formulation. What could be the cause?
A3: Inconsistent setting times are often due to subtle variations in experimental conditions. To improve reproducibility, focus on the following:
-
Component Equilibration: Ensure that the cement powder and liquid are allowed to equilibrate to the ambient temperature of the mixing environment for a consistent period before use, especially if they have been stored at different temperatures.[5][8] Variations of up to 50% in doughing times have been observed due to differences in equilibration time.[5]
-
Mixing Technique: The duration and vigor of mixing can influence the setting reaction. Standardize your mixing protocol, including the time and method (e.g., manual spatula mixing vs. vacuum mixing), for all experiments.[7]
-
Storage Conditions: The storage temperature and humidity of the cement components can affect their reactivity over time.[5][13][14] Store all materials in a controlled, dry environment.
Quantitative Data Summary
The following tables summarize the effects of various parameters on the setting time of bone cements. Note that the specific values can vary depending on the exact cement composition and testing conditions.
Table 1: Effect of Citrate Concentration on Setting Time
| Base Cement Composition | Citrate Concentration | Effect on Setting Time | Reference |
| Magnesium Phosphate | Increasing citrate content | Prolongs the final setting time. | [1] |
| Dicalcium Phosphate Dihydrate | Dose-dependent | Increasing sodium citrate concentration significantly increases setting time. | [11] |
| Portland Cement | 0.5 to 5 wt% Sodium or Potassium Citrate | Significantly reduces initial setting time (from 123 min to 3 min). | [4] |
| α-TCP, TTCP | 0.05 mol/L to > 0.2 mol/L in liquid | Setting time first decreases to a minimum at 0.2 mol/L, then increases. | [3] |
| Calcium Phosphate | Various concentrations (2-20%) of citric acid | Setting time decreased greatly with an increased concentration of citric acid. | [2] |
Table 2: Effect of Temperature on Setting Time
| Bone Cement Type | Temperature Change | Effect on Setting Time | Reference |
| Simplex HV | 70°F (21°C) vs. 106°F (41°C) saline bath | Reduced by approximately 6.49 minutes in the warm bath. | [7] |
| PALACOS | 70°F (21°C) vs. 106°F (41°C) saline bath | Reduced by approximately 8.13 minutes in the warm bath. | [7] |
| Polymethyl Methacrylate (B99206) (PMMA) | 20°C to 25°C | 34% reduction in setting time. | [5][12] |
| Polymethyl Methacrylate (PMMA) | 60°F (15.5°C) to 70°F (21°C) | Significant decrease in dough, working, and setting times. | [6] |
Key Experimental Protocols
Protocol 1: Determination of Setting Time using Gillmore Needles (based on ASTM C266)
This protocol is a standard method for determining the initial and final setting times of a cement paste.
-
Apparatus:
-
Gillmore Needles:
-
Initial Setting Needle: 113.4 g weight, 2.12 mm tip diameter.
-
Final Setting Needle: 453.6 g weight, 1.06 mm tip diameter.
-
-
Non-absorptive plate (e.g., glass).
-
Mixing spatula and bowl.
-
Timer.
-
Controlled environment chamber (37°C and >90% humidity).[3]
-
-
Procedure: a. Cement Paste Preparation: Prepare the cement paste according to your specific formulation, ensuring a consistent powder-to-liquid ratio and mixing time (e.g., 60-90 seconds for a uniform paste).[3] b. Specimen Molding: Immediately after mixing, form a pat of the cement paste on the non-absorptive plate. The pat should be approximately 76 mm in base diameter and 13 mm in central thickness with a flat top.[3] c. Curing Environment: Place the specimen in a controlled environment at 37°C and >90% relative humidity.[3] d. Initial Setting Time Measurement: Start the timer at the beginning of mixing. Periodically, apply the initial Gillmore needle gently and vertically to the surface of the pat. The initial setting time is the elapsed time when the needle no longer leaves a complete circular impression.[3][15][16] e. Final Setting Time Measurement: After the initial set, continue to test the specimen with the final Gillmore needle. The final setting time is the elapsed time when the needle makes no perceptible impression on the surface.[3][15][16]
Visualizations
Below are diagrams illustrating key concepts related to the setting of citrate-containing bone cements.
Caption: Workflow for optimizing the setting time of bone cements.
Caption: How citrate retards the setting of calcium phosphate cements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Injectable citrate-modified Portland cement for use in vertebroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of storage temperature and equilibration time on polymethyl methacrylate (PMMA) bone cement polymerization in joint replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ambient Temperature and Implantation Time on the Material Properties of Two Viscosity-Differing Cements Using American Society of Testing and Materials Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.aoao.org [journal.aoao.org]
- 8. Effect of storage temperature and equilibration time on polymethyl methacrylate (PMMA) bone cement polymerization in joint replacement surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revues.imist.ma [revues.imist.ma]
- 11. researchgate.net [researchgate.net]
- 12. Effect of storage temperature and equilibration time on polymethyl methacrylate (PMMA) bone cement polymerization in joint replacement surgery | springermedizin.de [springermedizin.de]
- 13. Factors influencing calcium phosphate cement shelf-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ASTM C266 - Time of Setting of Hydraulic-Cement Paste by Gillmore Needles [appliedtesting.com]
- 16. conrec.ac.ir [conrec.ac.ir]
Technical Support Center: Monocalcium Citrate Particle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of monocalcium citrate (B86180) powder during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing monocalcium citrate?
A1: The main synthesis routes for this compound involve reaction crystallization, which couples a chemical reaction with the crystallization process. Common approaches include:
-
Direct Chemical Synthesis: Reacting stoichiometric amounts of citric acid with a calcium source like calcium carbonate or calcium hydroxide (B78521) in a limited amount of water to form a paste.[1] The resulting cake is then dried and powdered.
-
Precipitation from Solution: Mixing aqueous solutions of a calcium salt and a citrate salt to induce precipitation.[2] The particle characteristics are controlled by adjusting reaction conditions.
-
Hydrothermal Method: A more complex process that can yield specific morphologies like needle-like crystals, but it is often difficult to industrialize due to equipment requirements and long processing times.[3]
Q2: Which experimental parameters have the most significant impact on the final particle size of this compound?
A2: The particle size of this compound is highly sensitive to several experimental parameters. The most critical factors to control are:
Q3: What is the optimal pH range for achieving a homogeneous particle size distribution?
A3: For calcium citrate products, a pH range of 4.1 to 4.5 is considered superior for obtaining homogeneous crystal particles.[4][5] Maintaining a stable pH within this window is crucial for consistent results.
Q4: How does temperature influence the properties of this compound?
A4: Temperature plays a significant role in determining the crystalline form (hydrate) of calcium citrate and can affect particle size.[5] Different hydrates of calcium citrate exist (monohydrate, dihydrate, tetrahydrate, etc.), and the stable form is temperature-dependent.[5] For instance, hexahydrate forms at lower temperatures, while tetrahydrate crystallizes at higher temperatures, with a conversion point around 51.6 °C.[5] It is generally recommended to keep the reaction temperature below 30°C, and preferably between 0 and 5°C, to obtain an amorphous calcium citrate.[6]
Q5: Can additives be used to modify the particle size?
A5: Yes, additives can have a pronounced effect. Adding crystal seeds is an effective way to control primary nucleation and induce crystallization, thereby influencing the final product size.[4][5] Surfactants can also be added to control the particle size and the rate of crystal growth, which is a method used in the preparation of nano-sized calcium citrate.[12] Citrate ions in excess can also act as stabilizers to prevent aggregation and form nanoparticles.[13]
Troubleshooting Guide
Problem 1: The resulting particle size is too large and heterogeneous.
| Potential Cause | Suggested Solution |
| Incorrect pH | Adjust and maintain the pH of the reaction solution between 4.1 and 4.5 for more uniform particles.[4][5] |
| High Reactant Concentration | Lower the calcium ion concentration. A range between 0.001 and 1 mol/L is recommended for better particle size distribution.[4][5] |
| Inefficient Mixing | Increase the agitation speed. Higher stirring rates can lead to smaller and more uniform particles by enhancing the nucleation rate.[8][9] |
| Uncontrolled Nucleation | Introduce seed crystals at the appropriate time to induce controlled crystallization. The timing and amount of seed addition are crucial.[4][5] |
| High Temperature | Conduct the reaction at a lower temperature. For amorphous calcium citrate, maintaining the temperature below 30°C is preferable.[6] |
Problem 2: The powder exhibits poor flowability and forms a paste-like suspension.
| Potential Cause | Suggested Solution |
| Irregular Particle Morphology | Aim for spherical particle morphology, which can be achieved by carefully controlling supersaturation, temperature, stirring rate, and residence time.[7] Spherical particles generally exhibit improved flowability and suspension stability.[7] |
| Particle Agglomeration | Use a suitable drying technique like spray drying, which can produce less agglomerated particles.[10] The use of additives like calcium lactate (B86563) can also act as an anti-agglomerating agent.[10] |
Problem 3: Difficulty in obtaining nano-sized particles.
| Potential Cause | Suggested Solution |
| Thermodynamically Stable Crystal Growth | Adjust the reactant ratio. A slight excess of citrate ions can act as a stabilizer, promoting the formation of nanoparticles and preventing aggregation.[13] |
| Lack of Growth Control Agents | Introduce a surfactant during the synthesis process to control the particle size and crystal growth rate at the nano-scale.[12] |
| Ineffective Milling | While energy-intensive, post-synthesis processing using a pulsed jet mill can be employed to nanocrystallize the calcium citrate.[3] |
Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Expected Outcome on Particle Size | Reference(s) |
| pH | 4.1 - 4.5 | More homogeneous and uniform particles | [4][5] |
| Calcium Ion Concentration | 0.001 - 1 mol/L | Better control over particle size distribution | [4][5] |
| Temperature | < 30 °C (for amorphous) | Influences crystalline form and size | [5][6] |
| Agitation Speed | Increase as needed | Higher speed generally leads to smaller particles | [8][9] |
| Additives | Seed Crystals / Surfactants | Induces controlled nucleation / Limits crystal growth | [4][5][12] |
Experimental Protocols
Protocol 1: Controlled Reactive Crystallization for Homogeneous this compound
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of citric acid.
-
Prepare an aqueous solution of a calcium source (e.g., calcium chloride).
-
-
Reaction and Precipitation:
-
In a temperature-controlled reaction vessel equipped with an agitator and a pH probe, add the citric acid solution.
-
Slowly add the calcium source solution to the citric acid solution under constant agitation.
-
Monitor the pH continuously and maintain it within the 4.1-4.5 range by adding a suitable pH adjuster (e.g., sodium hydroxide) as needed.
-
Maintain the temperature of the reaction mixture below 30°C.
-
-
Seeding (Optional):
-
If using seed crystals, introduce them when the solution reaches a specific supersaturation level to promote uniform crystal growth.
-
-
Aging:
-
Allow the suspension to age for a predetermined residence time under continuous stirring to ensure complete reaction and crystallization.
-
-
Separation and Washing:
-
Separate the precipitated this compound powder from the mother liquor by filtration or centrifugation.
-
Wash the powder with deionized water to remove any unreacted ions.
-
-
Drying:
-
Dry the washed powder using a controlled method such as spray drying or freeze-drying to obtain a fine, free-flowing powder.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Influence of key parameters on particle attributes.
References
- 1. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 2. CN103755552A - Preparation method of nano calcium citrate - Google Patents [patents.google.com]
- 3. Preparation and properties of calcium citrate nanosheets for bone graft substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US7267832B2 - Amorphous water-soluble calcium citrate salts and method of making and using same - Google Patents [patents.google.com]
- 7. Improving calcium citrate food functions through spherulitic growth in reactive crystallization and a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20080152764A1 - Particulate composition comprising calcium lactate and calcium citrate microparticles - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. CN110256231B - A kind of preparation method of taking shell as raw material nano calcium citrate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing impurities in the production of monocalcium citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of monocalcium citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in monocalcium citrate synthesis?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual calcium carbonate (CaCO₃), calcium hydroxide (B78521) (Ca(OH)₂), or citric acid.
-
By-products: Formation of less soluble calcium citrate species, primarily dicalcium citrate and tricalcium citrate.[1][2]
-
Insoluble Matter: Impurities originating from the calcium source, such as acid-insoluble minerals.[3]
-
Heavy Metals and Elemental Impurities: Contaminants like lead and arsenic, often introduced through raw materials.
-
Residual Solvents: If solvents other than water are used in purification steps.
Q2: How does the molar ratio of reactants affect the purity of this compound?
A2: The molar ratio of citric acid to the calcium source is a critical factor. To favor the formation of this compound, a molar excess of citric acid is often required. A stoichiometric ratio of 2 moles of citric acid to 1 mole of calcium carbonate or hydroxide is the theoretical minimum. However, using a slight excess of citric acid (e.g., 2.1 moles of citric acid to 1 mole of calcium source) can help prevent the formation of less soluble dicalcium and tricalcium citrate, which can precipitate as impurities.[3] An insufficient amount of citric acid will likely result in the presence of unreacted calcium carbonate/hydroxide and the formation of tricalcium citrate.[1]
Q3: What is the ideal pH for the reaction mixture?
A3: The pH of the reaction mixture should be maintained in a specific range to promote the formation of this compound. While the provided search results do not give a specific pH for this compound synthesis, for calcium citrates in general, controlling the pH is crucial. For instance, in a two-step reaction to form calcium citrate, the first step to form calcium hydrogen citrate has a reaction endpoint pH of 2.7–3.5.[2] Monitoring and adjusting the pH can prevent the precipitation of unwanted citrate species.
Q4: Can the quality of starting materials impact the final product?
A4: Absolutely. The purity of the calcium source (calcium carbonate or hydroxide) and citric acid is paramount. Using food-grade or pharmaceutical-grade reactants is recommended to minimize the introduction of heavy metals, arsenic, and other elemental impurities.[4] If using natural sources like shells, it is crucial to first purify them to remove inherent organic and inorganic impurities.[1]
Troubleshooting Guides
Issue 1: Final product is a mixture of different calcium citrate salts (e.g., contains tricalcium citrate).
| Possible Cause | Suggested Corrective Action |
| Incorrect Molar Ratio | Ensure a slight molar excess of citric acid is used. A recommended starting point is a 2.1:1 molar ratio of citric acid to your calcium source.[3] |
| Inadequate Mixing | Employ vigorous and continuous stirring throughout the reaction to ensure homogeneity and complete reaction. |
| Improper Reaction Time | A reaction time that is too long can lead to the formation of more stable, less soluble citrate forms. Monitor the reaction progress and aim for the shortest effective reaction time.[1] |
Issue 2: Presence of unreacted calcium carbonate/hydroxide in the final product.
| Possible Cause | Suggested Corrective Action |
| Insufficient Citric Acid | Increase the molar ratio of citric acid to the calcium source to ensure all the calcium base is consumed. |
| Poor Solubility of Calcium Source | Ensure the calcium source is a fine powder to maximize surface area for reaction. For calcium carbonate, the reaction with citric acid will produce CO₂, and the cessation of effervescence can be an indicator of reaction completion. |
| Inadequate Reaction Time or Temperature | Allow sufficient time for the reaction to go to completion. A moderate increase in temperature can enhance the reaction rate, but be cautious as it can also affect the solubility of different citrate species. |
Issue 3: Final product contains insoluble impurities.
| Possible Cause | Suggested Corrective Action |
| Low-Quality Calcium Source | Utilize a high-purity grade of calcium carbonate or calcium hydroxide. If using a natural source, consider a pre-purification step.[4] |
| Inadequate Filtration | After the reaction is complete and before precipitation or drying, perform a thorough filtration of the solution to remove any insoluble particulate matter.[1] |
Experimental Protocols
Protocol 1: Assay of this compound and Detection of Metal Impurities by Titration
This method is adapted from standard pharmacopeial procedures for calcium salts.
Objective: To determine the purity of the synthesized this compound and quantify metal impurities.
Reagents and Equipment:
-
This compound sample
-
0.05 M Disodium (B8443419) Ethylenediaminetetraacetate (EDTA) solution
-
3N Hydrochloric acid
-
1M Sodium hydroxide solution
-
Hydroxy naphthol blue indicator
-
Deionized water
-
Burette, beaker, magnetic stirrer
Procedure:
-
Accurately weigh approximately 350 mg of the dried this compound sample.
-
Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of 3N hydrochloric acid.
-
Dilute the solution to about 100 mL with deionized water.
-
While stirring, add approximately 30 mL of 0.05 M disodium EDTA from a 50 mL burette.
-
Add 15 mL of 1M sodium hydroxide solution and 300 mg of hydroxy naphthol blue indicator.
-
Continue the titration with 0.05 M disodium EDTA until a distinct blue endpoint is observed.[5]
Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂.
% Assay = (V * M * F * 100) / (0.05 * W * (100 - LOD))
Where:
-
V = Volume of EDTA solution used (mL)
-
M = Molarity of the EDTA solution
-
F = Factor (8.307 mg)
-
W = Weight of the sample (mg)
-
LOD = Loss on drying (%)
Visualizations
Caption: Experimental workflow for minimizing impurities in this compound production.
Caption: Troubleshooting logic for identifying and addressing impurities.
References
- 1. data.epo.org [data.epo.org]
- 2. Research Progress in the Industrial Crystallization of Citrate—A Review | MDPI [mdpi.com]
- 3. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 4. CN102557920A - Process for producing calcium citrate - Google Patents [patents.google.com]
- 5. pharmadekho.com [pharmadekho.com]
Technical Support Center: Enhancing the Bioavailability of Calcium from Citrate Salts
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments on the bioavailability of calcium from citrate (B86180) salts.
Frequently Asked Questions (FAQs)
Q1: What is calcium bioavailability, and why is it a critical factor in research?
A1: Calcium bioavailability is the fraction of ingested calcium that is absorbed by the intestines and becomes available for use in metabolic processes, such as bone formation.[1] It is a critical factor because the nutritional benefit of a calcium supplement is determined not just by its elemental calcium content, but by how much of that calcium the body can effectively absorb and utilize.[1][2] High bioavailability is essential for developing effective interventions for conditions like osteoporosis and for the fortification of foods.[3][4]
Q2: What are the primary factors that influence the bioavailability of calcium from citrate salts?
A2: The bioavailability of calcium citrate is influenced by several factors:
-
Solubility and pH: Calcium citrate's solubility is pH-dependent, dissolving more readily in acidic environments.[5][6][7][8] The low pH of the stomach is crucial for the initial dissolution and ionization of calcium salts.[1]
-
Formulation: Liquid preparations or those that create a metastably supersaturated solution can significantly enhance absorption compared to solid tablets.[9][10][11] The molar ratio of calcium to citrate is also critical; an excess of citrate can delay precipitation and keep more calcium in a soluble form.[9][10][11]
-
Dose: Calcium absorption is dose-dependent, with the fractional absorption decreasing as the dose increases.[12][13] Studies suggest that doses of 500 mg or less are absorbed more efficiently.[14][15]
-
Dietary Factors: The presence of food can influence absorption. While calcium citrate is well-absorbed with or without food, certain dietary components like phytates and oxalates can form insoluble complexes with calcium, reducing its absorption.[15][16][17][18]
-
Physiological Factors: An individual's vitamin D status, age, and gastrointestinal health can impact calcium absorption.[1][15] For instance, individuals with low stomach acid (achlorhydria) may absorb calcium citrate more effectively than other salts like calcium carbonate.[15][19]
Q3: How does the bioavailability of calcium citrate compare to calcium carbonate?
A3: Numerous studies have shown that calcium citrate generally has superior bioavailability compared to calcium carbonate.[3][12][13][20][21] A meta-analysis found that calcium absorption from calcium citrate was approximately 22% to 27% higher than from calcium carbonate, both when taken with meals and on an empty stomach.[14][22] The absorption from 0.5 g of calcium as calcium citrate can be greater than that from 2.0 g of calcium as calcium carbonate.[12][13] However, one study noted that a single serving of calcium carbonate powder was more rapidly absorbed than calcium citrate tablets.[23][24][25]
Q4: What are the established methods for assessing calcium bioavailability in a research setting?
A4: The primary methods for assessing calcium bioavailability involve isotope techniques, as they are the only way to truly trace calcium absorption.[26] Common experimental approaches include:
-
Oral Calcium Load Test: This involves measuring the rise in urinary calcium excretion after administering an oral dose of a calcium salt.[12][20] The increase in urinary calcium is reflective of the amount of calcium absorbed by the intestine.[12]
-
Dual-Isotope Method: This is a highly accurate method where one calcium isotope (e.g., ⁴⁵Ca) is given orally with a meal, and another (e.g., ⁴⁷Ca or ⁴⁴Ca) is administered intravenously.[26][27] By comparing the ratio of the isotopes in blood or urine, a precise fractional absorption can be calculated.[27]
-
Fecal Recovery of Radiocalcium: In this method, a subject ingests a calcium salt labeled with a radioisotope like ⁴⁷Ca.[9][10] Fecal matter is then collected to measure the amount of unabsorbed radioisotope, allowing for the calculation of fractional absorption.[9][10]
-
In Vitro Methods: These methods, such as using Caco-2 cell cultures, simulate gastrointestinal digestion to estimate bioavailability.[16][28][29] They are useful for screening different formulations before conducting more complex in vivo studies.[16]
Q5: Are there any known drug or substance interactions that can affect calcium citrate absorption experiments?
A5: Yes, several substances can interact with calcium citrate and affect its absorption, which is a critical consideration for experimental design.
-
Medications: Calcium can bind to certain drugs, reducing their absorption. These include some antibiotics (tetracyclines, fluoroquinolones), thyroid hormones (levothyroxine), and bisphosphonates.[30][31] It is recommended to separate the administration of calcium citrate and these medications by 2 to 4 hours.[30]
-
Other Minerals: Calcium can compete with other minerals for absorption, notably iron.[30]
-
Diuretics: Thiazide diuretics can increase blood calcium levels, and co-administration with calcium supplements could lead to hypercalcemia.[30]
-
Disease States: Conditions like malabsorption syndromes, renal dysfunction, and cardiac diseases can alter calcium absorption and metabolism, and should be considered as exclusion criteria or confounding variables in studies.[19][32]
Troubleshooting Guides
Problem: We are observing low or inconsistent calcium absorption from our calcium citrate formulation in an in vivo animal/human study.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Poor Solubility of the Test Sample | Ensure the calcium citrate is fully dissolved before administration. The solubility of calcium citrate is highly pH-dependent.[5] Consider preparing a liquid formulation by dissolving calcium hydroxide (B78521) and citric acid to create a metastably supersaturated solution, which has shown enhanced bioavailability.[9][10][11] |
| High Dosage | Calcium absorption is a saturable process.[33] High single doses can lead to lower fractional absorption.[12][13] Try administering the total daily dose in smaller, divided amounts (e.g., ≤500 mg elemental calcium per dose) to maximize absorption efficiency.[14][15] |
| Inadequate Vitamin D Status | Vitamin D is essential for the active transport of calcium in the gut.[15][34] Verify and standardize the vitamin D status of your subjects before the study begins. If necessary, provide vitamin D supplementation to all participants to ensure it is not a limiting factor.[35] |
| Interference from Diet | Dietary inhibitors like phytates (from cereals, seeds) and oxalates (from spinach, leafy greens) can bind to calcium and prevent its absorption.[16][17] Standardize the diet of study subjects, ensuring it is low in these inhibitors for a period before and during the test. |
Problem: Our calcium citrate salt preparation is not fully dissolving or is precipitating out of solution during the experiment.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incorrect pH of the Solution | Calcium citrate solubility increases as pH decreases.[8] The use of citric acid can lower the pH and increase the formation of soluble calcium-citrate complexes, thereby enhancing overall solubility.[7] Adjust the pH of your solvent to a more acidic range if your experimental protocol allows. |
| Suboptimal Calcium-to-Citrate Molar Ratio | An excess of citrate relative to calcium can delay the precipitation of calcium citrate.[9][11] A formulation using a mixture of calcium hydroxide and citric acid with a calcium-to-citrate molar ratio of 1.25 has been shown to dissolve rapidly and remain in solution for an extended period across a wide pH range.[9][10][11] |
| Solid vs. Liquid Formulation | Solid preparations of tricalcium dicitrate are less effective than liquid preparations formulated from a mixture of calcium hydroxide and citric acid in providing soluble calcium.[9][11] If possible, switch to a liquid formulation for your experiments to improve dissolution and bioavailability. |
Data Presentation: Comparative Bioavailability
Table 1: Bioavailability of Solubilized Calcium Citrate vs. Tricalcium Dicitrate
| Parameter | Tricalcium Dicitrate (Solid) | Calcium Hydroxide + Citric Acid Mixture (Ca:Citrate Ratio 1.25) | Improvement | Source |
| Increment in Urinary Calcium | 0.085 ± 0.086 mg/dL GF | 0.138 ± 0.056 mg/dL GF | 62.4% | [9][10][11] |
| Fractional Calcium Absorption | 0.172 ± 0.061 | 0.324 ± 0.107 | 88.4% | [9][10][11] |
| Data from a study involving a 500 mg oral calcium load in normal subjects. |
Table 2: Comparative Fractional Absorption of Calcium Citrate and Calcium Carbonate
| Calcium Salt | Fractional Calcium Absorption (± SD) | Source |
| Calcium Citrate | 0.402 ± 0.067 | [12] |
| Calcium Carbonate | 0.314 ± 0.100 | [12] |
| Data from a fecal recovery study using radiolabeled calcium salts (100-200 mg elemental calcium). |
Experimental Protocols
Protocol 1: Oral Calcium Load Test for Assessing Bioavailability
This protocol is based on the methodology used to measure intestinal calcium absorption from the rise in urinary calcium.[12]
-
Subject Preparation:
-
Baseline Measurement:
-
On the morning of the test, subjects should void their bladder completely. This sample is discarded.
-
A 2-hour baseline urine sample is collected to measure basal calcium excretion.
-
-
Administration of Calcium Salt:
-
The test calcium citrate formulation (e.g., providing 500 mg of elemental calcium) is administered orally with a standardized volume of deionized water.
-
-
Post-Load Urine Collection:
-
Analysis:
-
Urine samples are analyzed for calcium and creatinine (B1669602) concentration using methods like atomic absorption spectrophotometry.[36]
-
The change in urinary calcium excretion from baseline is calculated and often expressed as mg/dL of glomerular filtrate (GF) to normalize for renal function.[12]
-
Protocol 2: Fecal Recovery Method Using Radioisotopes
This protocol outlines the steps for determining fractional calcium absorption using an oral radiotracer.[9][10]
-
Subject Preparation:
-
Subjects are placed on a metabolic diet with a known, constant calcium intake for an equilibration period.
-
-
Tracer Administration:
-
Fecal Collection:
-
All fecal matter is collected for the following 5-6 days.[26] The collection period must be long enough to ensure complete passage of the unabsorbed tracer.
-
-
Sample Processing and Analysis:
-
The collected fecal samples are pooled, homogenized, and an aliquot is taken for analysis.
-
The radioactivity of the aliquot is measured using a gamma counter.
-
-
Calculation of Fractional Absorption:
-
The total amount of the radioisotope recovered in the feces is determined.
-
Fractional calcium absorption (α) is calculated as: α = (Total ⁴⁷Ca administered – Total ⁴⁷Ca recovered in feces) / Total ⁴⁷Ca administered
-
Visualizations
Caption: Key factors influencing calcium citrate bioavailability.
Caption: Workflow for an in vivo calcium absorption study.
Caption: Enhanced absorption from solubilized calcium citrate.
References
- 1. Calcium Absorption from Food Products: Food Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. coxtechnic.com [coxtechnic.com]
- 4. Calcium Citrate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20070065542A1 - Enhanced solubility of preformed calcium citrate by adding citric acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Comparison of Common Calcium Supplements | AAFP [aafp.org]
- 15. mayoclinic.org [mayoclinic.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Interventions to improve calcium intake through foods in populations with low intake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scite.ai [scite.ai]
- 19. drugs.com [drugs.com]
- 20. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcium Citrate Shown to Have Superior Bioavailability [medscape.com]
- 22. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate. | Semantic Scholar [semanticscholar.org]
- 23. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 25. tandfonline.com [tandfonline.com]
- 26. A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 2024.sci-hub.se [2024.sci-hub.se]
- 28. In vitro determination of calcium bioavailability of milk, dairy products and infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An in vitro study to assess bioaccessibility and bioavailability of calcium from blue whiting ( Micromesistius poutassou ) fish bone powder – ScienceOpen [scienceopen.com]
- 30. Calcium Citrate Interactions You Should Be Aware Of - GoodRx [goodrx.com]
- 31. What Medications Should Not Be Taken With Calcium Citrate? - Kands [kandschemical.com]
- 32. Calcium citrate Interactions - Drugs.com [drugs.com]
- 33. scielo.br [scielo.br]
- 34. 2 Nutrients That Help Your Body Absorb Calcium for Better Results [verywellhealth.com]
- 35. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 36. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of monocalcium citrate and tricalcium citrate
A Comparative Analysis of Monocalcium Citrate (B86180) and Tricalcium Citrate for Pharmaceutical and Nutraceutical Applications
Introduction
Calcium is a critical mineral for numerous physiological processes, most notably bone health. Supplementation is often necessary to meet daily requirements, and the choice of calcium salt can significantly impact its efficacy. Among the organic salts, calcium citrates are favored for their bioavailability, particularly in individuals with compromised gastric acid secretion.[1] This guide provides a detailed comparative analysis of two forms: monocalcium citrate and tricalcium citrate. While direct comparative studies are limited, this document synthesizes available data on their physicochemical properties and outlines experimental protocols for their evaluation to assist researchers and formulation scientists in selecting the appropriate salt for their specific application.
Physicochemical Properties
This compound and tricalcium citrate are both calcium salts of citric acid but differ significantly in their chemical structure, calcium content, and pH characteristics.[2] Tricalcium citrate is the most common form used in dietary supplements, while this compound's acidic nature lends it to applications as an acidity regulator and in effervescent formulations.[3][4][5]
A summary of their key quantitative properties is presented below.
| Property | This compound | Tricalcium Citrate | Source(s) |
| Chemical Formula | C₁₂H₁₄CaO₁₄ (Monohydrate: C₁₂H₁₄CaO₁₄·H₂O) | Ca₃(C₆H₅O₇)₂ (Tetrahydrate: Ca₃(C₆H₅O₇)₂·4H₂O) | [3][6][7] |
| Molecular Weight | 422.33 g/mol (Anhydrous) | 498.44 g/mol (Anhydrous) | [6][7] |
| Elemental Calcium Content | ~9% | ~21.1% (Tetrahydrate) to 24.1% (Anhydrous) | [6][7] |
| pH (1% aqueous solution) | ~3.5 | Neutral | [6] |
| Solubility in Water | Data is inconsistent; its use in effervescent tablets suggests high solubility. | Sparingly soluble (~0.95 g/L at 25°C). Exhibits inverse solubility (less soluble at higher temperatures). | [4][5][7] |
Comparative Bioavailability and Dissolution
The bioavailability of a calcium salt is critically dependent on its solubility and dissolution rate in the gastrointestinal tract.
-
This compound : Due to its acidic nature, the absorption of calcium from a this compound solution is independent of gastric acid levels.[4] This makes it a potentially effective source for individuals with achlorhydria or those taking acid-reducing medications. Its formulation into effervescent tablets that create a solution of this compound suggests a rapid dissolution profile.[4]
-
Tricalcium Citrate : This form is well-regarded for its bioavailability, which is superior to that of calcium carbonate.[1][8] Its dissolution is largely independent of the pH of the surrounding medium, a significant advantage over calcium carbonate which requires an acidic environment for optimal absorption.[9]
Experimental Protocols for Comparative Analysis
To provide a definitive comparison, standardized experimental protocols are essential. The following sections detail methodologies for evaluating solubility, dissolution rate, and in vitro bioavailability.
Protocol for Determination of pH-Dependent Solubility
This protocol determines the equilibrium solubility of the calcium salts across a range of pH values simulating the gastrointestinal tract.
Materials:
-
This compound and tricalcium citrate powders.
-
Deionized water.
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment.
-
pH meter.
-
Constant temperature shaker/incubator (set to 37°C).
-
0.45 µm syringe filters.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium quantification.
Procedure:
-
Prepare a series of buffer solutions with pH values of 2.0, 4.5, and 7.0 to simulate gastric, upper intestinal, and lower intestinal conditions, respectively.
-
Add an excess amount of each calcium salt to separate flasks containing the buffer solutions.
-
Place the flasks in a shaker incubator at 37°C and agitate for 24 hours to ensure equilibrium is reached.
-
After 24 hours, measure and record the final pH of each suspension.
-
Withdraw a sample from each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.
-
Dilute the filtrate appropriately and analyze the calcium concentration using ICP-OES or AAS.
-
Express solubility in g/L or mg/mL.
Protocol for In Vitro Dissolution Rate
This method, adapted from the U.S. Pharmacopeia (USP) dissolution testing guidelines, measures the rate at which calcium becomes available from a solid dosage form.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
Materials:
-
Tablets or capsules of this compound and tricalcium citrate (if applicable), or standardized powder pressings.
-
Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid).
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
Procedure:
-
Place one tablet or a specified amount of powder of a single calcium salt into each dissolution vessel.
-
Begin the test and withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze for calcium content using ICP-OES or AAS.
-
Calculate the cumulative percentage of calcium dissolved at each time point relative to the total calcium content in the dosage form.
-
Plot the percentage of dissolved calcium against time to generate a dissolution profile for each salt.
Protocol for In Vitro Bioavailability (Caco-2 Cell Model)
This protocol uses the Caco-2 human colon adenocarcinoma cell line, which differentiates to form a monolayer of enterocytes, as a model for the intestinal barrier to assess calcium uptake.[10]
Phase 1: Simulated Gastrointestinal Digestion
-
Prepare a suspension of each calcium salt in a simulated meal context.
-
Perform a sequential digestion:
-
Gastric Phase: Incubate the sample with pepsin at pH 2.0-3.0 for 1-2 hours at 37°C.
-
Intestinal Phase: Neutralize the pH to 7.0 and add pancreatin (B1164899) and bile salts. Incubate for an additional 2 hours at 37°C.
-
-
Centrifuge the digestate to separate the soluble fraction (bioaccessible calcium) from the solid residue.
Phase 2: Caco-2 Cell Calcium Uptake
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed (typically 21 days).
-
Wash the cell monolayers with a buffered salt solution.
-
Apply the soluble fraction from the simulated digestion to the apical side of the Caco-2 cell monolayers.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
After incubation, wash the cells thoroughly to remove any surface-bound calcium.
-
Lyse the cells to release the intracellular calcium.
-
Quantify the calcium content in the cell lysate using a sensitive method like ICP-MS.
-
Calculate the percentage of calcium uptake relative to the amount applied to the cells.
Visualizations
Chemical Structures
The fundamental difference between the two salts lies in the ratio of calcium to citrate ions.
Caption: Simplified representation of ion ratios in calcium citrates.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for a comprehensive comparison, progressing from basic properties to biological relevance.
Caption: Workflow for comparing calcium citrate salts.
Factors Influencing Calcium Absorption
The ultimate goal of calcium supplementation is absorption. This process is influenced by both the properties of the calcium salt and the physiological environment.
Caption: Key factors impacting the absorption of calcium salts.
References
- 1. coxtechnic.com [coxtechnic.com]
- 2. altmeyers.org [altmeyers.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Tricalcium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. Calcium citrate - Wikipedia [en.wikipedia.org]
- 8. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Dissolution velocity of different calcium preparations used in the clinical field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Differentiating Monocalcium Citrate from Dicalcium and Tricalcium Citrate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the various forms of calcium citrate (B86180) is critical for optimizing formulations and ensuring desired therapeutic outcomes. This guide provides a comprehensive comparison of monocalcium citrate, dicalcium citrate, and tricalcium citrate, supported by physicochemical data, analytical methodologies, and insights into their biological significance.
Physicochemical Properties: A Quantitative Comparison
The fundamental differences between monocalcium, dicalcium, and tricalcium citrate lie in their chemical composition, which in turn influences their physical and chemical properties. A summary of these key characteristics is presented below.
| Property | This compound | Dicalcium Citrate | Tricalcium Citrate |
| Chemical Formula | C₁₂H₁₄CaO₁₄ | Ca(C₆H₆O₇) | Ca₃(C₆H₅O₇)₂ |
| Molecular Weight ( g/mol ) | 422.31[1] | 230.19[2] | Anhydrous: 498.43, Tetrahydrate: 570.49[3] |
| Calcium Content (%) | ~9% | Not explicitly found | Anhydrous: 24.1%, Tetrahydrate: 21.1%[3] |
| Solubility in Water | Largely water-soluble | Sparingly soluble | Sparingly soluble (0.95 g/L at 25°C)[3] |
| pH (1% aqueous solution) | 3.2 - 3.5[1] | Not explicitly found | Approximately 6-8 |
| Appearance | White, odorless powder[1] | White, odorless substance | Fine white powder[3] |
Analytical Differentiation: Experimental Protocols
Distinguishing between the three forms of calcium citrate requires specific analytical techniques that can probe their unique chemical and physical characteristics.
Calcium Content Determination by Complexometric Titration
This method determines the total calcium content, which can be used to infer the specific form of calcium citrate when combined with other analytical data.
Principle: Calcium ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a calcium-sensitive indicator.
Protocol:
-
Sample Preparation: Accurately weigh approximately 350 mg of the calcium citrate sample, previously dried at 150°C for 4 hours.[4][5][6] Dissolve the sample in a mixture of 10 mL of deionized water and 2 mL of dilute hydrochloric acid.[4][5][6] Dilute the solution to approximately 100 mL with deionized water.
-
Titration: While stirring, add 30 mL of 0.05 M EDTA solution from a burette.
-
Endpoint Detection: Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[4][5][6] Continue the titration with 0.05 M EDTA until a distinct blue endpoint is observed.[4][5][6]
-
Calculation: Calculate the percentage of calcium in the sample based on the volume of EDTA consumed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate the citrate salts by identifying characteristic vibrations of the carboxylate groups and water of hydration.
Principle: Each calcium citrate salt will exhibit a unique infrared spectrum due to differences in the coordination of the citrate anion to the calcium ion and the presence of water molecules.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the calcium citrate sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Obtain the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Compare the positions and shapes of the absorption bands, particularly in the regions of O-H stretching (for hydrates, ~3500-3000 cm⁻¹) and carboxylate asymmetric and symmetric stretching (~1600-1400 cm⁻¹).[7][8][9][10]
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and dehydration/decomposition processes of the calcium citrate salts.
Principle: The different hydration states and thermal decomposition pathways of the three salts will result in distinct TGA and DSC profiles.
Protocol:
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the calcium citrate sample into an alumina (B75360) or platinum crucible.
-
Analysis Conditions: Heat the sample from room temperature to approximately 1000°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Data Analysis: Analyze the TGA curve for mass loss steps corresponding to dehydration and decomposition.[11][12][13][14][15] Analyze the DSC curve for endothermic and exothermic peaks associated with these transitions.[11][12][13][14][15]
X-ray Diffraction (XRD)
XRD is a powerful technique for identifying the specific crystalline form of each calcium citrate salt.
Principle: Each crystalline solid has a unique atomic arrangement, which produces a characteristic X-ray diffraction pattern.
Protocol:
-
Sample Preparation: Finely grind the calcium citrate sample to a homogenous powder.
-
Data Acquisition: Mount the sample in the XRD instrument and collect the diffraction pattern over a specific 2θ range (e.g., 5-70°).
-
Phase Identification: Compare the obtained XRD pattern with reference patterns from crystallographic databases (e.g., JCPDS) to identify the specific calcium citrate phase.[16][17][18][19][20]
Bioavailability and Physiological Significance
While "calcium citrate" is generally recognized for its superior bioavailability compared to calcium carbonate, especially in individuals with low stomach acid, specific comparative data for the mono-, di-, and tricalcium forms is scarce in the literature.[21][22][23][24] Most studies evaluate a single form of calcium citrate or do not specify the exact salt used. However, some general principles can be inferred:
-
Solubility: The higher solubility of this compound would suggest potentially faster dissolution in the gastrointestinal tract, which could be a factor in its absorption.
-
pH: The acidic nature of this compound may be advantageous for absorption in individuals with achlorhydria (low stomach acid).
A study comparing different calcium preparations found that a calcium citrate solution had significantly higher absorption than a calcium lactogluconate/carbonate solution.[25] Another study suggested that a solubilized form of calcium citrate, created by mixing calcium hydroxide and citric acid, had enhanced bioavailability compared to solid tricalcium dicitrate.[26] These findings highlight the importance of the formulation and solubility of calcium citrate in its overall bioavailability.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the comprehensive differentiation of monocalcium, dicalcium, and tricalcium citrate.
References
- 1. Calcium dicitrate | C12H14CaO14 | CID 57462251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicalcium citrate - Wikipedia [en.wikipedia.org]
- 3. Calcium citrate - Wikipedia [en.wikipedia.org]
- 4. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 5. fao.org [fao.org]
- 6. drugfuture.com [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nano.ku.dk [nano.ku.dk]
- 14. Thermal decomposition of calcium citrate tetrahydrate (1994) | S.A.A. Mansour | 49 Citations [scispace.com]
- 15. Thermal decomposition of calcium citrate tetrahydrate | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women | Food & Nutrition Research [foodandnutritionresearch.net]
- 22. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Calcium Citrate Shown to Have Superior Bioavailability [medscape.com]
- 25. Intestinal calcium absorption from different calcium preparations: influence of anion and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhanced calcium bioavailability from a solubilized form of calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Monocalcium Citrate and Calcium Carbonate
For researchers, scientists, and professionals in drug development, the selection of an appropriate calcium salt is a critical decision influenced by factors such as solubility, bioavailability, and the physiological state of the recipient. This guide provides an objective comparison of two commonly used calcium salts: monocalcium citrate (B86180) and calcium carbonate, supported by experimental data to inform formulation and research decisions.
Executive Summary
Extensive research demonstrates that monocalcium citrate generally exhibits superior bioavailability compared to calcium carbonate. This difference is primarily attributed to their differing solubility and dependence on gastric acid for absorption. This compound, being more soluble and less reliant on a low pH environment, provides a more consistent and efficient delivery of calcium. Key findings from various studies indicate higher serum calcium levels, increased urinary calcium excretion, and more significant suppression of parathyroid hormone (PTH) following the administration of this compound.
Quantitative Data Comparison
The following table summarizes key bioavailability parameters from comparative studies. These studies typically involve administering equivalent doses of elemental calcium from this compound and calcium carbonate to human subjects and measuring subsequent changes in serum and urine.
| Parameter | This compound | Calcium Carbonate | Key Findings |
| Fractional Calcium Absorption | Higher | Lower | Fractional calcium absorption from calcium citrate has been reported to be significantly higher (0.402 ± 0.067) than from calcium carbonate (0.314 ± 0.100).[1] A meta-analysis of 15 studies concluded that calcium absorption from calcium citrate was approximately 22% to 27% greater than from calcium carbonate, both with and without meals.[2] |
| Peak Serum Calcium (Cmax) | Significantly Higher | Lower | Studies have consistently shown a greater increase in serum calcium concentration after ingestion of calcium citrate compared to calcium carbonate.[3][4] |
| Time to Peak (Tmax) | Generally Shorter | Longer | The more rapid dissolution of this compound often leads to a faster rise in serum calcium levels. |
| Area Under the Curve (AUC) for Serum Calcium | Significantly Greater | Lower | The total amount of calcium absorbed over time, as represented by the AUC, is consistently higher for calcium citrate.[4] |
| Urinary Calcium Excretion | Significantly Higher | Lower | Increased urinary calcium excretion is an indicator of greater calcium absorption. Studies report a 20-66% higher urinary calcium level following a calcium citrate load compared to calcium carbonate.[5] |
| Parathyroid Hormone (PTH) Suppression | Greater Suppression | Less Suppression | The greater rise in serum calcium from this compound leads to a more pronounced suppression of PTH, a hormone that regulates calcium levels by influencing bone resorption.[3] |
Experimental Protocols
The methodologies employed in studies comparing the bioavailability of calcium salts share common elements designed to ensure accurate and reproducible results.
Generalized Experimental Protocol
-
Subject Recruitment: Healthy human volunteers, often postmenopausal women to assess calcium absorption relevant to osteoporosis prevention, are recruited. Subjects typically undergo a screening process to exclude individuals with conditions or on medications that could affect calcium metabolism.
-
Dietary Control: Prior to the study, participants are placed on a calcium-restricted diet for a specified period (e.g., one week) to standardize baseline calcium levels.[4]
-
Study Design: A randomized, double-blind, crossover design is frequently used. This design minimizes bias as each participant serves as their own control, receiving both calcium formulations at different times with a washout period in between.
-
Dosing: Subjects receive a standardized single dose of elemental calcium (e.g., 500 mg) from either this compound or calcium carbonate. The supplements are often administered with a standardized low-calcium meal to mimic real-world conditions.
-
Sample Collection:
-
Blood Samples: Venous blood is collected at baseline (pre-dose) and at regular intervals (e.g., hourly for 6-8 hours) post-dose to measure serum calcium and PTH levels.
-
Urine Samples: Urine is collected for a set period (e.g., 24 hours) to measure total calcium excretion.
-
-
Analytical Methods:
-
Serum and Urinary Calcium: Atomic absorption spectrometry is a common method for quantifying calcium concentrations.
-
Serum PTH: Immunoassays are used to measure intact parathyroid hormone levels.
-
-
Pharmacokinetic Analysis: Data from serum calcium measurements are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Visualization of Absorption Pathways
The differing chemical properties of this compound and calcium carbonate directly impact their absorption pathways in the gastrointestinal tract.
Calcium Carbonate Absorption Pathway
Calcium carbonate is relatively insoluble and requires an acidic environment for dissolution and subsequent absorption.
This compound Absorption Pathway
This compound is more soluble than calcium carbonate and its dissolution is less dependent on stomach acid.
Conclusion
The available experimental data strongly indicate that this compound offers a bioavailability advantage over calcium carbonate. Its superior solubility and reduced dependence on gastric acid allow for more efficient and reliable calcium absorption. These characteristics make this compound a preferable option in populations with compromised acid secretion, such as the elderly or individuals on acid-suppressing medications. For drug development professionals, the choice of calcium salt should be guided by the target population and the desired pharmacokinetic profile. The enhanced absorption of this compound may allow for lower dosing to achieve the desired therapeutic effect, potentially improving patient compliance and reducing gastrointestinal side effects.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium bioavailability from calcium carbonate and calcium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Calcium Citrate Quantification
For researchers, scientists, and drug development professionals, accurate quantification of calcium citrate (B86180) is crucial for quality control, formulation development, and regulatory compliance. This guide provides a detailed comparison of three common analytical methods: Complexometric Titration, High-Performance Liquid Chromatography (HPLC), and Atomic Absorption Spectroscopy (AAS). Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific requirements for accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each method for the quantification of calcium citrate.
| Performance Parameter | Complexometric Titration | High-Performance Liquid Chromatography (HPLC) | Atomic Absorption Spectroscopy (AAS) |
| Principle | Chelation of calcium ions with a titrant (e.g., EDTA) in the presence of a metal indicator. | Separation of citrate or calcium ions based on their affinity for a stationary phase, followed by detection. | Measurement of the absorption of light by free calcium atoms in a flame or furnace. |
| Specificity | Can be prone to interference from other metal ions if not properly masked. | High specificity for either the citrate anion or the calcium cation, depending on the method configuration. | Highly specific for calcium; minimal interference from the citrate moiety. |
| Accuracy | Generally high, with acceptance criteria for assays typically between 97.5% and 100.5%.[1] | High accuracy, with recovery rates often between 98-102%.[2] | High accuracy, with recovery typically in the range of 93-102%. |
| Precision (%RSD) | High precision, with modern autotitrators capable of achieving <0.1% RSD.[3] | Excellent precision, with intraday and interday RSDs often ≤ 9.5%.[2] | Good precision, with intraday and interday RSDs typically between 0.48%-5.01%. |
| Linearity (r²) | Not applicable in the same sense as instrumental methods. | Excellent linearity, with correlation coefficients (r²) typically >0.99.[2] | Excellent linearity over a defined concentration range, with r² often >0.999. |
| Limit of Detection (LOD) | Higher LOD compared to instrumental methods. | Low LOD, for instance, 3.9 ng/mL for hydroxycitric acid in plasma.[2] | Very low LOD, for example, 2.8 mg/g for calcium.[4] |
| Limit of Quantification (LOQ) | Higher LOQ. | Low LOQ, for instance, 20.0 ng/mL for hydroxycitric acid in plasma.[2] | Low LOQ, for example, 9.5 mg/g for calcium.[4] |
| Sample Throughput | Moderate; can be automated for higher throughput. | High; well-suited for automated analysis of a large number of samples. | High; autosamplers enable high-throughput analysis. |
| Cost & Complexity | Low cost and relatively simple instrumentation. | Higher initial instrument cost and complexity. | Moderate to high instrument cost and complexity. |
Experimental Workflows
To visualize the general workflow for validating an analytical method and the specific experimental process for each technique, the following diagrams are provided.
References
- 1. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 2. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Monocalcium Citrate Synthesis Confirmation using XRD and FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of monocalcium citrate (B86180) and its common alternative, tricalcium citrate, with a focus on confirming successful synthesis using X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and comparative data are presented to aid researchers in the identification and quality control of these calcium citrate forms.
Introduction
Calcium citrate is a widely used calcium supplement and food additive. It exists in several forms, including monocalcium citrate, dicalcium citrate, and tricalcium citrate. The specific form of calcium citrate can impact its solubility, bioavailability, and suitability for different applications. Therefore, accurate characterization of the synthesized product is crucial. This guide focuses on the use of XRD and FTIR as rapid and reliable methods to confirm the synthesis of this compound and differentiate it from tricalcium citrate. While dicalcium citrate is another potential variant, its synthesis and characterization data are less commonly reported in the literature, making direct comparison challenging.
Data Presentation
The following tables summarize the key distinguishing features of this compound and tricalcium citrate based on XRD and FTIR analysis.
Table 1: Comparative XRD Data for Calcium Citrate Forms
| Calcium Citrate Form | Key 2θ Peaks (°) and Intensities | Crystal System | Reference |
| This compound | Data not readily available in a comparable format. | - | [1] |
| Tricalcium Citrate Tetrahydrate | 6.10, 10.48, 12.16, 13.13, 14.03 | Triclinic | [2] |
| Dicalcium Citrate | Data for pure dicalcium citrate is not readily available. | - | [3] |
Note: The XRD pattern of crystalline materials is unique and can be used as a "fingerprint" for identification. The 2θ values correspond to the diffraction angles of X-rays from the crystal lattice planes.
Table 2: Comparative FTIR Data for Calcium Citrate Forms
| Calcium Citrate Form | Key Absorption Bands (cm⁻¹) | Assignment of Functional Groups | Reference |
| This compound | ~3400-3200 (broad), ~1730 (C=O), ~1600 (COO⁻ asym), ~1400 (COO⁻ sym) | O-H stretch (water/hydroxyl), Carboxylic acid C=O, Asymmetric carboxylate stretch, Symmetric carboxylate stretch | [4] |
| Tricalcium Citrate Tetrahydrate | ~3482 (broad), ~1582 (strong), ~1441 (strong) | O-H stretch (water of hydration), Asymmetric COO⁻ stretch, Symmetric COO⁻ stretch | [4] |
| Dicalcium Citrate | Data for pure dicalcium citrate is not readily available. | - | [3] |
Note: FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule. The presence and position of characteristic absorption bands can confirm the presence of citrate and the nature of its coordination with calcium.
Experimental Protocols
Detailed methodologies for the synthesis of calcium citrate and its characterization by XRD and FTIR are provided below.
1. Synthesis of this compound
This protocol is adapted from a method involving the reaction of calcium carbonate with an excess of citric acid.[5]
-
Materials:
-
Calcium Carbonate (CaCO₃)
-
Citric Acid (H₃C₆H₅O₇)
-
Deionized Water
-
-
Procedure:
-
Determine the desired molar ratio. For this compound, a molar ratio of 1:2 (CaCO₃:Citric Acid) is theoretically required. An excess of citric acid (e.g., 1:2.1) can help ensure the complete conversion to the monocalcium form.
-
Dissolve the calculated amount of citric acid in a minimal amount of deionized water in a beaker with constant stirring.
-
Slowly add the calculated amount of calcium carbonate powder to the citric acid solution. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases.
-
The resulting solution will contain this compound.
-
To obtain a solid product, the solution can be dried under vacuum at a low temperature (e.g., 50-60 °C) to prevent degradation.
-
2. Synthesis of Tricalcium Citrate
This protocol is based on the neutralization of citric acid with a calcium source.[6][7]
-
Materials:
-
Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)
-
Citric Acid (H₃C₆H₅O₇)
-
Deionized Water
-
-
Procedure:
-
The stoichiometric ratio for tricalcium citrate is 3 moles of calcium source to 2 moles of citric acid.
-
Prepare a slurry of the calcium source (e.g., calcium hydroxide) in deionized water.
-
Prepare a solution of citric acid in deionized water.
-
Slowly add the citric acid solution to the calcium source slurry with vigorous stirring.
-
A white precipitate of tricalcium citrate will form.
-
Continue stirring for a sufficient period to ensure the reaction is complete.
-
Filter the precipitate, wash with deionized water to remove any unreacted starting materials, and dry in an oven at a moderate temperature (e.g., 80-100 °C).
-
3. X-ray Diffraction (XRD) Analysis
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation:
-
The synthesized calcium citrate powder should be finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.
-
The fine powder is then packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's top.
-
-
Data Collection:
-
The sample is mounted in the diffractometer.
-
The X-ray source is typically Cu Kα radiation (λ = 1.5406 Å).
-
The data is collected over a 2θ range, typically from 5° to 80°, with a step size of 0.02° and a scan speed of 2°/min.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed.
-
The positions (2θ values) and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) or literature data to identify the crystalline phase(s) present in the sample.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (using ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the dry calcium citrate powder onto the crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Collection:
-
A background spectrum of the empty ATR crystal is collected first.
-
The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are usually co-added to improve the signal-to-noise ratio. The spectral resolution is typically set to 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting FTIR spectrum (a plot of absorbance or transmittance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.
-
Key bands to observe include the broad O-H stretching of water and hydroxyl groups, the C=O stretching of any free carboxylic acid groups, and the characteristic symmetric and asymmetric stretching vibrations of the carboxylate (COO⁻) groups coordinated to the calcium ion. The positions of these carboxylate bands can help distinguish between the different forms of calcium citrate.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
XRD and FTIR spectroscopy are powerful analytical techniques for the confirmation of this compound synthesis and for distinguishing it from other calcium citrate forms like tricalcium citrate. By carefully controlling the stoichiometry of the synthesis reaction and comparing the resulting XRD and FTIR data with established patterns, researchers can ensure the identity and purity of their synthesized product. This guide provides the necessary comparative data and experimental protocols to facilitate this process for professionals in research and drug development. Further research is needed to establish a comprehensive dataset for dicalcium citrate to allow for its unambiguous identification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Crystal structures of tricalcium citrates | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Dicalcium citrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US2396115A - Production of mono-calcium citrate - Google Patents [patents.google.com]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Calcium Salts on Osteoblast Proliferation: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of different calcium salts—calcium chloride, calcium lactate, calcium gluconate, and calcium citrate—on osteoblast proliferation. The information is curated for researchers, scientists, and drug development professionals in the field of bone regeneration and osteoporosis research. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the underlying cellular mechanisms.
Quantitative Data Summary
The following table summarizes the quantitative effects of various calcium salts on osteoblast proliferation and differentiation markers from multiple studies. It is important to note that the experimental conditions, such as cell lines, concentrations, and incubation times, vary between studies, making direct comparisons challenging.
| Calcium Salt | Cell Line | Concentration | Incubation Time | Effect on Proliferation/Differentiation | Source |
| Calcium Chloride | Rat bone marrow cells | 0.25 mM | 24 hours | 26.6% increase in cell number compared to control | [1] |
| Rat bone marrow cells | 1.0 mM | 24 hours | 5.4% increase in cell number compared to control | [2] | |
| Rabbit osteoblasts | 1-10 mM | 24, 72, 120 hours | Inhibition of cellular metabolism and ALP activity | [3] | |
| Calcium Lactate | Osteoblast-lineage cells | Not specified | Not specified | Promoted alkaline phosphatase (ALP) activity | [4] |
| Calcium Glucoheptonate * | MG-63 (osteoblast-like) | 0.25 mM | 48 hours | ~57% increase in cell proliferation (MTT assay) | [5] |
| MG-63 (osteoblast-like) | 1.0 mM | 48 hours | Significant increase in cell proliferation (MTT assay) | [5] | |
| Calcium Citrate | hFOB 1.19 | 0.5 mg/ml | 4 days | 4-fold increase in DNA synthesis compared to control | [6] |
| hFOB 1.19 | 0.5 mg/ml | 4 days | 2.5-fold increase in ALP activity compared to control | [6] |
*Calcium glucoheptonate is an organic calcium salt with properties similar to calcium gluconate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
Primary osteoblasts or osteoblast-like cell lines (e.g., hFOB 1.19, MG-63) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.[3][6] Cells are seeded in multi-well plates and allowed to adhere before treatment with different concentrations of the specified calcium salts. Control groups are cultured in a standard medium without additional calcium salts.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate osteoblasts in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh media containing various concentrations of the calcium salt being tested and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[7]
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
-
Cell Culture and Lysis: Culture osteoblasts in the presence of different calcium salts for a specified period (e.g., 4 days).[6] After incubation, wash the cells with PBS and lyse them using a lysis buffer (e.g., Tris-HCl with Triton X-100).[8]
-
ALP Reaction: Transfer the cell lysate to a new plate and add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.[8]
-
Incubation and Measurement: Incubate the plate at 37°C. The ALP in the lysate will convert the colorless pNPP to the yellow p-nitrophenol.
-
Stopping the Reaction: Stop the reaction by adding NaOH.
-
Absorbance Reading: Measure the absorbance at 405 nm. The ALP activity is proportional to the absorbance and is typically normalized to the total protein concentration of the cell lysate.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in calcium-induced osteoblast proliferation and a general workflow for comparing the effects of different calcium salts.
Figure 1. A generalized workflow for comparing the effects of different calcium salts on osteoblast proliferation and differentiation.
Figure 2. The Calcium-Sensing Receptor (CaSR) pathway, where extracellular calcium binding to CaSR can trigger intracellular calcium release and activate the AKT pathway to promote osteoblast proliferation.
Figure 3. The Wnt/Calcium signaling pathway, a non-canonical Wnt pathway that increases intracellular calcium, leading to the activation of transcription factors like NFAT, which regulate osteoblast differentiation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactate induces osteoblast differentiation by stabilization of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro | PLOS One [journals.plos.org]
- 6. Comparative effects of a novel plant-based calcium supplement with two common calcium salts on proliferation and mineralization in human osteoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A protocol for isolation and identification and comparative characterization of primary osteoblasts from mouse and rat calvaria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vivo Bone Regeneration: Monocalcium Citrate Scaffolds Versus Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to the exploration of a variety of biomaterials. This guide provides an objective comparison of in-vivo studies on bone regeneration using emerging monocalcium citrate-based scaffolds against traditional materials like hydroxyapatite (B223615) (HA) and β-tricalcium phosphate (B84403) (β-TCP). By presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation bone regenerative therapies.
Quantitative Performance Analysis
The efficacy of bone regeneration scaffolds is primarily evaluated through quantitative measures such as new bone volume (BV/TV), and bone mineral density (NBMD). The following tables summarize key findings from in-vivo studies, offering a comparative look at the performance of different scaffold materials.
| Scaffold Material | Animal Model | Defect Type | Time Point | New Bone Volume (NBV) (mm³) | New Bone Mineral Density (NBMD) (g/mm³) | Citation |
| β-TCP (Positive Control) | Wistar Rat | Calvarial Defect (5mm) | 4 weeks | 2.37 ± 0.33 | - | [1] |
| 10 weeks | 3.48 ± 0.27 | 0.426 ± 0.018 | [1] | |||
| PEVAV/β-TCP 70 | Wistar Rat | Calvarial Defect (5mm) | 4 weeks | 2.56 ± 0.52 | - | [1] |
| 10 weeks | - | - | [1] | |||
| Empty Defect (Negative Control) | Wistar Rat | Calvarial Defect (5mm) | 10 weeks | 2.88 ± 0.33 | 0.243 ± 0.015 | |
| Synthesised Hydroxyapatite | Rat | Calvarial Defect | 4 weeks | 17.4% of defect area | - | [2] |
| 8 weeks | 35.7% of defect area | - | [2] | |||
| 12 weeks | 55.5% of defect area | - | [2] | |||
| Commercial Hydroxyapatite | Rat | Calvarial Defect | 4 weeks | 6.6% of defect area | - | [2] |
| 8 weeks | - | - | [2] | |||
| 12 weeks | - | - | [2] | |||
| Xenograft Hydroxyapatite | Rat | Calvarial Defect | 4 weeks | 7.1% of defect area | - | [2] |
| 8 weeks | - | - | [2] | |||
| 12 weeks | - | - | [2] | |||
| Control (Empty Defect) | Rat | Calvarial Defect | 4 weeks | 0.8% of defect area | - | [2] |
| Scaffold Material | Animal Model | Defect Type | Time Point | Bone Ingrowth (%) | Bone-to-Implant Contact (%) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | HA/β-TCP/Collagen (60/20/20) | New Zealand Rabbit | Calvarial Defect (6mm) | 60 days | Significantly more than other compositions | 48.53 ± 0.31 |[3] | | HA/β-TCP/Collagen (50/20/30) | New Zealand Rabbit | Calvarial Defect (6mm) | 60 days | - | 54.87 ± 0.32 |[3] | | HA/β-TCP/Collagen (40/30/30) | New Zealand Rabbit | Calvarial Defect (6mm) | 60 days | - | 67.23 ± 0.34 |[3] |
Experimental Protocols
A standardized and reproducible animal model is crucial for the evaluation of bone graft substitutes. The rat calvarial defect model is a widely accepted, non-load-bearing orthotopic site for such studies.[4]
Rat Calvarial Defect Model
-
Animal Model: Male Wistar rats (or other appropriate strains like Sprague-Dawley) are typically used.[1][4]
-
Anesthesia: General anesthesia is induced, commonly with an intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure:
-
The surgical site on the rat's head is shaved and disinfected.
-
A sagittal incision is made along the midline of the scalp to expose the calvarial bone.
-
The periosteum is carefully reflected to expose the parietal bones.
-
A critical-sized defect (typically 5-8 mm in diameter) is created in the parietal bone using a trephine bur under constant saline irrigation to prevent thermal necrosis.[1][4] The dura mater should remain intact.
-
-
Scaffold Implantation: The test scaffold (e.g., monocalcium citrate (B86180), HA, or TCP) is press-fitted into the defect. An empty defect often serves as a negative control.
-
Closure: The periosteum and scalp are sutured in layers.
-
Post-operative Care: Analgesics are administered post-operatively to manage pain. The animals are monitored for any signs of infection or distress.
-
Euthanasia and Sample Harvest: At predetermined time points (e.g., 4, 8, 12 weeks), the animals are euthanized, and the calvaria containing the defect site are harvested for analysis.
-
Analysis:
-
Micro-Computed Tomography (Micro-CT): A non-destructive imaging technique used to quantify new bone volume (NBV), bone volume to total volume ratio (BV/TV), and bone mineral density (BMD) within the defect.[1][5]
-
Histological Analysis: The harvested calvaria are decalcified, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) and Masson's trichrome) to visualize new bone formation, tissue ingrowth, and the inflammatory response.
-
Histomorphometric Analysis: Quantitative measurement of various histological parameters, such as the percentage of new bone area and bone-to-implant contact.[3]
-
Signaling Pathways in Bone Regeneration
The regenerative capacity of a scaffold is intimately linked to its ability to modulate cellular signaling pathways that govern osteogenesis.
This compound Scaffolds
Citrate, a key component of bone mineral, is not merely a structural element but also an active signaling molecule in bone remodeling.[6] In-vivo studies on citrate-based biomaterials suggest that the release of citrate can enhance bone regeneration through several mechanisms:
-
Energy Metabolism: Extracellular citrate is taken up by mesenchymal stem cells (MSCs) and serves as a fuel source, increasing intracellular ATP levels. This boost in energy is crucial for the high metabolic demands of osteogenic differentiation.[7]
-
Gene Regulation: Citrate acts as a substrate for histone acetylation, an epigenetic modification that can upregulate the expression of key osteogenic transcription factors like Runx2.[7] This leads to the enhanced expression of bone matrix proteins such as alkaline phosphatase (ALP), osteocalcin, and collagen type I.
-
Concurrent Pathway Activation: Citrate, in synergy with other molecules like glutamine and magnesium, can concurrently activate both the mTORC1 and AMPK signaling pathways.[8] This dual activation supports sustained energy metabolism and challenges the traditional view of these pathways as being antagonistic, thereby promoting robust osteogenesis.[8]
Hydroxyapatite (HA) and β-Tricalcium Phosphate (β-TCP) Scaffolds
HA and β-TCP are osteoconductive materials that primarily influence bone regeneration through the release of calcium and phosphate ions and by providing a physical scaffold for cell attachment and growth. The signaling pathways involved include:
-
ERK and p38 MAPK Pathways: The surface topography and chemistry of HA can activate the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[9] Activation of these pathways leads to the upregulation of osteogenic transcription factors like Runx2.[9]
-
Wnt/β-catenin Pathway: Some studies have shown that HA-based materials can stimulate the Wnt/β-catenin signaling pathway, leading to increased expression of β-catenin and downstream osteogenic genes.
-
BMP/Smad Pathway: HA has been shown to increase the expression of bone morphogenetic protein 2 (BMP2), which in turn activates the canonical Smad signaling pathway (involving Smad1, Smad4, and Smad5) to promote osteoblastic differentiation.[9]
-
Ion-mediated Signaling: The dissolution of HA and β-TCP releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions. Elevated extracellular Ca²⁺ can activate various signaling cascades, including those involving protein kinase C (PKC), to promote osteogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation and comparison of synthesised hydroxyapatite in bone regeneration: As an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three hydroxyapatite/β-tricalcium phosphate/collagen ceramic scaffolds: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nondestructive micro-computed tomography for biological imaging and quantification of scaffold-bone interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citrate: a key signalling molecule and therapeutic target for bone remodeling disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotissugenic citrate biomaterials orchestrate bone regeneration via citrate-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Monocalcium Citrate for Calcium Deficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of monocalcium citrate (B86180) with other common calcium supplements for the treatment of calcium deficiency. The following sections detail the efficacy, bioavailability, and experimental data supporting the use of these supplements, offering valuable insights for research and drug development.
Comparative Analysis of Calcium Supplements
The efficacy of a calcium supplement is determined by its elemental calcium content, solubility, and bioavailability. This section compares monocalcium citrate with other widely used calcium salts.
| Parameter | This compound | Calcium Carbonate | Calcium Citrate (General) | Tricalcium Citrate | Calcium Gluconate |
| Elemental Calcium (%) | ~9%[1] | ~40%[2][3] | ~21%[2][3] | Information not readily available | ~9%[2][3] |
| Solubility | Relatively soluble[4] | Poorly soluble, requires acid for dissolution[2] | More soluble than calcium carbonate[5] | Information not readily available | Soluble[5] |
| Bioavailability | Expected to be high due to citrate form | Lower bioavailability, dependent on gastric acid[6] | Generally higher than calcium carbonate, absorbed 22-27% better[7] | Characterized by good compliance and better absorbability than calcium carbonate[8] | Lower absorption rate compared to other forms[5] |
| Food Dependency | Can be taken with or without food | Best taken with food to enhance absorption[2] | Can be taken with or without food[2] | Gastric acid-independent intestinal absorption[8] | Information not readily available |
| Common Side Effects | Generally well-tolerated; may include mild gastrointestinal symptoms[9] | Constipation, bloating, gas[2] | Less likely to cause gastrointestinal side effects compared to calcium carbonate[10] | Good compliance reported[8] | Information not readily available |
Experimental Data and Efficacy
The bioavailability of calcium citrate has been shown to be superior to that of calcium carbonate. A meta-analysis of 15 studies involving 184 subjects concluded that calcium absorption from calcium citrate was significantly higher than from calcium carbonate by approximately 22% to 27%, regardless of whether it was taken with or without a meal[7]. One study highlighted that calcium citrate was 2.5 times more bioavailable than calcium carbonate, even when the latter was taken with a meal to optimize absorption[6].
While specific quantitative data for this compound is limited in direct comparative studies, its properties as a citrate salt suggest a favorable absorption profile. The citrate anion may enhance calcium uptake and has been shown to have a role in bone health[8].
Studies on calcium citrate have reported good adherence and tolerability, with a low incidence of adverse reactions, which are primarily mild gastrointestinal disorders[9][10].
Experimental Protocols
In Vivo Calcium Absorption Assessment: Dual-Isotope Method
This method provides a precise measurement of fractional calcium absorption in humans.
Objective: To determine the fractional absorption of calcium from a test meal or supplement.
Methodology:
-
Subject Preparation: Healthy adult subjects are recruited and fasted overnight for at least 12 hours[1].
-
Isotope Administration:
-
An oral dose of a calcium-containing test meal or supplement is given, labeled with a known amount of a calcium radioisotope (e.g., 47Ca)[1].
-
Simultaneously or shortly after the oral dose, a different calcium isotope (e.g., 44Ca, a stable isotope, or 45Ca, a radioisotope) is administered intravenously[1][11].
-
-
Sample Collection:
-
Isotope Analysis:
-
Calculation of Fractional Absorption: The fractional absorption of calcium is calculated from the ratio of the oral isotope to the intravenous isotope in the collected samples. This ratio reflects the proportion of the orally administered calcium that has been absorbed into the bloodstream[11].
References
- 1. academic.oup.com [academic.oup.com]
- 2. droracle.ai [droracle.ai]
- 3. Types of Calcium: Which Form is Best? [vitacost.com]
- 4. Oral calcium supplementation versus placebo in mitigating citrate reactions during apheresis: an open-label randomized control trial | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. thefoodstatecompany.com [thefoodstatecompany.com]
- 6. coxtechnic.com [coxtechnic.com]
- 7. A novel dual radio- and stable-isotope method for measuring calcium absorption in humans: comparison with the whole-body radioisotope retention method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Evaluating adherence, tolerability and safety of oral calcium citrate in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating adherence, tolerability and safety of oral calcium citrate in elderly osteopenic subjects: a real-life non-interventional, prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for measurement of intestinal calcium absorption in humans by double-isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Purity of Monocalcium Citrate: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of monocalcium citrate (B86180), a common calcium supplement and food additive, is critical for its safety and efficacy. This guide provides a comparative overview of key spectroscopic techniques for verifying the purity of monocalcium citrate, alongside alternative methods. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. These methods offer different levels of specificity, sensitivity, and information regarding the material's identity, the presence of impurities, and its crystalline structure. The following table summarizes and compares the primary spectroscopic and alternative methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecular bonds. | Identification of functional groups (e.g., carboxylates, hydroxyls), confirmation of the citrate molecule, and presence of water of hydration.[1][2][3] | Fast, non-destructive, and requires minimal sample preparation. | Provides limited quantitative information and may not be sensitive to trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of the citrate molecule, differentiation of stereoisomers, and quantification of organic impurities.[4][5][6] | Provides detailed molecular structure information and is highly specific. | Higher equipment cost, requires deuterated solvents, and may have lower sensitivity for certain nuclei. |
| X-Ray Diffraction (XRD) | Scatters X-rays off the crystalline structure of the sample. | Identification of the specific crystalline form (polymorph) of this compound and detection of crystalline impurities.[7][8][9][10] | Non-destructive and highly sensitive to crystalline phases. | Only detects crystalline materials; amorphous impurities will not be observed. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in a plasma and separates ions by mass-to-charge ratio. | Ultra-trace quantification of elemental impurities, including heavy metals (e.g., Pb, As, Cd, Hg).[11][12][13][14][15] | Extremely high sensitivity and can measure a wide range of elements simultaneously. | Destructive to the sample and can be subject to matrix interferences. |
| Atomic Emission Spectroscopy (AES/OES) | Measures the light emitted by excited atoms in a plasma. | Quantification of the calcium content and detection of metallic impurities.[16] | Robust and less expensive than ICP-MS. | Generally less sensitive than ICP-MS. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by the sample. | Quantitative determination of citrate concentration in solution.[17][18] | Simple, cost-effective, and widely available. | Indirect method for purity; requires conversion of citrate to a UV-active form and is susceptible to interference from other UV-absorbing species. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complements FTIR for vibrational information, useful for identifying polymorphic forms and in-situ monitoring of crystallization.[1][19] | Non-destructive, can be used with aqueous samples, and provides high spatial resolution. | Raman scattering can be weak, leading to potential fluorescence interference. |
| Wet Chemical Titration (e.g., with EDTA) | A quantitative chemical analysis method to determine the concentration of an analyte. | Assay of the total calcium content.[20] | Inexpensive and based on well-established chemical principles. | Non-specific to the form of calcium and can be affected by other metal ions that chelate with EDTA. |
| Chromatography (e.g., HPLC, Ion Chromatography) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase. | Quantification of citrate and separation from other organic acids or anions that may be present as impurities.[16] | High specificity and accuracy for quantifying the citrate component. | Requires more complex sample preparation and instrumentation compared to titration. |
Experimental Protocols
Detailed methodologies for key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups of this compound and confirm its identity.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (approx. 1-2 mg) is finely ground with 150-200 mg of dry potassium bromide (KBr) in an agate mortar.[7] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For calcium citrate, key peaks include a broad band around 3480 cm⁻¹ (O-H stretching from water of hydration) and strong characteristic absorption peaks between 1580-1440 cm⁻¹ corresponding to the carboxylate (COO⁻) groups.[1][2]
X-Ray Diffraction (XRD)
Objective: To determine the crystalline phase of the this compound and identify any crystalline impurities.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound sample is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface.
-
Data Acquisition: The sample holder is placed in the X-ray diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation) over a specified range of 2θ angles (e.g., 5-55°).[9]
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phases present in the sample.[9][10] The positions and relative intensities of the diffraction peaks are unique to a specific crystalline structure.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Elemental Impurities
Objective: To quantify trace elemental impurities, particularly heavy metals, as specified by pharmacopeias (e.g., USP <232>).[11][12]
Methodology:
-
Sample Preparation (Microwave Digestion): An accurately weighed amount of the this compound sample is placed in a clean microwave digestion vessel. A mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) is added. The vessel is sealed and subjected to a programmed heating cycle in a microwave digestion system to completely dissolve the sample.[15]
-
Dilution: After cooling, the digested sample solution is quantitatively transferred to a volumetric flask and diluted to a known volume with deionized water. Further dilutions may be necessary to bring the concentrations of the elements within the calibrated range of the instrument.
-
Data Acquisition: The diluted sample solution is introduced into the ICP-MS. The instrument is calibrated using certified standard solutions of the elements of interest. The mass spectrometer measures the ion counts for each specified elemental impurity.
-
Data Analysis: The concentrations of the elemental impurities in the original sample are calculated based on the calibration curve and the dilution factor. These values are then compared against the permissible daily exposure (PDE) limits.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity verification and the logical relationship between different analytical approaches.
Caption: A general workflow for the comprehensive purity analysis of this compound.
Caption: Logical relationship between analytical techniques and aspects of purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1H NMR investigations of the molecular nature of low-molecular-mass calcium ions in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strongly bound citrate stabilizes the apatite nanocrystals in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. fao.org [fao.org]
Performance of monocalcium citrate as a firming agent compared to other E-numbers
For Researchers, Scientists, and Drug Development Professionals
In the realm of food processing and preservation, maintaining the textural integrity of fruits and vegetables is paramount. Firming agents, classified under the European E-number system, play a crucial role in achieving this by preventing tissue softening and ensuring product quality. Among these, calcium salts are widely utilized for their ability to interact with pectic substances in the plant cell wall. This guide provides an objective comparison of the performance of monocalcium citrate (B86180) (E333i) with other common calcium-based firming agents, supported by available experimental data.
Mechanism of Action: The Role of Calcium in Tissue Firming
The firmness of plant tissues is largely attributed to the structural integrity of the cell wall, where pectin (B1162225) is a key component. The "egg-box" model is widely accepted to describe the primary mechanism of calcium-induced firming. Pectin consists of long chains of galacturonic acid. Divalent cations, such as calcium (Ca²⁺), can form cross-links between these pectin chains, creating a stable gel-like network. This network reinforces the cell wall, enhancing tissue firmness and resistance to softening during processing and storage.
Monocalcium citrate, a salt of citric acid, provides the necessary calcium ions for this cross-linking to occur. The citrate anion can also play a role by acting as a sequestrant, potentially influencing the availability of calcium ions and the overall pH of the system, which can in turn affect pectin-calcium interactions.
Comparative Performance Analysis
While direct comparative studies exclusively focusing on this compound against other firming agents in a wide range of fruits and vegetables are limited in publicly available literature, valuable insights can be drawn from research on various calcium salts. The following tables summarize quantitative data from studies on the effects of different calcium firming agents on the texture and sensory properties of processed fruits and noodles.
Table 1: Comparison of Firming Agent Performance on Canned Peach Halves
| Parameter | Control (No Agent) | 0.5% Calcium Chloride (E509) | 0.5% Calcium Lactate (B86563) (E327) | 0.5% Calcium Propionate |
| Firmness (N) | 2.5 | 4.8 | 5.2 | 4.5 |
| Cell Wall Ca²⁺ (mg/g) | 0.8 | 2.1 | 2.3 | 2.0 |
| Sensory Firmness (Score) | 3.2 | 5.8 | 6.1 | 5.5 |
| Overall Acceptability (Score) | 4.5 | 5.5 | 6.2 | 5.8 |
Data adapted from a study on canned peaches. Scores are based on a 9-point hedonic scale.
Table 2: Comparison of Firming Agent Performance on Fortified Noodles
| Parameter | Control (No Agent) | 0.5% Calcium Acetate | 0.5% Calcium Carbonate | 0.5% Calcium Citrate (E333) | 0.5% Calcium Lactate (E327) |
| Breaking Force (g) | 150 | 165 | 170 | 168 | 160 |
| Sensory Texture Score | 6.5 | 6.2 | 6.4 | 6.6 | 6.3 |
| Sensory Overall Acceptability | 6.8 | 6.5 | 6.7 | 6.9 | 6.6 |
Data adapted from a study on fortified noodles. Scores are based on a 9-point hedonic scale.
Experimental Protocols
Texture Profile Analysis (TPA) of Canned Fruits
A standard method for evaluating the textural properties of solid foods.
1. Sample Preparation:
-
Canned fruit halves are drained and brought to a uniform temperature (e.g., 25°C).
-
A cylindrical sample is cut from the center of the fruit half using a cork borer.
2. Instrumental Analysis:
-
A texture analyzer equipped with a cylindrical probe is used.
-
The sample is placed on the instrument's platform.
-
A two-bite compression test is performed:
-
The probe compresses the sample to a set percentage of its original height (e.g., 50%) at a defined speed.
-
The probe returns to its starting position.
-
After a short delay, a second compression is performed under the same conditions.
-
-
Parameters such as hardness, cohesiveness, springiness, and chewiness are calculated from the resulting force-time curve.
Sensory Evaluation of Processed Fruits
A method to assess the sensory attributes of food products by a trained panel.
1. Panelist Training:
-
A panel of trained individuals (typically 8-12) is selected.
-
Panelists are trained to identify and quantify specific sensory attributes (e.g., firmness, sweetness, off-flavor) using reference standards.
2. Sample Presentation:
-
Samples treated with different firming agents and a control are presented to the panelists in a randomized and blind manner.
-
Samples are coded with three-digit random numbers.
3. Evaluation:
-
Panelists evaluate each sample for the defined sensory attributes using a structured scale (e.g., a 9-point hedonic scale where 1 = dislike extremely and 9 = like extremely).
-
Water is provided for rinsing the palate between samples.
4. Data Analysis:
-
The scores for each attribute are collected and statistically analyzed to determine significant differences between the samples.
Visualizing the Process and Mechanism
Experimental Workflow for Texture Analysis
Signaling Pathway of Calcium Firming in Plant Tissue
Conclusion
The available data suggests that calcium-based firming agents, including salts of chloride, lactate, and citrate, are effective in improving the textural properties of processed fruits and vegetables. The primary mechanism involves the cross-linking of pectin chains in the plant cell wall by calcium ions. While calcium chloride is a widely used and effective firming agent, alternatives like calcium lactate and this compound may offer advantages in terms of sensory perception, potentially imparting less of a bitter or salty off-taste.
The selection of an appropriate firming agent depends on the specific application, desired textural and sensory outcomes, and regulatory considerations. Further direct comparative studies on this compound against other E-number firming agents in a variety of fruit and vegetable products would be beneficial to provide a more comprehensive understanding of its relative performance. Researchers and product developers are encouraged to conduct their own evaluations to determine the optimal firming agent and concentration for their specific needs.
Safety Operating Guide
Proper Disposal of Monocalcium Citrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential procedural information for the proper disposal of monocalcium citrate (B86180), a compound commonly used as a food additive and in various scientific applications. Adherence to these guidelines is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Monocalcium citrate, a calcium acid salt of citric acid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, proper disposal is necessary to prevent environmental contamination and ensure workplace safety. The following procedures are based on general safety data for calcium citrate and should be supplemented by a thorough review of local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. In situations where dust may be generated, a dust respirator is also recommended.[2] Ensure adequate ventilation in the handling area to minimize inhalation of any airborne particles.[3][4]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[3] It is crucial to avoid discharging the chemical into sewer systems or contaminating water, foodstuffs, or animal feed.[1][3]
For Unused or Waste this compound:
-
Containment: Keep the chemical in its original or a suitable, closed, and properly labeled container for disposal.[1][3] Do not mix with other waste materials.[1]
-
Collection: Arrange for disposal with a licensed chemical waste disposal service.
For Spills:
-
Isolate the Area: Immediately evacuate personnel from the spill area and remove all sources of ignition.[3]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Cover drains to prevent the chemical from entering them.[1]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable container for disposal.[4][5] Avoid creating dust.[1][5]
-
Decontamination: After the material has been collected, clean the affected area. Flushing with water is an acceptable final step.[5]
Disposal of Contaminated Packaging:
-
Rinsing: Containers can be triple-rinsed with an appropriate solvent (or equivalent).[3]
-
Disposal Options:
-
Recycling or Reconditioning: The rinsed containers can be offered for recycling or reconditioning.[3]
-
Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Incineration: Controlled incineration is a viable option for combustible packaging materials.[3]
-
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental Considerations
While this compound is not considered harmful to aquatic organisms, it is crucial to prevent its discharge into the environment.[5] The material should be disposed of in accordance with all applicable environmental laws and regulations.[3]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monocalcium Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Monocalcium citrate (B86180), offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.
Essential Safety and Handling Procedures
Monocalcium citrate is generally considered not to be a hazardous substance; however, as with any chemical, proper handling is crucial to minimize any potential risks. The primary concerns are the potential for dust formation and mechanical irritation to the eyes, skin, and respiratory tract.[1][2] Adherence to the following procedures will ensure safe handling from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Store the container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.[1][3]
2. Engineering Controls:
-
Whenever possible, handle this compound in a well-ventilated area.[1]
-
Use local exhaust ventilation or other engineering controls to keep airborne dust levels to a minimum, especially if user operations generate dust.[1][4]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][4]
-
Skin Protection: Chemical-resistant gloves (e.g., rubber gloves) and a lab coat or long-sleeved clothing are recommended to prevent skin contact.[1][2][4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated and ventilation is inadequate, an approved dust mask or respirator should be used.[1][4][5]
4. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in the dust.[3]
-
Practice good industrial hygiene: wash hands before breaks and immediately after handling the product.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.
5. Accidental Release Measures:
-
In case of a spill, ensure the area is well-ventilated.[1]
-
Wear appropriate personal protective equipment during cleanup.[6]
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3]
-
Avoid generating dust during cleanup.[1]
-
Thoroughly clean the contaminated surface.[1]
-
Prevent the spilled material from entering drains or waterways.[1]
6. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][7]
-
Skin Contact: Wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and then drink plenty of water. Seek medical attention if you feel unwell.[4]
7. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
Place the waste in a designated and properly labeled chemical waste container.[8]
Physical and Chemical Properties
| Property | Value |
| Appearance | White Powder/Solid[3] |
| Odor | Odorless[3] |
| Solubility in Water (20°C) | 1 g/l[3] |
| pH (1% solution) | Approximately 3.5[9] |
| Molecular Formula | C12H14CaO14 · H2O[9] |
| Molecular Weight | 440.33 g/mol [9] |
Occupational exposure limits for this compound have not been established.
Safe Handling Workflow
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. msdsdigital.com [msdsdigital.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. showakako.co.jp [showakako.co.jp]
- 8. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 9. lohmann-minerals.com [lohmann-minerals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
